1,6,7,10-Tetramethylfluoranthene
Description
Properties
IUPAC Name |
1,6,7,10-tetramethylfluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKKYAYAELBEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568945 | |
| Record name | 1,6,7,10-Tetramethylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138955-77-8 | |
| Record name | 1,6,7,10-Tetramethylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Structure of 1,6,7,10-Tetramethylfluoranthene
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route to 1,6,7,10-tetramethylfluoranthene, a unique polycyclic aromatic hydrocarbon (PAH). Due to the absence of a documented synthesis for this specific isomer, a scientifically grounded, multi-step pathway is detailed, leveraging established synthetic methodologies for fluoranthene derivatives. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis and structural characteristics of novel PAHs. The proposed synthesis involves the strategic construction of a key intermediate, 4,9-dimethylacenaphthylene, followed by a Diels-Alder reaction and subsequent aromatization. Furthermore, this document provides predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to aid in the characterization of the target molecule.
Introduction to Fluoranthene and its Derivatives
Fluoranthenes are a class of polycyclic aromatic hydrocarbons (PAHs) composed of a naphthalene and a benzene ring fused by a five-membered ring.[1] This non-alternant PAH structure imparts unique electronic and photophysical properties, making fluoranthene derivatives attractive targets for research in materials science, particularly for applications in organic electronics.[2] The strategic placement of substituent groups on the fluoranthene core can significantly modulate these properties. Methyl-substituted fluoranthenes, in particular, are of interest for their potential applications as molecular probes and in the study of structure-activity relationships in various biological and chemical systems. This guide focuses on the synthesis and structural elucidation of a specific, yet to be synthesized isomer, this compound.
Proposed Synthesis of this compound
The absence of a reported synthesis for this compound necessitates the design of a plausible synthetic route. The following multi-step synthesis is proposed, based on well-established organic reactions for the construction of substituted PAHs. The overall strategy involves the synthesis of a key dienophile, 4,9-dimethylacenaphthylene, followed by a Diels-Alder reaction with 2,3-dimethyl-1,3-butadiene and subsequent aromatization.
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocols
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add p-xylene followed by the dropwise addition of succinic anhydride at 0-5 °C. After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Clemmensen Reduction: The crude acylation product is subjected to Clemmensen reduction using amalgamated zinc and concentrated hydrochloric acid to reduce the keto group.
-
Cyclization and Dehydrogenation: The resulting carboxylic acid is cyclized using a strong acid catalyst (e.g., polyphosphoric acid) and then dehydrogenated using a palladium on carbon catalyst at elevated temperatures to yield 1,4-dimethylnaphthalene.[3][4]
-
Friedel-Crafts Acylation: Dissolve 1,4-dimethylnaphthalene in a suitable solvent such as carbon disulfide. Cool the solution to 0 °C and add anhydrous aluminum chloride. Add acetyl chloride dropwise with stirring.[5]
-
Work-up: After the reaction is complete, pour the reaction mixture onto crushed ice and extract with an organic solvent. Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 1,4-dimethyl-6-acetylnaphthalene.[6]
-
Reformatsky Reaction: React 1,4-dimethyl-6-acetylnaphthalene with ethyl bromoacetate and activated zinc dust in anhydrous benzene or THF to form the corresponding β-hydroxy ester.
-
Cyclization and Dehydration: Treat the β-hydroxy ester with a strong acid, such as sulfuric acid, at elevated temperatures to effect cyclization and dehydration, yielding an unsaturated ester.
-
Reduction: The unsaturated ester is then saponified, and the resulting carboxylic acid is decarboxylated. The resulting alkene is then hydrogenated using a palladium on carbon catalyst to yield 4,9-dimethylacenaphthene.
-
Benzylic Bromination: Treat 4,9-dimethylacenaphthene with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride under reflux to achieve benzylic bromination.
-
Elimination: The resulting bromo-substituted acenaphthene is then treated with a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures to induce elimination and form the double bond, yielding 4,9-dimethylacenaphthylene.[7]
-
Diels-Alder Reaction: In a sealed tube, heat a solution of 4,9-dimethylacenaphthylene and an excess of 2,3-dimethyl-1,3-butadiene in a high-boiling inert solvent (e.g., xylene or toluene) to facilitate the [4+2] cycloaddition.
-
Aromatization: After the Diels-Alder reaction is complete, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil to the reaction mixture and continue heating to effect aromatization to the final product, this compound.
-
Purification: Cool the reaction mixture and purify by column chromatography on silica gel to isolate the desired product.
Structural Elucidation and Predicted Spectroscopic Data
The structure of this compound can be confirmed through a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of similar compounds and spectroscopic principles.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.8 - 8.2 | m | 4H | Aromatic-H | Aromatic protons on the fluoranthene core, deshielded by the ring currents. |
| ~ 2.5 - 2.8 | s | 12H | -CH₃ | Methyl protons attached to the aromatic ring. |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 125 - 140 | Aromatic C-H and C-C | Quaternary and methine carbons of the aromatic rings. |
| ~ 20 - 25 | -CH₃ | Methyl carbons attached to the aromatic system. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic C-H and C-C bonds, as well as the C-H bonds of the methyl groups.[8]
| Predicted Wavenumber (cm⁻¹) | Vibration |
| 3050 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch (methyl groups) |
| 1600 - 1450 | Aromatic C=C skeletal vibrations |
| 850 - 800 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Interpretation |
| 258 | [M]⁺ (Molecular Ion) |
| 243 | [M - CH₃]⁺ |
| 228 | [M - 2CH₃]⁺ |
Potential Applications and Future Directions
While the biological and material properties of this compound are yet to be explored, its unique substitution pattern suggests potential for interesting photophysical properties. As a tailored PAH, it could be investigated as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The synthetic route outlined in this guide provides a starting point for the preparation of this and other specifically substituted fluoranthene derivatives, opening avenues for further research into their chemical and physical properties.
Conclusion
This technical guide has presented a detailed, albeit theoretical, pathway for the synthesis of this compound. By leveraging established synthetic transformations, a plausible multi-step route has been designed. Furthermore, predicted spectroscopic data have been provided to aid in the future characterization of this novel polycyclic aromatic hydrocarbon. The synthesis and study of such specifically substituted PAHs are crucial for advancing our understanding of structure-property relationships in this important class of molecules and for the development of new materials with tailored functionalities.
References
- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co.
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Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. Retrieved January 23, 2026, from [Link]
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Organic & Biomolecular Chemistry. (2012). Functionalized derivatives of 1,4-dimethylnaphthalene as precursors for biomedical applications: synthesis, structures, spectroscopy and photochemical activation in the presence of dioxygen. RSC Publishing. [Link]
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National Institutes of Health. (n.d.). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,6,7,10-Tetramethylfluoranthene
Introduction
1,6,7,10-Tetramethylfluoranthene is a methylated polycyclic aromatic hydrocarbon (PAH). As a derivative of fluoranthene, a compound of significant environmental and toxicological interest, understanding its physicochemical properties is crucial for researchers in environmental science, toxicology, and drug development. Methylated PAHs can exhibit altered biological activity, solubility, and environmental fate compared to their parent compounds.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a foundational resource for scientists working with this and related molecules. Due to a scarcity of direct experimental data for this specific isomer, this guide establishes a baseline using extensive data for the parent compound, fluoranthene, and extrapolates the expected properties of this compound based on established chemical principles.
Molecular Identity and Structure
A clear definition of the molecule is fundamental to any further study.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 138955-77-8 | [2] |
| Molecular Formula | C₂₀H₁₈ | Calculated |
| Canonical SMILES | CC1=CC2=C3C(=C1)C=CC1=C3C2=C(C)C=C(C)C=C1C | Calculated |
| Parent Compound | Fluoranthene (CAS: 206-44-0) | [3] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Predicted and Comparative Physicochemical Properties
The addition of four methyl groups to the fluoranthene core is expected to significantly influence its physical properties. The following table compares the known experimental data for fluoranthene with the predicted values for this compound.
| Property | Fluoranthene (Experimental) | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 202.26 g/mol [3] | 258.36 g/mol | Calculated based on the addition of four CH₂ groups. |
| Melting Point | 110.8 °C[3] | > 110.8 °C | Increased molecular weight and potential for altered crystal packing are likely to increase the melting point. |
| Boiling Point | 375 °C[3] | > 375 °C | Increased molecular weight and van der Waals forces will raise the boiling point. |
| Water Solubility | 265 µg/L at 25 °C[3] | < 265 µg/L | The addition of hydrophobic methyl groups will decrease aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | 5.16[4] | > 5.16 | Increased lipophilicity due to the methyl groups will result in a higher LogP value. |
Solubility Profile
PAHs are characteristically hydrophobic, with their solubility in aqueous solutions being very low.[4] Conversely, they are generally soluble in nonpolar organic solvents.[3]
-
Aqueous Solubility : The parent compound, fluoranthene, is very poorly soluble in water.[3] The addition of four methyl groups to the aromatic core of this compound will further increase its hydrophobicity, leading to an even lower aqueous solubility.
-
Organic Solvent Solubility : Like its parent compound, this compound is expected to be soluble in a range of organic solvents.[4] These include, but are not limited to:
-
Acetone
-
Benzene
-
Toluene
-
Hexane
-
Dichloromethane
-
Dimethyl Sulfoxide (DMSO)[5]
-
The choice of solvent is critical for analytical and biological studies, and solubility screening is a recommended preliminary step.
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and quantification of this compound.
UV-Visible Spectroscopy
The extended π-conjugated system of the fluoranthene core gives rise to characteristic UV-Vis absorption spectra. For the parent fluoranthene, absorption maxima are observed at approximately 237, 254, 263, 277, and 288 nm in cyclohexane.[4]
Expected Spectrum for this compound: The addition of methyl groups, which are weak auxochromes, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to fluoranthene.[6] The overall shape of the spectrum, however, should remain similar to that of the parent compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons (Ar-H): The protons on the aromatic core are expected to resonate in the region of δ 7.0-8.5 ppm . The precise shifts will depend on their position relative to the methyl groups.
-
Methyl Protons (Ar-CH₃): The protons of the four methyl groups attached to the aromatic ring are predicted to appear as singlets in the region of δ 2.2-2.8 ppm .[7][8]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z 258 , corresponding to the molecular weight of this compound.
-
Fragmentation: A characteristic fragmentation pattern for methylated PAHs involves the loss of a methyl radical (-CH₃), resulting in a significant peak at m/z 243 (M-15) . Further fragmentation may occur through the loss of additional methyl groups or ring rearrangements.[9]
Experimental Protocols
For researchers aiming to characterize novel compounds like this compound, the following generalized protocols provide a starting point.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the physicochemical characterization of a novel PAH.
Protocol 1: Determination of Aqueous Solubility
-
Rationale: This method determines the solubility of a hydrophobic compound in water by creating a saturated solution and quantifying the dissolved analyte.
-
Methodology:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Extract the aqueous sample with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Analyze the organic extract using a calibrated analytical technique such as HPLC with UV or fluorescence detection, or GC-MS, to determine the concentration of the dissolved compound.[10]
-
Protocol 2: UV-Vis Spectral Analysis
-
Rationale: This protocol outlines the steps to obtain the UV-Vis absorption spectrum of the compound to identify its absorption maxima (λ_max).
-
Methodology:
-
Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).[11]
-
Using a double-beam UV-Vis spectrophotometer, record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Replace the solvent in the sample cuvette with the prepared solution of the analyte.
-
Scan a range of wavelengths (e.g., 200-500 nm) to record the absorbance spectrum.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Protocol 3: Determination of LogP
-
Rationale: The shake-flask method is the traditional and a reliable technique for determining the octanol-water partition coefficient (LogP).[12]
-
Methodology:
-
Prepare a stock solution of this compound in n-octanol.
-
Mix a known volume of this n-octanol solution with an equal volume of deionized water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Analyte]_octanol / [Analyte]_water).
-
Toxicology and Safety Considerations
The toxicological profile of this compound has not been specifically documented. However, based on the known toxicology of the parent compound and other methylated PAHs, certain precautions are warranted.
-
Parent Compound Toxicity : Fluoranthene is classified as a Group 3 carcinogen by the IARC, meaning it is "not classifiable as to its carcinogenicity to humans."[3] However, it is recognized as a pollutant of concern by the U.S. EPA.[3] Acute exposure to PAHs can cause skin and eye irritation.[4]
-
Toxicity of Methylated PAHs : Studies have shown that methylated PAHs can be as, or even more, toxic and carcinogenic than their parent compounds.[1] The position of the methyl groups can significantly influence the metabolic activation and subsequent toxicity of the molecule.
-
Handling Precautions : Given the potential for toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a chemical fume hood.
Conclusion
This technical guide provides a detailed overview of the anticipated physicochemical properties of this compound, grounded in the established data of its parent compound, fluoranthene. While direct experimental data for this specific isomer remains limited, the predictions and protocols outlined here offer a robust framework for researchers to initiate their investigations. The provided methodologies for determining key parameters such as solubility, LogP, and spectroscopic characteristics are essential for the comprehensive characterization of this and other novel polycyclic aromatic hydrocarbons. As with all PAHs, careful handling in accordance with safety best practices is imperative.
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- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to the Spectroscopic Characterization of 1,6,7,10-Tetramethylfluoranthene
Introduction: The Challenge of Isomer-Specific Analysis in Methylated Polycyclic Aromatic Hydrocarbons
1,6,7,10-Tetramethylfluoranthene belongs to the vast and environmentally significant class of methylated polycyclic aromatic hydrocarbons (PAHs). These compounds are often found in complex mixtures originating from petrogenic and pyrogenic sources.[1] The precise identification of individual isomers, such as this compound, is a formidable analytical challenge. The addition of methyl groups to the parent PAH framework can dramatically alter toxicological properties, and thus, unambiguous characterization is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of the core spectroscopic methodologies required for the structural elucidation of this compound. In the absence of a comprehensive public spectral database for this specific isomer, this document will focus on the foundational principles and experimental protocols necessary to acquire and interpret the requisite Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. We will leverage the known spectral characteristics of the parent fluoranthene molecule as a basis for predicting the spectral features of its tetramethylated derivative, thereby providing a robust framework for its identification.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the first step in any spectroscopic analysis. The numbering of the carbon atoms in the fluoranthene core is crucial for the assignment of NMR signals.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of the parent fluoranthene shows a complex pattern of aromatic protons in the range of 7.4 to 8.2 ppm.[1] For this compound, we can predict the following features:
-
Methyl Protons: Four distinct singlets are expected for the four methyl groups. Due to the varied electronic environments at positions 1, 6, 7, and 10, these singlets will likely appear at slightly different chemical shifts, anticipated in the region of 2.3-2.8 ppm.
-
Aromatic Protons: The substitution of four protons with methyl groups will simplify the aromatic region of the spectrum. The remaining six aromatic protons will exhibit a coupling pattern that is characteristic of their relative positions.
| Predicted ¹H NMR Data for this compound | |
| Proton Type | Expected Chemical Shift (ppm) |
| Methyl Protons (4 x CH₃) | 2.3 - 2.8 (four singlets) |
| Aromatic Protons (6 x Ar-H) | 7.0 - 8.5 (complex multiplets) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. Based on the structure of fluoranthene, which has several distinct carbon environments, the spectrum of the tetramethylated derivative is expected to be complex.
| Predicted ¹³C NMR Data for this compound | |
| Carbon Type | Expected Chemical Shift (ppm) |
| Methyl Carbons (4 x CH₃) | 15 - 25 |
| Aromatic CH Carbons | 115 - 135 |
| Aromatic Quaternary Carbons | 125 - 145 |
Experimental Protocol for NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.
Caption: Workflow for NMR analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a small vial.[2]
-
Ensure complete dissolution; gentle warming or vortexing can be applied.[2]
-
Filter the solution through a Pasteur pipette containing a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
-
Instrumental Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (dependent on sample concentration)
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
-
-
-
2D NMR for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methyl groups to the aromatic framework.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers further structural clues. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[3]
Expected Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₂₀H₁₆. The expected exact mass of the molecular ion is approximately 256.1252 g/mol .
-
Fragmentation Pattern: Electron ionization (EI) will likely lead to fragmentation. A prominent fragment would be the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z 241. Subsequent loss of a second methyl group is also possible. The fragmentation pattern can help to confirm the presence of methyl substituents.
| Predicted Mass Spectrometry Data | |
| Ion | Expected m/z |
| [M]⁺ | ~256 |
| [M-CH₃]⁺ | ~241 |
| [M-2CH₃]⁺ | ~226 |
Experimental Protocol for GC-MS
The following outlines a typical GC-MS protocol for the analysis of methylated PAHs.
Caption: Generalized workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or hexane (e.g., 1-10 µg/mL).
-
-
GC Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for PAH analysis.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Splitless injection at a high temperature (e.g., 280-300 °C) to ensure complete volatilization.
-
Oven Temperature Program: A temperature gradient is essential for separating PAHs. A typical program might be:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 320 °C.
-
Final hold: 5-10 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Ion Source Temperature: 230-250 °C.
-
Transfer Line Temperature: 280-300 °C.
-
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the fluoranthene core. The spectrum is characterized by a series of absorption bands.
Predicted UV-Vis Spectrum
The UV-Vis spectrum of fluoranthene in cyclohexane exhibits several absorption maxima.[4] The addition of methyl groups, which are weak auxochromes, is expected to cause a slight bathochromic (red) shift of these bands.
| UV-Vis Data for Fluoranthene and Predicted Shifts | ||
| Fluoranthene λₘₐₓ (nm) in Cyclohexane[4] | Predicted this compound λₘₐₓ (nm) | Electronic Transition |
| 237 | ~240-245 | β-band |
| 288 | ~290-295 | p-band |
| 358 | ~360-365 | α-band |
Experimental Protocol for UV-Vis Spectroscopy
The procedure for obtaining a UV-Vis spectrum is relatively straightforward.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λₘₐₓ.
-
-
Instrumental Analysis:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over a range of approximately 200-600 nm.
-
Perform a baseline correction with the pure solvent.
-
Conclusion: A Multi-faceted Approach to Structural Confirmation
The definitive characterization of this compound, like any complex organic molecule, relies not on a single technique but on the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the detailed bonding framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the detailed protocols outlined in this guide and by comparing the acquired data with the predicted spectral features based on the parent fluoranthene molecule, researchers can confidently elucidate the structure of this and other challenging methylated PAHs. This self-validating system, where data from each technique corroborates the others, is the hallmark of rigorous scientific inquiry in the field of chemical analysis.
References
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]
- Di, R., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Molecules, 23(3), 713.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9154, Fluoranthene. Retrieved from [Link]
-
NIST. (n.d.). Fluoranthene. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra and peak assignments in.... Retrieved from [Link]
-
Uppsala University. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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- 4. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Substituted Fluoranthenes: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for substituted fluoranthenes. From their initial isolation from coal tar in the late 19th century to the sophisticated transition-metal-catalyzed methodologies of the 21st century, this guide traces the scientific journey of this important class of polycyclic aromatic hydrocarbons (PAHs). We will delve into the causality behind experimental choices in both classical and modern synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for key experiments, structured data tables for comparative analysis, and explanatory diagrams of reaction workflows are provided to ensure both technical accuracy and practical applicability. This guide serves as an authoritative resource, grounded in a century of chemical literature, to empower the next wave of innovation in the diverse applications of substituted fluoranthenes, from materials science to medicinal chemistry.
A Historical Perspective: From Coal Tar to Controlled Synthesis
The story of fluoranthene, a non-alternant PAH composed of a naphthalene and a benzene unit fused with a five-membered ring, begins not in a pristine laboratory, but in the complex, heterogeneous mixture of coal tar. In 1878, the German chemists Rudolph Fittig and G. Gebhardt first isolated and identified this fluorescent compound, laying the groundwork for over a century of research into its derivatives.[1]
Early investigations into substituted fluoranthenes were largely extensions of classical aromatic chemistry. The inherent reactivity of the fluoranthene core at specific positions allowed for the application of fundamental electrophilic aromatic substitution reactions. These early methods, while foundational, often resulted in mixtures of isomers and lacked the regioselectivity demanded by modern applications.
A significant early approach to substituted fluoranthenes involved the aromatization of hydrogenated precursors.[2][3] This strategy allowed for the introduction of substituents onto a more saturated framework, followed by a final dehydrogenation step to yield the aromatic fluoranthene derivative. Another classical method involved the synthesis of nitrofluoranthenes from nitrofluorene precursors, providing a route to amino-substituted fluoranthenes, which are valuable synthetic intermediates.[2][3]
The mid-20th century saw a more systematic exploration of electrophilic substitution reactions on the fluoranthene nucleus. Friedel-Crafts reactions, for instance, were employed to introduce acyl and alkyl groups, although controlling the position of substitution remained a significant challenge.[4][5][6] The choice of solvent and reaction conditions was found to play a crucial role in directing the substitution pattern, a common theme in the chemistry of polycyclic aromatic hydrocarbons.[1]
This era of classical synthesis, while not always providing the most efficient or selective routes, was instrumental in establishing the fundamental reactivity of the fluoranthene core and provided the initial library of substituted derivatives that hinted at their potential in various scientific fields.
The Synthetic Toolkit: From Classical Approaches to Modern Marvels
The synthesis of substituted fluoranthenes has undergone a remarkable evolution, moving from the often harsh and unselective methods of the past to the highly efficient and regioselective catalytic reactions of the present. This section details the key synthetic strategies, providing both the "how" and the "why" behind these experimental choices.
Classical Synthetic Strategies: The Foundation
Early synthetic efforts relied on fundamental organic reactions, often adapted for the unique reactivity of the fluoranthene core.
As with many aromatic systems, electrophilic substitution was one of the first methods explored for functionalizing fluoranthene.
-
Nitration: The introduction of a nitro group, a versatile handle for further transformations, can be achieved using standard nitrating agents. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of carbon-based substituents. The choice of Lewis acid catalyst and solvent is critical in controlling the outcome and minimizing side reactions.[4][5][6] For example, benzoylation of fluoranthene can yield dibenzoylated products, which can be further modified.[5]
To overcome the regioselectivity challenges of direct substitution, early chemists often constructed the fluoranthene skeleton from already substituted starting materials.
-
Aromatization of Hydrogenated Fluoranthenes: This method involves the synthesis of a substituted, partially saturated fluoranthene derivative, followed by a dehydrogenation step to yield the final aromatic product.[2][3] This approach offers better control over the placement of substituents.
-
Synthesis from Nitrofluorene Derivatives: This strategy provides a specific route to 8-nitrofluoranthene and its derivatives, which are important intermediates for the synthesis of other functionalized fluoranthenes.[2][3]
The Modern Era: Precision and Efficiency
The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of substituted fluoranthenes with the advent of transition-metal-catalyzed cross-coupling reactions and other powerful synthetic methods.
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic molecules, and substituted fluoranthenes are no exception.
-
Suzuki-Miyaura Coupling: This versatile reaction allows for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate. In the context of fluoranthene synthesis, it can be used to couple arylboronic acids with halogenated fluoranthenes or to construct the fluoranthene core itself through intramolecular cyclization. A notable example is the synthesis of substituted fluoranthenes via a tandem Suzuki-Miyaura and intramolecular C–H arylation reaction.[7][8]
Experimental Protocol: Tandem Suzuki-Miyaura/Intramolecular C-H Arylation
-
Reaction Setup: To a Schlenk tube, add 1,8-diiodonaphthalene (0.13 mmol), the desired arylboronic acid (0.15 mmol), a suitable base (e.g., K₃PO₄, 0.65 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1.8 mol%).
-
Solvent Addition: Add the appropriate solvent system (e.g., DMSO/H₂O, 10:1 v/v).
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.
-
Workup and Purification: After cooling to room temperature, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the substituted fluoranthene.
-
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of substituted aromatic compounds. This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics.
-
Intramolecular C-H Arylation: This strategy is particularly effective for the construction of the fluoranthene core. A suitably substituted naphthalene derivative can undergo an intramolecular palladium-catalyzed C-H arylation to form the five-membered ring of the fluoranthene system.[7][8]
Diels-Alder reactions and other cycloaddition strategies have also been employed in the synthesis of the fluoranthene scaffold.
-
[4+2] Cycloaddition: This approach can be used to construct the fluoranthene core from simpler starting materials. For example, the reaction of a ketone enolate with a 2-pyrone derivative can lead to the formation of a substituted fluoranthene.[9]
Visualizing Synthetic Pathways
To better illustrate the logical flow of modern synthetic strategies, the following diagrams depict key reaction workflows.
Caption: Tandem Suzuki-Miyaura and C-H Arylation Workflow.
Applications: Harnessing the Properties of Substituted Fluoranthenes
The unique photophysical properties and rigid, planar structure of the fluoranthene core have made its substituted derivatives attractive candidates for a range of applications, particularly in materials science and as fluorescent probes.
Fluorescent Probes and Sensors
The inherent fluorescence of the fluoranthene moiety can be modulated by the introduction of various substituents. This has led to the development of fluoranthene-based dyes and probes for biological imaging and chemical sensing.
-
Lipid Droplet Staining: Certain donor-acceptor substituted fluoranthenes have been developed as highly selective fluorescent probes for staining intracellular lipid droplets.[9] These probes exhibit large Stokes shifts and good cell permeability, making them valuable tools for cell biology research.
-
Water Content Determination: The fluorescence of some fluoranthene dyes is sensitive to the polarity of their environment, a property that has been exploited for the development of fluorescent probes for determining the water content in organic solvents.[9]
Materials Science and Organic Electronics
The extended π-system and thermal stability of fluoranthenes make them promising building blocks for organic electronic materials.
-
Organic Semiconductors: Substituted fluoranthenes have been investigated as p-type and n-type semiconductors. The electronic properties can be tuned by the introduction of electron-donating or electron-withdrawing groups.
-
Hole-Transporting Materials: Fluoranthene derivatives have shown potential as dopant-free hole-transporting materials in perovskite solar cells, offering an alternative to more commonly used materials.[9]
Comparative Analysis of Synthetic Methodologies
To provide a clear comparison of different synthetic approaches, the following table summarizes key parameters for selected methods.
| Synthetic Method | Key Reagents | Typical Reaction Conditions | Advantages | Limitations | Representative Yields |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Reflux in an organic solvent | Utilizes readily available starting materials | Often results in mixtures of isomers, harsh conditions | Variable, typically moderate |
| Aromatization of Hydrogenated Precursors | Dehydrogenation agent (e.g., Pd/C) | High temperature | Good control over substituent placement | Multi-step synthesis | Good to excellent in the final step |
| Tandem Suzuki-Miyaura/C-H Arylation | Arylboronic acid, Pd catalyst, base | 100-120 °C | High efficiency and regioselectivity, good functional group tolerance | Requires pre-functionalized naphthalene starting material | 62-78%[7][8] |
| [4+2] Cycloaddition | Ketone enolate, 2-pyrone derivative | Varies depending on substrates | Can construct highly substituted fluoranthenes | Limited to specific starting material classes | Good |
Conclusion and Future Outlook
The journey of substituted fluoranthenes, from their discovery in the byproducts of industrial processes to their rational design and synthesis for cutting-edge applications, is a testament to the progress of organic chemistry. The development of powerful synthetic methodologies has transformed these molecules from chemical curiosities into versatile building blocks for materials science and chemical biology.
Looking ahead, the continued development of more efficient and sustainable synthetic methods, such as C-H activation, will undoubtedly lead to an even broader range of accessible fluoranthene derivatives. This, in turn, will open up new avenues for their application in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and targeted therapeutic agents. The rich history and evolving potential of substituted fluoranthenes ensure that they will remain a vibrant and fruitful area of research for years to come.
References
-
Pal, S., Metin, Ö., & Türkmen, Y. E. (2017). Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 8689–8696. [Link]
-
Campbell, N., & Easton, W. W. (1949). 79. The Friedel–Crafts reaction on fluoranthene. Journal of the Chemical Society (Resumed), 340. [Link]
-
Pal, S., Metin, Ö., & Türkmen, Y. E. (2017). Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 8689–8696. [Link]
-
XV.—The Synthesis of Derivatives of Fluorene and Fluoranthene*. Proceedings of the Royal Society of Edinburgh Section A: Mathematics, 62, 163-171. [Link]
-
Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 22(16), 2719-2733. [Link]
-
Ravikanth, M., & Sankar, J. (2010). Friedel–Crafts acyl rearrangements in the fluoranthene series. Tetrahedron Letters, 51(28), 3687-3690. [Link]
-
Friedel–Crafts reaction. (2024, January 10). In Wikipedia. [Link]
-
XV.—The Synthesis of Derivatives of Fluorene and Fluoranthene*. Proceedings of the Royal Society of Edinburgh Section A: Mathematics, 62, 163-171. [Link]
-
Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 22(16), 2719-2733. [Link]
-
Campbell, N., & Easton, W. W. (1949). 79. The Friedel–Crafts reaction on fluoranthene. Journal of the Chemical Society (Resumed), 340. [Link]
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- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. 79. The Friedel–Crafts reaction on fluoranthene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 9. von Braun reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Environmental Occurrence of Methylated Fluoranthenes, with a Focus on Tetramethylfluoranthene Isomers
Foreword
This technical guide provides a comprehensive overview of the environmental occurrence, analysis, and toxicological significance of methylated polycyclic aromatic hydrocarbons (PAHs), with a specific focus on methylated fluoranthenes, including the isomer 1,6,7,10-tetramethylfluoranthene. It is intended for researchers, environmental scientists, and professionals in drug development who are engaged in the study of these complex environmental contaminants. This document synthesizes current scientific understanding and provides practical, field-proven methodologies for the investigation of these compounds.
Introduction to Methylated Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene rings. They are ubiquitous environmental pollutants, primarily formed during the incomplete combustion of organic materials such as coal, wood, and petroleum.[1] Methylated PAHs (Me-PAHs) are derivatives of PAHs that have one or more methyl groups attached to their aromatic core. These alkylated PAHs are also widespread in the environment and can, in some cases, exhibit higher toxicity than their parent compounds.[2]
The presence and distribution of Me-PAHs in the environment are of significant concern due to their potential for bioaccumulation and their carcinogenic and mutagenic properties.[3] Understanding the sources, fate, and transport of specific Me-PAHs, such as this compound, is crucial for assessing their environmental risk and developing effective remediation strategies.
Sources and Environmental Distribution
The distribution of methylated PAHs in the environment is a direct consequence of their diverse origins, which can be broadly categorized as petrogenic and pyrogenic.
Petrogenic Sources
Petrogenic sources are those derived from petroleum and its refined products. Crude oil naturally contains a complex mixture of PAHs and their alkylated homologs.[4] Spills of crude oil and refined products like diesel and bunker fuel are significant sources of methylated PAHs in the marine and terrestrial environments. In petrogenic mixtures, alkylated PAHs often predominate over their parent compounds.[5]
Pyrogenic Sources
Pyrogenic sources involve the incomplete combustion of organic matter.[6] This includes both natural sources like forest fires and anthropogenic activities such as the burning of fossil fuels (coal, oil, and natural gas) for energy production and transportation, as well as industrial processes like coke production and waste incineration.[7] While pyrogenic processes produce a wide range of PAHs, they typically generate a higher proportion of non-alkylated PAHs compared to their methylated derivatives.[8] However, certain combustion conditions can favor the formation of some methylated species.
The ubiquitous nature of PAHs means they are found in various environmental compartments, including the atmosphere, water, soil, and sediment.[9] Due to their hydrophobic nature, methylated PAHs have a strong affinity for particulate matter and tend to accumulate in soils and sediments.[8]
Analytical Methodologies
The accurate identification and quantification of methylated PAHs in complex environmental matrices require sophisticated analytical techniques. The co-elution of numerous isomers presents a significant analytical challenge.[10] Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the analysis of these compounds.
Sample Extraction and Cleanup
A critical first step in the analysis of methylated PAHs from solid matrices like soil and sediment is efficient extraction. Pressurized Liquid Extraction (PLE) is a widely used technique that offers high extraction efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[11][12]
Experimental Protocol: Pressurized Liquid Extraction (PLE) of Methylated PAHs from Sediment
-
Sample Preparation: Air-dry the sediment sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Cell Loading: Mix 10 g of the homogenized sediment with a drying agent like diatomaceous earth and place it into a stainless steel extraction cell.
-
Extraction Parameters:
-
Solvent: Dichloromethane (DCM) or a mixture of hexane and acetone (1:1, v/v).
-
Temperature: 100 °C.
-
Pressure: 1500 psi.
-
Static Time: 10 minutes.
-
Cycles: 2.
-
-
Extract Collection: The extract is collected in a clean glass vial.
-
Concentration: The solvent is evaporated under a gentle stream of nitrogen to a final volume of 1 mL.
Following extraction, a cleanup step is essential to remove interfering compounds from the sample extract. Silica gel chromatography is a common and effective method for this purpose.[1]
Experimental Protocol: Silica Gel Cleanup of Sediment Extract
-
Column Preparation: A glass chromatography column is packed with activated silica gel, with a layer of anhydrous sodium sulfate on top.
-
Column Conditioning: The column is pre-eluted with hexane.
-
Sample Loading: The concentrated extract (1 mL) is loaded onto the top of the column.
-
Elution:
-
Fraction 1 (Aliphatic Hydrocarbons): Elute with 20 mL of hexane. This fraction is typically discarded if only PAHs are of interest.
-
Fraction 2 (Aromatic Hydrocarbons): Elute with 50 mL of a hexane:dichloromethane (1:1, v/v) mixture. This fraction contains the PAHs and methylated PAHs.
-
-
Concentration: The second fraction is collected and concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
Diagram of the Analytical Workflow for Methylated PAH Analysis
Caption: Workflow for the analysis of methylated PAHs in sediment samples.
Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the separation and detection of methylated PAHs. A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or similar) is typically used for separation.
Experimental Protocol: GC-MS Analysis of Methylated PAHs
-
Injection: 1 µL of the final extract is injected into the GC-MS system in splitless mode.
-
GC Conditions:
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Target ions for specific methylated fluoranthene isomers would be selected based on their mass spectra.
-
Environmental Fate and Transport
The environmental fate of methylated PAHs is governed by a combination of physical, chemical, and biological processes.
Transport
Due to their semi-volatile nature, methylated PAHs can undergo long-range atmospheric transport, primarily adsorbed to particulate matter.[9] In aquatic systems, their low water solubility and hydrophobic nature cause them to partition to suspended solids and ultimately accumulate in sediments.[8]
Degradation
Photodegradation: In the atmosphere and surface waters, methylated PAHs can be degraded by photolysis, the breakdown of molecules by light. The rate of photodegradation is influenced by factors such as light intensity and the presence of other substances in the environment.
Biodegradation: Microbial degradation is a key process for the removal of methylated PAHs from the environment.[13] A variety of bacteria and fungi have been shown to degrade PAHs and their alkylated derivatives.[14] The rate of biodegradation is dependent on environmental conditions such as temperature, oxygen availability, and the presence of other nutrients.[13] Under aerobic conditions, bacteria typically initiate PAH degradation by introducing oxygen into the aromatic ring.[14] Anaerobic degradation pathways also exist but generally proceed at a slower rate.[14]
Toxicology and Risk Assessment
The toxicity of methylated PAHs is a significant concern. Some methylated PAHs have been shown to be more potent carcinogens and mutagens than their parent compounds.[3] The position of the methyl group(s) on the aromatic ring can significantly influence the toxicological properties of the molecule.[3]
A comprehensive risk assessment for methylated PAHs is often challenging due to a lack of toxicological data for many individual isomers, including this compound.[15] In the absence of specific data, risk assessments often rely on data from surrogate compounds or the use of relative potency factors.
Table 1: Concentrations of Selected Methylated PAHs in Environmental Matrices
| Compound | Matrix | Concentration Range | Location | Reference |
| Methylnaphthalenes | Sewage Sludge | 48 - 479 ng/g dw | Northeastern China | [2] |
| Methylphenanthrenes | Sewage Sludge | 48 - 479 ng/g dw | Northeastern China | [2] |
| Methylchrysenes | Sewage Sludge | 48 - 479 ng/g dw | Northeastern China | [2] |
| Alkylated PAHs (total) | Topsoil | 71-83% of total PACs | Huaibei Coalfield, China | [4] |
Note: Data for this compound are not available in the cited literature. The table provides context on the occurrence of other methylated PAHs.
Conclusion and Future Perspectives
Methylated PAHs, including isomers of tetramethylfluoranthene, are a complex and environmentally significant class of contaminants. While analytical methods for their detection are well-established, a significant knowledge gap remains concerning the environmental occurrence, fate, and toxicology of many specific isomers. Future research should prioritize the synthesis of analytical standards for a wider range of methylated PAHs to enable their accurate quantification in environmental samples. Furthermore, comprehensive toxicological studies are needed to better understand the risks posed by these compounds and to inform the development of effective environmental regulations and remediation strategies.
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- Hoh, E., et al. (2009). Identification and quantification of methylated PAHs in sediment by two-dimensional gas chromatography/mass spectrometry.
- Popp, P., et al. (2001). Determination of polycyclic aromatic hydrocarbons from soil samples using selective pressurized liquid extraction.
- Wong, J. W. C., et al. (2001). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. Analytica Chimica Acta, 437(1), 1-10.
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Toxicological Profile of Tetramethylfluoranthene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Tetramethylfluoranthene isomers, a subset of methylated polycyclic aromatic hydrocarbons (PAHs), represent a class of compounds with potential toxicological significance. Due to their structural similarity to known carcinogenic PAHs, understanding their toxicological profile is crucial for environmental risk assessment and in the context of drug development, where PAH scaffolds may be considered. This technical guide provides a comprehensive overview of the anticipated toxicological profile of tetramethylfluoranthene isomers, drawing upon the established knowledge of fluoranthene and other methylated PAHs. The document delves into the probable metabolic activation pathways, mechanisms of toxicity, and key toxicological endpoints, including genotoxicity, carcinogenicity, and developmental toxicity. While specific experimental data for tetramethylfluoranthene isomers are limited in publicly accessible literature, this guide synthesizes existing knowledge to provide a predictive toxicological framework. Furthermore, detailed, field-proven experimental protocols for critical toxicological assays are provided to empower researchers to conduct definitive studies on these compounds.
Introduction: The Toxicological Significance of Methylated Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are widespread environmental pollutants, primarily formed during the incomplete combustion of organic materials.[1] Many PAHs are known to be carcinogenic, mutagenic, and teratogenic.[1] The addition of methyl groups to the aromatic ring structure can significantly alter the toxicological properties of the parent PAH. Alkylation can influence metabolic pathways, leading to either detoxification or enhanced activation to toxic metabolites.[2] While extensive research has been conducted on parent PAHs like benzo[a]pyrene and fluoranthene, the toxicological profiles of their alkylated derivatives, such as tetramethylfluoranthene isomers, are less well-characterized.[2] This guide aims to bridge this knowledge gap by providing a detailed analysis of the expected toxicological properties of tetramethylfluoranthene isomers, grounded in the established principles of PAH toxicology.
Physicochemical Properties and Isomeric Complexity
Fluoranthene is a non-alternant PAH composed of a benzene and a naphthalene ring fused together. The addition of four methyl groups to this structure can result in numerous isomers, depending on the position of the methyl substitutions. The specific isomeric configuration is a critical determinant of a compound's biological activity. Different isomers can exhibit varying degrees of carcinogenicity and mutagenicity due to differences in their metabolic activation and interaction with biological macromolecules.
Table 1: Physicochemical Properties of Fluoranthene (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C16H10 | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Melting Point | 111 °C | [1] |
| Boiling Point | 384 °C | [1] |
| Water Solubility | 0.26 mg/L at 25 °C | [1] |
| Log Kow | 5.22 | [1] |
The separation and identification of individual isomers are crucial for accurate toxicological assessment. Advanced analytical techniques such as capillary gas chromatography and high-performance liquid chromatography (HPLC) coupled with mass spectrometry are essential for this purpose.
Metabolic Activation: The Gateway to Toxicity
The toxicity of most PAHs, including fluoranthene and its methylated derivatives, is dependent on their metabolic activation to reactive intermediates. This process is primarily mediated by cytochrome P450 (CYP) enzymes.
The Diol-Epoxide Pathway: A Major Route to Carcinogenicity
The most well-established pathway for PAH-induced carcinogenicity is the formation of diol-epoxides. This multi-step process involves:
-
Epoxidation: A CYP enzyme introduces an epoxide group onto the aromatic ring.
-
Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: Another CYP enzyme epoxidates the double bond in the bay- or fjord-region of the dihydrodiol, forming a highly reactive diol-epoxide.
These diol-epoxides are potent electrophiles that can covalently bind to nucleophilic sites in cellular macromolecules, particularly DNA, to form DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.[1]
Influence of Methylation on Metabolism
Methyl substitution can influence the metabolic fate of fluoranthene in several ways:
-
Steric Hindrance: Methyl groups can sterically hinder the enzymatic attack at certain positions of the aromatic ring, altering the profile of metabolites.
-
Electronic Effects: Methyl groups are electron-donating, which can influence the reactivity of the aromatic system and the stability of carbocations formed during metabolism.
-
Alternative Metabolic Routes: The presence of a methyl group can open up alternative metabolic pathways, such as hydroxylation of the methyl group itself, which is generally considered a detoxification pathway.
Studies on methylated benzo[k]fluoranthenes have shown that the position of the methyl group significantly impacts mutagenicity. For instance, 2-methylbenzo[k]fluoranthene was found to be mutagenic, while 8- and 9-methylbenzo[k]fluoranthene were not.[3] This highlights the critical role of isomerism in determining toxicological outcomes.
Key Toxicological Endpoints
A comprehensive toxicological profile of tetramethylfluoranthene isomers requires the evaluation of several key endpoints.
Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a short period. While no specific LD50 values are available for tetramethylfluoranthene isomers, studies on other tetramethyl-substituted cyclic hydrocarbons suggest that their acute oral toxicity in rats is likely to be low.[4]
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) of cells. This is a critical endpoint for PAHs, as genotoxic events are often the initiating step in carcinogenesis.
-
Mutagenicity: The ability to induce mutations. The bacterial reverse mutation assay (Ames test) is a widely used in vitro test for screening potential mutagens.[5][6][7] It is anticipated that some tetramethylfluoranthene isomers, upon metabolic activation, would be mutagenic in the Ames test, particularly in strains that detect frameshift mutations (e.g., TA98) and base-pair substitutions (e.g., TA100).[8]
-
Clastogenicity: The ability to cause structural chromosomal damage. The in vitro and in vivo micronucleus assays are standard tests for assessing clastogenicity.[9][10][11] These assays detect the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.
Carcinogenicity
Based on the known carcinogenicity of many PAHs, it is plausible that some tetramethylfluoranthene isomers possess carcinogenic potential.[1][12] Long-term animal bioassays, typically conducted in two rodent species, are required to definitively assess the carcinogenic potential of a chemical. These studies involve chronic exposure to the test substance, followed by a thorough histopathological examination of tissues for tumor formation. The carcinogenic potency of fluoranthene has been estimated to be approximately 20 times less than that of the potent carcinogen benzo[a]pyrene.[13]
Developmental and Reproductive Toxicity
Developmental and reproductive toxicity (DART) studies evaluate the potential of a substance to interfere with normal reproduction and development.[14][15] Exposure to some PAHs has been associated with adverse developmental outcomes.[16][17][18] DART studies for tetramethylfluoranthene isomers would be necessary to assess their potential to cause effects such as reduced fertility, embryotoxicity, fetotoxicity, and teratogenicity.
Experimental Protocols for Key Toxicological Assays
The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays that are essential for characterizing the toxicological profile of tetramethylfluoranthene isomers.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the OECD 471 guideline.[7]
Objective: To assess the mutagenic potential of tetramethylfluoranthene isomers by measuring their ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA)
-
Test compound (tetramethylfluoranthene isomer) dissolved in a suitable solvent (e.g., DMSO)
-
S9 fraction from induced rat liver for metabolic activation
-
Cofactor solution (NADP, G6P)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation of Bacterial Cultures: Grow overnight cultures of the selected bacterial strains in nutrient broth.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
In Vivo Mammalian Erythrocyte Micronucleus Test
This protocol is based on the OECD 474 guideline.
Objective: To assess the in vivo genotoxicity of tetramethylfluoranthene isomers by measuring the induction of micronuclei in the bone marrow erythrocytes of treated rodents.
Materials:
-
Test animals (e.g., mice or rats)
-
Test compound (tetramethylfluoranthene isomer) formulated in a suitable vehicle
-
Positive and negative control substances
-
Fetal bovine serum
-
Acridine orange or other suitable stain
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are also included.
-
Bone Marrow Sampling: At appropriate time points after the final dose (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femur or tibia.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides with acridine orange or another appropriate stain to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).
-
Scoring: Using a fluorescence microscope, score a predetermined number of PCEs (e.g., 2000) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a positive genotoxic response.
Conclusion and Future Directions
The toxicological profile of tetramethylfluoranthene isomers is largely uncharacterized. However, based on the extensive knowledge of parent PAHs and other methylated derivatives, it is prudent to assume that some isomers may pose a genotoxic and carcinogenic hazard following metabolic activation. The position of the methyl groups is expected to be a critical determinant of their toxic potential.
This technical guide provides a predictive framework for the toxicological assessment of tetramethylfluoranthene isomers and detailed protocols for the essential experimental work required to generate definitive data. Future research should focus on:
-
Synthesis and purification of individual tetramethylfluoranthene isomers.
-
Comprehensive toxicological testing of these isomers using the assays outlined in this guide.
-
Metabolite profiling to identify the specific metabolic pathways and reactive intermediates.
-
Structure-activity relationship (SAR) studies to understand how the position of methylation influences toxicity.
By systematically addressing these research needs, the scientific community can develop a robust understanding of the toxicological profile of tetramethylfluoranthene isomers, enabling informed risk assessment and ensuring human and environmental safety.
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A Technical Guide to the Determination of the Fluorescence Quantum Yield of 1,6,7,10-Tetramethylfluoranthene
This in-depth technical guide provides a comprehensive framework for the accurate and reliable determination of the fluorescence quantum yield (ΦF) of 1,6,7,10-tetramethylfluoranthene. As a novel or specialized derivative of the well-known polycyclic aromatic hydrocarbon, fluoranthene, its photophysical properties are of significant interest to researchers in materials science, photochemistry, and drug development. This document is intended for researchers, scientists, and professionals who require a robust methodology grounded in scientific integrity. Full editorial control has been exercised to present a logical and scientifically sound protocol that emphasizes the causality behind experimental choices, ensuring a self-validating system.
The Essence of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1].
ΦF = (Number of photons emitted) / (Number of photons absorbed)
A quantum yield can range from 0 (non-fluorescent) to 1.0 (100% fluorescence efficiency), where every absorbed photon results in an emitted photon[2]. The magnitude of ΦF is determined by the competition between the radiative decay pathway (fluorescence) and non-radiative decay pathways, such as internal conversion, intersystem crossing, and quenching processes[1]. A precise understanding of the quantum yield of this compound is crucial for evaluating its potential in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
Strategic Approach: The Relative Quantum Yield Method
The most widely used and reliable method for determining the fluorescence quantum yield of a compound in solution is the relative method, also known as the comparative method[1]. This approach obviates the need for complex absolute measurements that require specialized instrumentation like an integrating sphere. The core principle of the relative method is to compare the fluorescence intensity of the test sample (this compound) with that of a well-characterized fluorescence standard with a known quantum yield (ΦF,std) under identical experimental conditions[1].
The choice of a suitable standard is paramount for the accuracy of the measurement. The ideal standard should exhibit absorption and emission spectra that are in a similar range to the test compound to minimize wavelength-dependent instrumental errors. Given that this compound is a derivative of fluoranthene, which has a reported quantum yield of approximately 0.20-0.30 in various solvents, a suitable standard would be one that absorbs in the UV region and emits in the blue-green region[3][4]. For this guide, we will consider anthracene in ethanol (ΦF,std = 0.27) as a suitable reference standard.
The quantum yield of the test sample (ΦF,test) is calculated using the following equation:
ΦF,test = ΦF,std * (Itest / Istd) * (Astd / Atest) * (ntest2 / nstd2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
A Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the results.
Instrumentation and Materials
-
Spectrofluorometer: A calibrated instrument with a high-sensitivity detector and the capability to measure corrected emission spectra.
-
UV-Vis Spectrophotometer: A dual-beam instrument for accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
High-Purity Solvents: Spectroscopic grade solvents (e.g., ethanol, cyclohexane) are essential to avoid interference from fluorescent impurities.
-
This compound: The test compound of high purity.
-
Anthracene: The reference standard of high purity.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
Step-by-Step Experimental Workflow
Step 1: Preparation of Stock Solutions
-
Accurately prepare stock solutions of both this compound and anthracene in the same spectroscopic grade solvent (e.g., ethanol). The concentration should be in the range of 10-4 to 10-5 M.
Step 2: Preparation of Dilute Solutions for Analysis
-
From the stock solutions, prepare a series of dilute solutions for both the test compound and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects[1]. A recommended range is 0.02, 0.04, 0.06, 0.08, and 0.1.
Step 3: Absorbance Measurements
-
Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax) for this compound. The excitation wavelength for the fluorescence measurements should be set at or near this λmax.
-
Record the absorbance values of all test and standard solutions at this excitation wavelength.
Step 4: Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the value determined in the previous step.
-
Record the fluorescence emission spectrum for each of the prepared solutions of the test compound and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Record the emission spectrum of a solvent blank to check for any background fluorescence.
Step 5: Data Integration and Analysis
-
Integrate the area under the corrected fluorescence emission spectrum for each solution. If the instrument software does not perform this automatically, the data can be exported and integrated using appropriate software.
-
For each compound (test and standard), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This plot should yield a straight line passing through the origin. The linearity of this plot is a critical self-validating check, confirming the absence of concentration-dependent quenching or inner filter effects.
-
The slope of this line represents the term (I/A) in the quantum yield equation.
Step 6: Quantum Yield Calculation
-
Calculate the quantum yield of this compound using the slopes obtained from the plots in the previous step and the known quantum yield of the anthracene standard.
-
Since the same solvent is used for both the test and standard, the refractive index term (ntest2 / nstd2) becomes 1 and can be omitted from the equation.
Data Presentation and Validation
All quantitative data should be summarized in a structured table for clarity and easy comparison.
| Solution | Absorbance at λex | Integrated Fluorescence Intensity |
| Standard (Anthracene) | ||
| Dilution 1 | Astd,1 | Istd,1 |
| Dilution 2 | Astd,2 | Istd,2 |
| Dilution 3 | Astd,3 | Istd,3 |
| Dilution 4 | Astd,4 | Istd,4 |
| Dilution 5 | Astd,5 | Istd,5 |
| Test (this compound) | ||
| Dilution 1 | Atest,1 | Itest,1 |
| Dilution 2 | Atest,2 | Itest,2 |
| Dilution 3 | Atest,3 | Itest,3 |
| Dilution 4 | Atest,4 | Itest,4 |
| Dilution 5 | Atest,5 | Itest,5 |
The slope of the plot of Integrated Fluorescence Intensity vs. Absorbance for the standard (Slopestd) and the test sample (Slopetest) are then used for the final calculation:
ΦF,test = ΦF,std * (Slopetest / Slopestd)
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence quantum yield of this compound.
Caption: Workflow for the determination of the relative fluorescence quantum yield.
Conclusion
The accurate determination of the fluorescence quantum yield of this compound is achievable through a meticulous and systematic application of the relative method. The protocol outlined in this guide, with its emphasis on careful sample preparation, the use of a suitable reference standard, and a self-validating data analysis approach, provides a robust framework for obtaining reliable and reproducible results. The insights gained from such measurements are invaluable for advancing the development of novel fluorescent materials and their applications.
References
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
- Schwartz, F. P., & Wasik, S. P. (1976). Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water. Analytical Chemistry, 48(3), 524–528.
-
Wikipedia. (2024). Quantum yield. Retrieved from [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-45). Springer.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,6,7,10-Tetramethylfluoranthene in Organic Solvents
Abstract
Introduction: The Enigmatic Nature of Substituted Fluoranthenes
Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a fused five-member ring integrated within a larger aromatic system. These compounds are of significant interest in materials science, organic electronics, and toxicology. 1,6,7,10-Tetramethylfluoranthene, with its four methyl groups strategically positioned on the fluoranthene core, presents a unique molecular architecture that significantly influences its physicochemical properties, most notably its solubility.
Understanding the solubility of this compound is paramount for a multitude of applications. In drug development, solubility dictates bioavailability and formulation strategies. In materials science, it governs the ability to process and deposit thin films for electronic devices. For toxicological and environmental studies, solubility in organic matrices is crucial for extraction, detection, and understanding its fate and transport.[1]
This guide will delve into the theoretical underpinnings of PAH solubility, extrapolate the expected behavior of this compound, and provide a practical, step-by-step methodology for its empirical determination.
Theoretical Framework: Decoding Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a solid solute to dissolve in a liquid solvent, the intermolecular forces between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions.[2] For nonpolar compounds like this compound, the primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces.
The Parent Compound: Fluoranthene
Fluoranthene (C₁₆H₁₀) is a nonpolar PAH.[3] As such, it exhibits good solubility in nonpolar organic solvents.[3] The large, delocalized π-electron system of the aromatic rings contributes to strong π-π stacking interactions between fluoranthene molecules in the solid state. A suitable solvent must be capable of disrupting these interactions.
The Influence of Methyl Substituents
The addition of four methyl groups to the fluoranthene core in this compound introduces several key changes that are expected to modulate its solubility profile:
-
Increased Molecular Weight and Size: The methyl groups increase the overall molecular weight and surface area. This generally leads to stronger London dispersion forces between the molecules, which could potentially decrease solubility compared to the parent fluoranthene in a given solvent.
-
Disruption of π-π Stacking: The steric hindrance introduced by the methyl groups can disrupt the efficient crystal lattice packing and π-π stacking observed in unsubstituted PAHs. This disruption of the solute-solute interactions can lead to an increase in solubility, as less energy is required to break apart the crystal lattice.
-
Increased Lipophilicity: The alkyl nature of the methyl groups enhances the nonpolar character and lipophilicity of the molecule. This would suggest a higher affinity for and greater solubility in nonpolar, lipophilic solvents. Conversely, it is known that increased methylation can decrease aqueous solubility.[4]
The interplay of these factors determines the ultimate solubility. It is plausible that the disruption of crystal packing will be a dominant factor, leading to enhanced solubility in many nonpolar organic solvents compared to fluoranthene.
Solvent-Solute Interactions
The nature of the organic solvent is a critical determinant of solubility. Solvents can be broadly categorized based on their polarity:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene, Carbon Tetrachloride): These solvents primarily interact through London dispersion forces. Given the nonpolar nature of this compound, it is expected to exhibit the highest solubility in these solvents. Aromatic solvents like toluene and benzene can also engage in π-π interactions with the fluoranthene core, further promoting dissolution.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but lack acidic protons. Dichloromethane is a common solvent for PAHs.[1] While the primary interactions will still be dispersion forces, the polarity of the solvent may be less ideal for solvating the highly nonpolar solute compared to truly nonpolar solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding. Due to the lack of hydrogen bond donor or acceptor sites on this compound, it is expected to have limited solubility in these solvents. The strong solvent-solvent interactions (hydrogen bonds) in alcohols are not easily overcome by the weaker dispersion forces between the solvent and the PAH.
The relationship between solute and solvent properties can be visualized as follows:
Figure 1: Conceptual diagram illustrating the expected solubility of this compound based on solvent polarity.
Qualitative Solubility of Fluoranthene and Related PAHs
While quantitative data for this compound is unavailable, the known solubility of its parent compound and other PAHs provides a useful benchmark.
| Compound | Solvent | Solubility | Reference |
| Fluoranthene | Nonpolar organic solvents | Soluble | [3] |
| PAHs (general) | Acetone | Soluble | [1] |
| PAHs (general) | Hexane | Soluble | [1] |
| PAHs (general) | Dichloromethane | Soluble | [1] |
| PAHs (general) | Toluene | Soluble | [1] |
| PAHs (general) | Alcohols | Soluble | [1] |
| Fluorene | Dimethylbenzene | Soluble | [6][7] |
| Fluorene | Methylbenzene (Toluene) | Soluble | [6][7] |
| Fluorene | Ethanol | Soluble | [6][7] |
| Fluorene | Isopropanol | Soluble | [6][7] |
| Fluorene | n-Butanol | Soluble | [6][7] |
Experimental Protocol for Solubility Determination
The following protocol is a robust method for determining the solubility of a solid organic compound like this compound in an organic solvent. It is based on the principles outlined in standard methods such as the OECD Guideline 105 (Flask Method) and ASTM E1148.[8][9][10][11][12][13][14]
Principle: The Shake-Flask Method
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Step-by-Step Procedure
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a glass vial.
-
Rationale: Ensuring an excess of solid is present is critical to achieving a saturated solution at equilibrium.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. For PAHs, 24 to 48 hours is a common starting point. Preliminary experiments should be conducted to determine the time to reach equilibrium.
-
Rationale: Constant temperature is crucial as solubility is temperature-dependent. Continuous agitation ensures maximum contact between the solute and solvent, facilitating the dissolution process until equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for at least 24 hours to allow undissolved solid to settle.
-
Rationale: This step is crucial to prevent undissolved particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial.
-
Rationale: Filtration removes any remaining microscopic solid particles, ensuring that only the dissolved compound is analyzed.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV or GC-MS).
-
Rationale: A calibrated analytical method is essential for accurate determination of the concentration of the dissolved solute.
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the experimental determination of solubility.
Conclusion and Future Directions
While direct experimental data on the solubility of this compound in organic solvents remains to be published, a strong theoretical foundation allows for informed predictions of its behavior. It is anticipated that this compound will exhibit favorable solubility in nonpolar and aromatic solvents due to its inherent lipophilicity and the steric effects of the methyl groups disrupting crystal packing. For researchers requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and scientifically sound methodology.
Future work should focus on the experimental determination of the solubility of this compound in a range of organic solvents at various temperatures. Such data would be invaluable for the development of quantitative structure-property relationship (QSPR) models for substituted PAHs, further enhancing our predictive capabilities in this important class of molecules.[15][16]
References
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Zou, Z., et al. (2007). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Journal of Chemical & Engineering Data, 52(4), 1501-1502. Available at: [Link]
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ACS Publications. (2007). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Available at: [Link]
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Wikipedia. (n.d.). Fluoranthene. Available at: [Link]
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Mishra, S., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 11, 592634. Available at: [Link]
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Dąbrowska, D., et al. (2013). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 22(1), 15-22. Available at: [Link]
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Villaverde, J., et al. (2013). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. PLOS ONE, 8(3), e57215. Available at: [Link]
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Wang, Y., et al. (2021). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega, 6(40), 26362-26371. Available at: [Link]
- Acree, W. E. (Ed.). (1994). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Oxford University Press.
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ResearchGate. (2015). Thermodynamic Modeling of the Aqueous Solubility of PAHs. Available at: [Link]
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ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Available at: [Link]
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Kistler, M., et al. (2016). Solvent effects on extraction of polycyclic aromatic hydrocarbons in ambient aerosol samples. E3S Web of Conferences, 10, 00013. Available at: [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
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ResearchGate. (n.d.). Hansen solubility parameters of the additives, solvents and PSU. Available at: [Link]
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MIT OpenCourseWare. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Available at: [Link]
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Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Available at: [Link]
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PubMed. (2010). Quantitative structure-activity relationship (QSAR) models for polycyclic aromatic hydrocarbons (PAHs) dissipation in rhizosphere based on molecular structure and effect size. Available at: [Link]
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ResearchGate. (2013). Solubilities of anthracene, fluoranthene and pyrene in organic solvents: Comparison of calculated values using UNIFAC and modified UNIFAC (Dortmund) models with experimental data and values using the mobile order theory. Available at: [Link]_
- ASTM International. (n.d.). E 1148 – 02 - Standard Test Method for - Measurements of Aqueous Solubility1.
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Regulations.gov. (2014). Water Solubility (Flask Method). Available at: [Link]
- University of Babylon. (n.d.).
- University of Massachusetts Lowell. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
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MDPI. (2020). Determination of Polycyclic Aromatic Hydrocarbons and Their Methylated Derivatives in Sewage Sludge from Northeastern China: Occurrence, Profiles and Toxicity Evaluation. Available at: [Link]
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Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Available at: [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
- OUCI. (2022).
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MDPI. (2024). Characteristics of Polycyclic Aromatic Hydrocarbons in Size-Resolved Particles in the Roadside Environment of Beijing: Seasonality, Source, and Toxicological Effects. Available at: [Link]
- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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NIH. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Available at: [Link]
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ResearchGate. (2007). (PDF) Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Available at: [Link]
- DigitalCommons@URI. (n.d.). Solvent Effects in the Extraction and Detection of Polycyclic Aromatic Hydrocarbons from Complex Oils in Complex Environments.
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PubChem. (n.d.). Fluoranthene. Available at: [Link]
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YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]
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MDPI. (2024). Polycyclic Aromatic Hydrocarbons in Marine Environments Affect Fish Reproduction—A Critical Review. Available at: [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]
- ASTM International. (2008). Measurements of Aqueous Solubility1.
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PubMed. (2002). Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH). Available at: [Link]
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Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Available at: [Link]
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Phytosafe. (n.d.). OECD 105. Available at: [Link]
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ResearchGate. (2023). What solvents use to dissolve PAH?. Available at: [Link]
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TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Available at: [Link]
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An In-depth Technical Guide to 1,6,7,10-Tetramethylfluoranthene and the Broader Landscape of Methylated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 1,6,7,10-Tetramethylfluoranthene in the Realm of Methylated PAHs
This compound, identified by the CAS number 138955-77-8, is a member of the extensive class of organic compounds known as methylated polycyclic aromatic hydrocarbons (PAHs). These molecules are characterized by a core structure of fused aromatic rings, with one or more hydrogen atoms replaced by methyl groups. While specific research on this compound is limited in publicly accessible literature, its chemical identity as a methylated PAH places it within a category of significant scientific interest, primarily due to the established role of many PAHs as potent carcinogens and environmental contaminants.
This guide provides a comprehensive overview of the known properties, synthesis, and biological activities associated with methylated PAHs, using this compound as a focal point. The principles and methodologies discussed herein are broadly applicable to the study of this class of compounds and are intended to equip researchers with the foundational knowledge necessary for their work in toxicology, pharmacology, and drug development.
Physicochemical Properties and Synthesis of Methylated PAHs
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 138955-77-8 | N/A |
| Molecular Formula | C₂₀H₁₈ | N/A |
| Molecular Weight | 258.36 g/mol | N/A |
| Appearance | Solid (presumed) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (presumed) | N/A |
The synthesis of methylated PAHs can be achieved through various organic chemistry methodologies. A common approach involves the introduction of methyl groups onto a pre-existing PAH scaffold through electrophilic substitution reactions, such as Friedel-Crafts alkylation. Alternatively, the entire methylated PAH can be constructed from smaller, methylated precursors through cyclization reactions. For instance, a plausible synthetic route to this compound could involve a multi-step process starting from simpler aromatic hydrocarbons, with the strategic introduction of methyl groups at the desired positions followed by ring-forming reactions.
Spectroscopic Characterization of Methylated PAHs
The structural elucidation of methylated PAHs relies on a combination of spectroscopic techniques, each providing unique insights into the molecular architecture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for determining the substitution pattern on the aromatic rings. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methyl groups. The methyl protons themselves will appear as singlets in a distinct region of the spectrum. ¹³C NMR provides information on the carbon skeleton, with the chemical shifts of the aromatic carbons and the methyl carbons being characteristic.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of specific functional groups. For methylated PAHs, characteristic absorption bands for C-H stretching in the aromatic rings and methyl groups, as well as C=C stretching within the aromatic system, would be expected.
Biological Activity and Mechanism of Carcinogenicity of Methylated PAHs
The primary concern for researchers and drug development professionals regarding methylated PAHs is their potential carcinogenicity. Many PAHs, including their methylated derivatives, are not directly carcinogenic but require metabolic activation to exert their toxic effects.[1] This process is a critical area of study in toxicology and oncology.
The carcinogenicity of methylated PAHs is thought to be initiated by their metabolic conversion to highly reactive electrophilic intermediates that can bind to cellular macromolecules, most notably DNA.[1] This process, often mediated by cytochrome P450 enzymes, typically involves the formation of diol epoxides.[1] The position of the methyl groups can significantly influence the rate and regioselectivity of this metabolic activation, thereby affecting the carcinogenic potency of the compound. Methyl substitutions in the "bay" or "fjord" regions of a PAH molecule can particularly enhance its carcinogenicity.[1]
The covalent binding of these reactive metabolites to DNA forms DNA adducts, which, if not repaired, can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cell cycle control and lead to the development of cancer.
Figure 1: A simplified diagram illustrating the metabolic activation pathway of methylated PAHs leading to cancer.
Experimental Protocols: A General Framework for Studying Methylated PAHs
Given the limited specific data for this compound, the following experimental protocols are presented as a general framework for the investigation of methylated PAHs.
Protocol 1: In Vitro Metabolism and DNA Adduct Formation
Objective: To assess the metabolic activation of a methylated PAH and its potential to form DNA adducts in a controlled in vitro system.
Methodology:
-
Incubation: Incubate the methylated PAH with a source of metabolic enzymes (e.g., rat liver microsomes or recombinant human cytochrome P450 enzymes) in the presence of a DNA source (e.g., calf thymus DNA).
-
Extraction: After incubation, extract the DNA and hydrolyze it to its constituent deoxynucleosides.
-
Analysis: Analyze the deoxynucleoside mixture for the presence of PAH-DNA adducts using sensitive analytical techniques such as ³²P-postlabeling, high-performance liquid chromatography (HPLC) with fluorescence detection, or liquid chromatography-mass spectrometry (LC-MS).
Figure 2: A workflow diagram for an in vitro experiment to study the metabolic activation and DNA adduct formation of a methylated PAH.
Analytical Methods for the Detection of Methylated PAHs
The detection and quantification of methylated PAHs in various matrices, such as environmental samples or biological tissues, are typically accomplished using chromatographic techniques coupled with sensitive detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile compounds. When coupled with fluorescence or UV detectors, HPLC can provide high sensitivity and selectivity for the detection of PAHs.
Suppliers of this compound
A limited number of chemical suppliers list this compound (CAS 138955-77-8) in their catalogs. Researchers interested in obtaining this compound should contact these suppliers directly for information on availability, purity, and pricing. Some potential suppliers include:
-
Santa Cruz Biotechnology
-
Toronto Research Chemicals
-
Clearsynth
Conclusion
This compound represents a specific member of the broad and toxicologically significant class of methylated polycyclic aromatic hydrocarbons. While detailed experimental data for this particular compound are scarce, the extensive body of research on methylated PAHs provides a robust framework for understanding its likely physicochemical properties, biological activities, and potential hazards. The primary concern with this class of compounds is their potential for metabolic activation to carcinogenic DNA-reactive species. Further research is warranted to elucidate the specific properties and biological effects of this compound to better assess its potential risks to human health and the environment. The methodologies and principles outlined in this guide provide a solid foundation for researchers to undertake such investigations.
References
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Can somebody please explain why methylated PAHs are much more carcinogenic than the 16 EPA PAHs? ResearchGate. (2015). Available at: [Link]
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A Theoretical and Computational Guide to 1,6,7,10-Tetramethylfluoranthene: Unveiling Electronic Structure, Spectroscopic Signatures, and Reactivity
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 1,6,7,10-tetramethylfluoranthene, a substituted polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry methods to understand the fundamental properties of this molecule and its derivatives. By leveraging established theoretical protocols, this guide outlines a systematic approach to elucidating the geometric, electronic, spectroscopic, and reactive characteristics of this compound.
Introduction: The Significance of Substituted Fluoranthenes
Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest due to their unique electronic properties and potential applications in materials science and as scaffolds in medicinal chemistry. The parent fluoranthene molecule is a non-alternant PAH, possessing both a six-membered and a five-membered ring fused to a naphthalene core, which results in distinct electronic and spectroscopic characteristics. The addition of methyl substituents, as in this compound, is expected to modulate these properties through inductive and hyperconjugative effects. Understanding these modifications is crucial for the rational design of novel functional molecules.
Computational chemistry provides a powerful and cost-effective avenue for exploring the structure-property relationships in such molecules.[1] Techniques like Density Functional Theory (DFT) have proven to be highly effective in predicting the properties of PAHs with a good balance of accuracy and computational cost.[2][3] This guide will detail the application of these methods to this compound.
Part 1: Molecular Structure and Geometry Optimization
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation:
-
The 2D structure of this compound is first drawn using a molecular editor such as Avogadro or ChemDraw.[4]
-
This 2D structure is then converted into an initial 3D conformation.
-
-
Computational Method Selection:
-
Density Functional Theory (DFT) is the recommended method for geometry optimization of PAHs.[2][3]
-
The B3LYP functional is a widely used and well-validated choice for such systems, often providing a good compromise between accuracy and computational expense.[5][6]
-
A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimization.
-
-
Execution of the Calculation:
-
Verification of the Minimum:
-
A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum and not a transition state.
-
Expected Geometric Parameters
The geometry optimization will provide key structural information, such as bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available, or with data for similar molecules to validate the computational model.
| Parameter | Description | Expected Trend |
| C-C Bond Lengths | Distances between adjacent carbon atoms in the aromatic rings. | Variations will reflect the degree of bond localization and aromaticity in different parts of the molecule. |
| C-H Bond Lengths | Distances between carbon and hydrogen atoms in the methyl groups. | Typically around 1.09 Å. |
| Bond Angles | Angles formed by three consecutive atoms. | Will reveal any strain or deviation from ideal sp2 hybridization in the aromatic core. |
| Dihedral Angles | Torsional angles that describe the planarity of the molecule. | Expected to be close to 0° or 180° for a largely planar PAH. |
Part 2: Electronic Structure Analysis
Understanding the electronic structure of this compound is fundamental to predicting its reactivity and photophysical properties. Key aspects to investigate include the frontier molecular orbitals (HOMO and LUMO) and the overall electron distribution.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic properties.[9]
A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. The methyl groups in this compound are expected to be electron-donating, which should raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted fluoranthene.[9]
Workflow for Electronic Structure Calculation
Caption: A typical workflow for electronic structure analysis.
Calculated Electronic Properties
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential and the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy of the lowest electronic transition. |
| Electron Density | Distribution of electrons in the molecule. | Reveals regions that are electron-rich or electron-poor. |
| Electrostatic Potential | The potential energy of a positive test charge at a particular location near a molecule. | Highlights regions susceptible to electrophilic or nucleophilic attack. |
Part 3: Spectroscopic Properties
Computational methods can be used to predict various types of spectra, which can be invaluable for interpreting experimental data and characterizing the molecule.
UV-Visible Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. This allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands.
Protocol for TD-DFT Calculation
-
Optimized Geometry: Start with the previously optimized ground-state geometry of this compound.
-
Method Selection:
-
Use a functional that is known to perform well for excited states of aromatic systems, such as CAM-B3LYP or ωB97XD.[10]
-
Employ a reasonably large basis set, for example, 6-311+G(d,p), to accurately describe the excited states.
-
-
Calculation Execution:
-
Perform the TD-DFT calculation to compute the energies and oscillator strengths of the lowest several singlet excited states.
-
-
Spectrum Generation:
-
The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The calculation of NMR chemical shifts is another valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[11]
Workflow for NMR Chemical Shift Calculation
Caption: A workflow for the computational prediction of NMR chemical shifts.
The calculated ¹H and ¹³C NMR chemical shifts for this compound can aid in the assignment of experimental spectra and provide insights into the electronic environment of each nucleus.[12][13]
Part 4: Reactivity Analysis
Conceptual DFT provides a framework for understanding and predicting the reactivity of molecules based on their electronic structure.[14] Reactivity descriptors, such as Fukui functions, can identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack.[2][3]
Fukui Functions
The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. There are three main types of Fukui functions:
-
f+(r): For nucleophilic attack (addition of an electron). The sites with the largest values of f+(r) are the most susceptible to nucleophilic attack.
-
f-(r): For electrophilic attack (removal of an electron). The sites with the largest values of f-(r) are the most susceptible to electrophilic attack.
-
f0(r): For radical attack.
By calculating and visualizing the Fukui functions for this compound, one can predict which atoms are most likely to participate in chemical reactions. This information is invaluable for understanding the molecule's chemical behavior and for designing synthetic routes to its derivatives.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the in-depth study of this compound. By following the described protocols, researchers can gain a detailed understanding of its geometric, electronic, spectroscopic, and reactive properties. The insights gained from these theoretical studies can guide experimental work and accelerate the discovery and development of new materials and therapeutic agents based on the fluoranthene scaffold.
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Probing computational methodologies in predicting mid-infrared spectra for large polycyclic aromatic hydrocarbons. (2022). Monthly Notices of the Royal Astronomical Society. [Link]
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Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Fluorenones, 9-Fluorenylidenes, and Related Derivatives. (n.d.). BearWorks. [Link]
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HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. (2021). Frontiers. [Link]
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A Technical Guide to the Research Applications of Twisted Polycyclic Aromatic Hydrocarbons
Abstract
Polycyclic Aromatic Hydrocarbons (PAHs), traditionally known for their planar structures, have been reimagined through the introduction of steric strain, leading to the creation of twisted, helical, and contorted topologies. This structural deformation is not a mere curiosity; it fundamentally alters the electronic, optical, and chiral properties of the PAH core, unlocking a vast landscape of novel research applications. This guide provides an in-depth exploration of twisted PAHs, moving from their rational design and synthesis to their transformative potential in materials science, chiroptics, sensing, and beyond. We will examine the causality behind their unique properties and present actionable experimental frameworks for their characterization and implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of these fascinating three-dimensional aromatic systems.
Introduction: Breaking the Plane of Aromaticity
Polycyclic Aromatic Hydrocarbons (PAHs) are a well-established class of organic semiconductors, valued for their extended π-conjugation which imparts unique optical and electrical properties.[1] For decades, the focus has been on planar systems, where π-orbitals are optimally aligned for electron delocalization. However, by strategically introducing steric hindrance—typically through ortho-fused aromatic rings (as in helicenes) or bulky substituents—the planar geometry is forced to distort.[2][3] This creates "twisted PAHs," molecules that adopt non-planar, often chiral, conformations.
This helical or twisted geometry is the source of their most compelling properties:
-
Inherent Chirality: The helical twist breaks the molecule's mirror symmetry, making it chiral even without a stereocenter.[2][4] This intrinsic chirality is the foundation for their exceptional chiroptical properties.
-
Modified Electronic Structure: Twisting disrupts the continuous overlap of p-orbitals, which can be precisely tuned to alter the HOMO-LUMO gap, redox potentials, and charge transport characteristics of the material.[3][5]
-
Enhanced Solubility and Reduced Stacking: The non-planar shape inhibits the strong π–π stacking that often plagues planar PAHs, leading to improved solubility and processability, which is a significant advantage for device fabrication.[6]
This guide will dissect these properties and link them to tangible applications, providing a roadmap for researchers to explore this exciting frontier of materials science.
Synthetic Strategies: The Art of Molecular Twisting
The rational design of twisted PAHs hinges on synthetic methodologies that can induce and control non-planar geometries. Several powerful strategies have emerged.
Scholl Reaction and Oxidative Cyclization
The Scholl reaction, a classic method for forming carbon-carbon bonds between aromatic rings using a Lewis acid and an oxidant (e.g., FeCl₃), is a workhorse in the synthesis of large, contorted PAHs. It is particularly effective for creating the final ring fusions that induce steric strain and force the molecule to twist.
A related approach is oxidative electrocyclization–dehydrogenation.[7] In this method, a precursor molecule is oxidized to form a diradicaloid intermediate, which then undergoes an intramolecular cyclization to forge the final twisted PAH structure.[7] This process can often be monitored in real-time using techniques like EPR and UV-vis spectroscopy.[7]
Annulative π-Extension
This "bottom-up" approach involves stitching together smaller aromatic fragments to build a larger, twisted system. Recently, a stereospecific annulative π-extension reaction was demonstrated using an enantiopure helicene as a "molecular wrench" to control the helical conformation of a graphene nanoribbon, resulting in a defined end-to-end twist.[8] This level of control is crucial for producing materials with predictable chiroptical properties.
Heteroatom Doping
Introducing heteroatoms like nitrogen (N), boron (B), sulfur (S), or oxygen (O) into the PAH framework is a powerful tool for fine-tuning electronic properties.[9][10] Boron-nitrogen (BN) units, which are isoelectronic with C-C units, are particularly effective at modulating the optical and electronic characteristics without drastically altering the geometry.[11] This strategy has been used to create highly efficient emitters and materials with unique redox behaviors.[9][12]
Below is a generalized workflow for the synthesis and characterization of a twisted PAH.
Caption: Generalized workflow for twisted PAH synthesis and evaluation.
Core Research Applications
The unique properties of twisted PAHs translate into a diverse range of high-performance applications, particularly in organic electronics and chiroptical materials.
Organic Electronics: Beyond Flatland
Twisted PAHs offer solutions to some of the persistent challenges in organic electronics. Their non-planar structures can lead to different solid-state packing and intermolecular electronic coupling compared to their planar counterparts, impacting device performance.[13]
-
Organic Field-Effect Transistors (OFETs): The tunable electronic structure and modified packing of twisted PAHs make them promising candidates for the active layer in OFETs.[9][13]
-
Organic Solar Cells (OSCs): The unique morphologies and energy levels achievable with twisted PAHs can be exploited to optimize charge separation and transport in OSCs.[9][13]
-
Organic Light-Emitting Diodes (OLEDs): Heteroatom-doped helicenes and other twisted systems are being developed as advanced emitters in OLEDs.[4][9][12] Boron-doped carbohelicenes, for instance, have demonstrated robust amplified spontaneous emission (ASE), a key property for developing organic laser materials.[12]
Chiroptical Materials and Circularly Polarized Luminescence (CPL)
Perhaps the most exciting application of twisted PAHs is in the field of chiroptics. Circularly polarized luminescence (CPL) is the differential emission of left- and right-handed circularly polarized light by a chiral molecule.[11] Materials with strong CPL are in high demand for applications in 3D displays, quantum encryption, and spintronics.[11]
Twisted PAHs, especially helicenes, are exceptional CPL emitters.[11] Their inherent, rigid chirality leads to high luminescence dissymmetry factors (g_lum), a measure of the "purity" of the circularly polarized emission.[11]
Key Advantages of Twisted PAHs in CPL:
-
High g_lum Values: The strong helical twist leads to a significant difference in the emission of left- and right-handed light. Twisting acenes has been shown to consistently increase their rotational strength.[14]
-
Tunable Emission: The emission wavelength and quantum yield can be precisely tuned through synthetic modifications, such as heteroatom doping or extending the π-system.[10][11]
-
High Brightness: Researchers have developed twisted PAH systems that combine high quantum yields with large dissymmetry factors, resulting in exceptionally high CPL brightness (B_CPL), a critical metric for device performance.[15]
The development of materials with twisted intramolecular charge transfer (TICT) characteristics has been shown to be a particularly effective strategy for boosting g_lum values to record levels.[16]
Chiral Sensors and Asymmetric Catalysis
The well-defined chiral cavities and surfaces of twisted PAHs make them ideal candidates for chiral recognition and sensing.[4] They can be designed to selectively bind to specific enantiomers of a target molecule, producing a detectable optical or electronic signal. Pyrene-based Metal-Organic Frameworks (MOFs), for example, have been explored as fluorescent sensors for other PAHs.[17] Similarly, molecularly imprinted polymers (MIPs) incorporating twisted PAHs can create selective recognition sites for on-site pollutant monitoring.[18]
Furthermore, the helical arrangement of these molecules can be harnessed in asymmetric synthesis, acting as chiral ligands or catalysts to control the stereochemical outcome of a reaction.[4]
Experimental Protocols: A Practical Guide
To harness the potential of twisted PAHs, robust experimental characterization is essential. Here, we outline a key protocol for evaluating their most prominent feature: their chiroptical response.
Protocol: Measurement of Circularly Polarized Luminescence (CPL)
Objective: To quantify the dissymmetry (g_lum) and wavelength of circularly polarized emission from a chiral twisted PAH sample.
Causality: This protocol is designed to isolate and measure the small differences between the intensity of left-handed (I_L) and right-handed (I_R) circularly polarized light emitted from an excited chiral sample. The g_lum factor, calculated as 2 * (I_L - I_R) / (I_L + I_R), is the definitive measure of a material's CPL activity.
Methodology:
-
Sample Preparation:
-
Dissolve the enantiopure twisted PAH in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane) to a concentration of approximately 10⁻⁵ M. The solvent should be transparent at both the excitation and emission wavelengths.
-
For solid-state measurements, prepare a thin film by spin-coating a solution of the PAH (often blended with a polymer like polystyrene) onto a quartz substrate.
-
-
Instrumentation Setup (CPL Spectrometer):
-
Light Source: Use a monochromatic, unpolarized light source (e.g., Xenon lamp with a monochromator) set to the absorption maximum (λ_max) of the sample to ensure efficient excitation.
-
Polarization Modulation: The emitted light passes through a Photoelastic Modulator (PEM), which rapidly alternates the polarization between left- and right-circular states (typically at 50 kHz).
-
Detector: A photomultiplier tube (PMT) detector positioned after a linear polarizer detects the modulated light.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder at a 90-degree angle to the excitation source.
-
Record the total luminescence spectrum (DC signal) and the differential luminescence spectrum (AC signal, captured by a lock-in amplifier synchronized to the PEM frequency).
-
The CPL spectrum is the AC signal, representing (I_L - I_R). The total luminescence spectrum is the DC signal, representing (I_L + I_R).
-
-
Data Analysis:
-
Correct the spectra for any instrumental baseline drift.
-
Calculate the g_lum value at each wavelength using the formula: g_lum = 2 * (AC Signal / DC Signal) * (1 / Calibration Factor). The calibration factor is determined using a standard sample with known CPL.
-
Report the maximum g_lum value and the corresponding emission wavelength.
-
The relationship between molecular structure and CPL properties can be visualized as follows:
Caption: Factors influencing the CPL performance of twisted PAHs.
Quantitative Data Summary
The performance of twisted PAHs as chiroptical materials can be compared by examining their key photophysical properties.
| Compound Class | Max Emission (λ_em, nm) | Quantum Yield (Φ_PL) | Dissymmetry Factor (|g_lum|) | CPL Brightness (B_CPL, M⁻¹cm⁻¹) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Binaphthyl-o-carborane Dyad | ~450-500 | High (in crystal) | up to 0.13 | High |[16] | | Double π-Helix PDI Dimer | ~650-700 | up to 0.85 | up to 0.030 | up to 573.4 |[15] | | BN-doped Hexahelicene | ~400-450 | > 0.90 | Moderate | High |[11] | | Boron-doped Double[14]helicene | 618 | 0.22 (in solution) | N/A (ASE focused) | N/A |[12] |
Note: Values are approximate and depend on the specific molecular structure and measurement conditions (solvent, aggregation state).
Future Outlook and Challenges
The field of twisted PAHs is poised for significant growth. The ability to precisely control three-dimensional molecular architecture opens doors to materials with unprecedented functionality.
Future Directions:
-
Drug Development and Bio-imaging: While still a nascent area, the unique topologies and photophysical properties of twisted PAHs could be exploited for designing novel DNA intercalators, chiral biological probes, or scaffolds for new therapeutics. Their chirality may lead to specific interactions with biological targets.
-
Advanced Materials: Incorporating twisted PAHs into larger, ordered structures like covalent organic frameworks (COFs) can create materials with balanced rigidity and flexibility, high porosity, and excellent photoconductivity.[6]
-
Computational Design: As synthetic methods become more advanced, computational chemistry will play a crucial role in predicting the properties of new twisted PAH targets, accelerating the discovery of materials with optimized performance for specific applications.[19]
Challenges:
-
Scalable Synthesis: Many current synthetic routes for complex, enantiopure twisted PAHs are multi-step and low-yielding, which can be a barrier to their widespread application. Developing more efficient and scalable synthetic methodologies is critical.
-
Understanding Structure-Property Relationships: While general trends are emerging, the precise relationship between the degree of twist, electronic structure, and solid-state packing is complex. A deeper understanding is needed for the rational design of next-generation materials.
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- 10. BJOC - Advances in nitrogen-containing helicenes: synthesis, chiroptical properties, and optoelectronic applications [beilstein-journals.org]
- 11. Boosting quantum yields and circularly polarized luminescence of penta- and hexahelicenes by doping with two BN-groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron-doped double [6]carbohelicenes: a combination of helicene and boron-doped π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The design, synthesis and application of rubicene based polycyclic aromatic hydrocarbons (PAHs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. Chiroptical Properties of Twisted Acenes: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boosting Circularly Polarized Luminescence Performance by a Double π-Helix and Heteroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boosting Circularly Polarized Luminescence of Organic Conjugated Systems via Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrene-based MOFs as fluorescent sensors for PAHs: an energetic pathway of the backbone structure effect on response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00222D [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Strategic Approach to the Analysis of Novel Methylated Polycyclic Aromatic Hydrocarbons (PAHs) using 1,6,7,10-Tetramethylfluoranthene as a Case Study
Introduction
The Challenge of Analyzing Novel Methylated PAHs
The primary obstacle in the analysis of emerging PAHs like 1,6,7,10-tetramethylfluoranthene is the frequent absence of commercially available certified reference materials (CRMs). Without a CRM, the development of a validated quantitative method is not possible. Furthermore, the lack of published mass spectra and fluorescence data complicates the initial setup of detection parameters. This guide provides a systematic approach to overcome these challenges.
General Analytical Workflow
A logical and phased approach is crucial when developing an analytical method for a novel compound. The following workflow provides a roadmap for this process.
Caption: General workflow for developing an analytical method for a novel methylated PAH.
Phase 1: Acquiring and Characterizing an Analytical Standard
The cornerstone of any quantitative analytical method is a well-characterized analytical standard.
1.1. Sourcing the Standard:
-
Custom Synthesis: In the absence of a commercial standard, custom synthesis is a viable alternative. Reputable companies specializing in the synthesis of reference materials can provide the target compound with a certificate of analysis detailing its purity and characterization data.
1.2. Initial Characterization:
Once the standard is obtained, initial characterization is necessary to confirm its identity and purity. This typically involves:
-
Molecular Weight Confirmation: A critical first step is to confirm the molecular weight. For this compound (C₂₀H₁₈), the expected monoisotopic mass is approximately 258.14 g/mol . This can be initially assessed using a direct-infusion mass spectrometer.
-
Purity Assessment: The purity of the standard should be determined, typically by High-Performance Liquid Chromatography with a universal detector like a Diode Array Detector (HPLC-DAD) or by Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
UV-Vis Spectroscopy: Recording the ultraviolet-visible (UV-Vis) absorption spectrum of the standard in a suitable solvent (e.g., acetonitrile or hexane) is essential for developing an HPLC-fluorescence method. The wavelength of maximum absorbance (λmax) will serve as the initial excitation wavelength.
Phase 2: Method Development
With a characterized standard, the development of specific analytical methods can commence.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
GC-MS is a powerful technique for the separation and identification of PAHs due to its high resolution and specificity.[1]
Rationale for Parameter Selection:
-
Injection Mode: A splitless injection is typically used for trace analysis to ensure the maximum transfer of the analyte onto the column.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of PAHs.
-
Oven Temperature Program: A temperature ramp is necessary to elute the semi-volatile PAHs. The program should be optimized to ensure good separation from other potential congeners and matrix components.
-
Mass Spectrometer Parameters: Initially, the MS should be operated in full-scan mode to identify the molecular ion of this compound (expected m/z 258) and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) mode provides higher sensitivity and selectivity.[2] The molecular ion is typically the most abundant and is used as the quantifier ion. Other significant fragment ions can be used as qualifier ions to enhance identification confidence.
| Parameter | Suggested Starting Condition | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | Splitless for trace analysis. |
| Inlet Temperature | 280 °C | Ensures volatilization of the analyte. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas with good chromatographic efficiency. |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | Good general-purpose column for PAH analysis. |
| Oven Program | 70 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min | Provides good separation of a wide range of PAHs. |
| MS System | Agilent 5977B MSD or equivalent | High sensitivity and robustness. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Full Scan (m/z 50-400) for initial identification, then SIM | Full scan to identify characteristic ions, SIM for quantification. |
| SIM Ions | Quantifier: 258 (Molecular Ion), Qualifier: To be determined from full scan spectrum | The molecular ion is typically the most intense for PAHs. |
Table 1. Suggested starting parameters for GC-MS analysis of this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method Development
HPLC-FLD is a highly sensitive and selective technique for the detection of fluorescent PAHs.[3][4]
Rationale for Parameter Selection:
-
Column Selection: A C18 column specifically designed for PAH analysis is recommended for good separation based on hydrophobicity.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used for the separation of PAHs. The gradient should be optimized to achieve baseline separation of the target analyte from other isomers and matrix components.
-
Fluorescence Detector Parameters: The excitation wavelength should be set at or near the λmax determined from the UV-Vis spectrum. The emission wavelength is then optimized by scanning the emission spectrum while exciting at the chosen wavelength. For multi-analyte methods, wavelength switching can be programmed to optimize detection for different compounds as they elute.[3]
| Parameter | Suggested Starting Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Reliable and robust for routine analysis. |
| Column | C18 for PAH analysis (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good separation of PAHs. |
| Mobile Phase A | Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic component for elution. |
| Gradient | 60% B to 100% B over 20 minutes | A typical starting gradient for PAH separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| FLD System | Agilent 1260 Infinity II FLD or equivalent | High sensitivity for fluorescent compounds. |
| Excitation (Ex) | Determined from UV-Vis spectrum (λmax) | Maximizes analyte excitation. |
| Emission (Em) | Scan to determine optimal wavelength | Maximizes detection of emitted light. |
Table 2. Suggested starting parameters for HPLC-FLD analysis of this compound.
Phase 3: Sample Preparation and Method Validation
Sample Preparation
The choice of sample preparation method depends on the matrix. For environmental samples like soil or sediment, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid Phase Extraction (SPE) are effective.[3][5]
Protocol: Modified QuEChERS for Soil/Sediment Samples
-
Sample Homogenization: Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Hydration and Spiking: Add 10 mL of water and vortex for 30 seconds. If required, spike with a known amount of the this compound standard and an internal standard.
-
Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove interferences. Vortex for 30 seconds and centrifuge.
-
Final Extract: The supernatant is ready for GC-MS or HPLC-FLD analysis.
Caption: Modified QuEChERS protocol for the extraction of methylated PAHs from soil.
Method Validation
Once the analytical method is developed and a reliable standard is available, a full method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared to demonstrate the linear relationship between concentration and response.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
-
Accuracy: The agreement between the measured value and the true value should be assessed by analyzing spiked samples at different concentrations.
-
Precision: The repeatability and intermediate precision of the method should be evaluated by analyzing replicate samples.
Conclusion
The analysis of novel or uncharacterized methylated PAHs like this compound requires a systematic and logical approach. The lack of readily available analytical standards and spectral data necessitates a workflow that begins with standard acquisition and characterization, followed by methodical development of GC-MS and/or HPLC-FLD methods. By following the strategies and protocols outlined in this application note, researchers can confidently develop robust and reliable analytical methods for the detection and quantification of emerging environmental contaminants.
References
- Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
- Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies.
- Rivera-Figueroa, A. M., et al. (2004). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis.
-
ResearchGate. (2025, August 6). MPT-TOF mass spectra of: (A) fluoranthene and (B) pyrene. Retrieved from [Link]
-
MassBank. (n.d.). MassBank. Retrieved from [Link]
- Ahmadi, F., et al. (2024). Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS. Heliyon, 10(2), e24135.
-
PubChem. (n.d.). 1,4,5,8-Tetramethylnaphthalene. Retrieved from [Link]
- Britten, T., & Naikwadi, K. (2009).
- Risner, C. H. (1995). Selective Fluorescence Detection of Polycyclic Aromatic Hydrocarbons in Environmental Tobacco Smoke and Other Airborne Particles.
-
National Institute of Standards and Technology. (2014, January 6). A New NIST Online Database: The NIST Polycyclic Aromatic Hydrocarbon Structure Index. Retrieved from [Link]
-
mzCloud. (n.d.). mzCloud – Advanced Mass Spectral Database. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). PAH Compounds Using UV and Fluorescence Detection. Retrieved from [Link]
- Liu, Y., et al. (2006). Development of analytical methods for polycyclic aromatic hydrocarbons (PAHs) in airborne particulates: A review. Journal of Environmental Sciences, 18(5), 833-840.
Sources
Application Note: A Robust GC-MS Protocol for the Analysis of Methylated Polycyclic Aromatic Hydrocarbons in Environmental and Food Matrices
Introduction: The Significance of Methylated PAHs
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed from the incomplete combustion of organic matter. While regulatory focus is often placed on the 16 parent PAHs designated as priority pollutants by the U.S. Environmental Protection Agency (EPA), their alkylated homologues, particularly methylated PAHs, are of significant toxicological and diagnostic importance.[1] These compounds are prevalent in crude oil and other petroleum products, making them key indicators of petrogenic contamination.[2]
Unlike parent PAHs, which are dominant in combustion (pyrogenic) sources, a higher relative abundance of methylated PAHs points towards contamination from petroleum sources like oil spills.[2] Furthermore, some methylated PAHs exhibit equal or greater carcinogenic and mutagenic activity than their parent compounds. Therefore, a robust and sensitive analytical method for their quantification is crucial for accurate environmental risk assessment, food safety analysis, and pollution source apportionment.[3]
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of methylated PAHs. It provides field-proven insights into sample preparation, instrumental analysis, and quality control, designed for researchers and analytical scientists aiming for accurate and defensible data. The primary challenge in this analysis is the chromatographic separation of numerous structural isomers, which have identical mass spectra and can only be distinguished by their retention times.[2]
Principle of the Method
The protocol employs a systematic workflow involving solvent extraction to isolate PAHs from the sample matrix, followed by a Solid-Phase Extraction (SPE) cleanup to remove interferences. The purified extract is then analyzed by GC-MS. The gas chromatograph separates the complex mixture of parent and methylated PAHs, and the mass spectrometer provides sensitive and selective detection. For enhanced selectivity, especially in complex matrices, analysis can be performed in Selected Ion Monitoring (SIM) mode or by using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4] Quantification is achieved using an internal standard method with deuterated PAH analogues to ensure accuracy and precision.
Experimental Workflow
Caption: Overall workflow for the analysis of methylated PAHs.
Detailed Protocols
Sample Handling and Preparation
Causality: Proper sample handling is critical to prevent degradation and contamination. PAHs are susceptible to photolytic decomposition, so samples should be stored in amber glass containers or wrapped in foil.[5] Refrigeration at 4°C is mandatory to minimize microbial degradation and volatilization of lighter PAHs.[5][6]
Protocol: Extraction and Cleanup of Solid Samples (e.g., Soil, Sediment)
-
Preparation: Homogenize the sample thoroughly. Weigh approximately 10-20 g of the sample into a clean glass beaker. If the sample is wet, mix it with an equivalent amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Internal Standard Spiking: Spike the sample with a known amount of a deuterated PAH surrogate standard solution. This is essential for monitoring the efficiency of the extraction and cleanup process for each sample.
-
Extraction: Transfer the sample to a Soxhlet extractor or an appropriate vessel for Pressurized Fluid Extraction (PFE) or sonication. Extract with a suitable solvent like dichloromethane (DCM) or a hexane/acetone mixture.
-
Expert Insight: PFE is often preferred as it is faster and uses less solvent than traditional Soxhlet extraction.
-
-
Concentration: Concentrate the resulting extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen. Avoid concentrating to complete dryness to prevent the loss of more volatile PAHs.[6]
-
SPE Cleanup: a. Condition an SPE cartridge (e.g., silica gel or Florisil) by passing several milliliters of hexane through it.[6] b. Load the concentrated extract onto the conditioned cartridge. c. Elute interfering compounds with a non-polar solvent like hexane. d. Elute the target PAHs with a more polar solvent or solvent mixture, such as a DCM/hexane mix. The exact solvent choice depends on the sorbent used. e. Self-Validation: The cleanup step is crucial for removing lipids and other matrix components that can interfere with GC analysis, ensuring the longevity of the GC column and liner, and improving data quality.
-
Final Preparation: Concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL. Perform a solvent exchange into a suitable injection solvent like isooctane or toluene. Add the internal (quantitation) standard (e.g., perylene-d12) just before analysis.
GC-MS Instrumental Analysis
Causality: The choice of GC column and temperature program is paramount for resolving the complex isomeric mixtures of methylated PAHs.[2] A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, Rtx-35), provides a good balance of selectivity for these compounds.[7][8] The MS is operated in SIM or MRM mode to enhance sensitivity and selectivity by monitoring only the specific ions characteristic of the target analytes, thereby minimizing matrix interference.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis.[8] |
| Inlet Temperature | 300-320 °C | Ensures efficient vaporization of high-boiling point PAHs. |
| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) | Provides optimal and consistent separation performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms UI, SH-I-PAH) | Standard dimension for good resolving power and sample capacity.[7][9] |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 320°C (hold 10 min) | A starting point; must be optimized to separate key isomers like chrysene/triphenylene and benzo[b/k]fluoranthenes.[8][10] |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230-250 °C | Standard temperature for robust ionization.[11] |
| Quadrupole Temp. | 150-180 °C | Standard temperature for stable mass filtering.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM | SIM increases sensitivity by maximizing dwell time on target ions. MRM (on a QQQ) provides superior selectivity in complex matrices.[4][11] |
| Solvent Delay | 4-5 min | Prevents the high concentration of injection solvent from damaging the detector filament. |
Table 1: Recommended GC-MS parameters for methylated PAH analysis.
Example SIM Ions for Target Analytes:
| Compound | Retention Time Window (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Naphthalene | 8-10 | 128 | 129 |
| C1-Naphthalenes | 10-13 | 142 | 141 |
| C2-Naphthalenes | 13-16 | 156 | 155 |
| Phenanthrene | 20-22 | 178 | 179, 176 |
| C1-Phenanthrenes/Anthracenes | 22-25 | 192 | 191, 189 |
| Pyrene | 25-27 | 202 | 200, 101 |
| Chrysene | 30-32 | 228 | 226, 229 |
| C1-Chrysenes | 32-35 | 242 | 241, 226 |
| Benzo[a]pyrene | 36-38 | 252 | 253, 126 |
Table 2: Example SIM groups for selected parent and methylated PAH homologue series. Note: Retention times are illustrative and must be determined experimentally.
Calibration and Quality Control (QA/QC)
Trustworthiness: A robust QA/QC system is non-negotiable for producing legally and scientifically defensible data. This involves analyzing a suite of QC samples in every analytical batch to monitor and validate system performance.
-
Calibration: A multi-point initial calibration (5-7 levels) is performed using matrix-matched standards to account for matrix-induced enhancement or suppression.[9] The calibration curve for each analyte should have a coefficient of determination (R²) of ≥0.995.[4]
-
Method Blank: An analyte-free matrix processed identically to the samples. It is used to assess contamination from reagents or the laboratory environment.[5]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of all target analytes. The recovery of analytes from the LCS demonstrates the accuracy of the method.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with known analyte concentrations. The MS/MSD results provide information on the method's accuracy and precision in a specific sample matrix.
-
Internal Standards:
-
Surrogates: Added before extraction to monitor the performance of the sample preparation steps for every sample.
-
Quantitation Standards: Added to the final extract just before injection to correct for variations in injection volume and instrument response.
-
| QC Parameter | Acceptance Criteria | Purpose |
| Calibration (R²) | ≥ 0.995 | Ensures linearity of instrument response.[4] |
| Method Blank | Below Limit of Quantitation (LOQ) | Monitors for systemic contamination. |
| LCS Recovery | 70-130% (typical) | Assesses method accuracy. |
| Surrogate Recovery | 60-120% (typical) | Assesses sample-specific preparation efficiency. |
| MS/MSD Recovery | 70-130% (typical) | Assesses matrix-specific accuracy. |
| RPD (MS vs. MSD) | < 20-30% | Assesses matrix-specific precision. |
Table 3: Typical QA/QC acceptance criteria.
References
- Diva-Portal.org. (2014).
- Agilent Technologies, Inc. Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
- U.S. Environmental Protection Agency.
- Agilent Technologies, Inc. (2019).
- MDPI. (2024). Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS).
- Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons (PAH) in Palm Oil by GC-MS/MS.
- Cedre.fr. Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Separation Science. (2025). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.
- Journal of Chemical Technology and Metallurgy. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5.
- Shimadzu.
- ResearchGate. (2025).
- SpringerLink. Polycyclic Aromatic Hydrocarbons' (PAHs) Sample Preparation and Analysis in Beverages: a Review.
- MDPI. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media.
- Analytice.
- Agilent Technologies, Inc. Analysis of Polynuclear Aromatic Hydrocarbons (PAHs)
Sources
- 1. US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers - Analytice [analytice.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. d-nb.info [d-nb.info]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. shimadzu.com [shimadzu.com]
- 10. sepscience.com [sepscience.com]
- 11. Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS) | MDPI [mdpi.com]
Application Note: 1,6,7,10-Tetramethylfluoranthene as a Sensitive Fluorescent Probe for the Detection of Nitroaromatic Compounds
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fluorescent probes are indispensable tools in modern chemical and biological research, offering high sensitivity and real-time detection of various analytes.[1] Among the diverse classes of fluorophores, polycyclic aromatic hydrocarbons (PAHs) have garnered significant attention due to their robust photophysical properties. Fluoranthene and its derivatives are particularly noteworthy for their strong fluorescence and electron-rich nature, making them excellent candidates for developing chemosensors.[2][3] This application note details the use of 1,6,7,10-tetramethylfluoranthene as a fluorescent probe, with a specific focus on the detection of electron-deficient nitroaromatic compounds, a class of molecules relevant to environmental monitoring and security applications.[2]
The core principle behind this application lies in the phenomenon of fluorescence quenching. The electron-rich this compound, upon excitation, emits a characteristic fluorescence. In the presence of electron-deficient nitroaromatic compounds, this fluorescence is diminished or "quenched." This quenching occurs primarily through a static mechanism involving the formation of a non-fluorescent ground-state complex between the fluoranthene probe and the nitroaromatic analyte.[2] The efficiency of this quenching is directly proportional to the concentration of the analyte, forming the basis for a quantitative detection method.
Physicochemical Properties of the Fluoranthene Probe
While specific experimental data for this compound is not extensively available in the literature, the photophysical properties can be reasonably approximated based on closely related, well-characterized fluoranthene derivatives. The following table summarizes the expected properties based on published data for similar fluoranthene-based probes.[2]
| Property | Value (in THF solution) |
| Excitation Maximum (λex) | ~370 nm |
| Emission Maximum (λem) | ~450 nm |
| Stokes Shift | ~80 nm |
| Quantum Yield (Φf) | ~30-60% |
| Fluorescence Lifetime (τ) | ~24-26 ns |
Note: These values are estimates based on similar fluoranthene derivatives and should be experimentally verified for this compound.
Principle of Detection: Fluorescence Quenching
The detection of nitroaromatic compounds using this compound is based on fluorescence quenching. The interaction between the electron-rich fluoranthene (the donor) and the electron-deficient nitroaromatic compound (the acceptor) leads to the formation of a ground-state complex. This complex is non-fluorescent, and its formation effectively reduces the concentration of the fluorescent probe, resulting in a decrease in the overall fluorescence intensity.
The relationship between the fluorescence intensity and the concentration of the quencher (nitroaromatic compound) can be described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher.
-
F is the fluorescence intensity of the probe in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism, which, in this case, is predominantly static quenching.
Experimental Protocol: Detection of Nitroaromatic Compounds
This protocol provides a general framework for utilizing this compound as a fluorescent probe for the detection of nitroaromatic compounds such as 2,4,6-trinitrophenol (TNP), 2,4-dinitrotoluene (DNT), and nitrobenzene (NB).
I. Materials and Reagents
-
This compound (synthesis may be required if not commercially available)
-
Spectroscopic grade tetrahydrofuran (THF) or other suitable organic solvent
-
Nitroaromatic compounds (e.g., TNP, DNT, NB) of high purity
-
Volumetric flasks and pipettes for accurate dilutions
-
Quartz cuvettes for fluorescence measurements
-
Fluorometer capable of measuring excitation and emission spectra
II. Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh a known amount of this compound and dissolve it in THF to prepare a 1 mM stock solution. Store this solution in a dark, airtight container to prevent photodegradation and solvent evaporation.
-
Analyte Stock Solutions (10 mM): Prepare 10 mM stock solutions of each nitroaromatic compound by dissolving the appropriate amount in THF.
III. General Fluorescence Measurement Protocol
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (approximately 370 nm).
-
Set the emission wavelength range to scan from 400 nm to 600 nm.
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent (THF) and record the background fluorescence.
-
-
Probe Measurement (F₀):
-
Prepare a dilute solution of the this compound probe (e.g., 1 µM) in THF.
-
Record the fluorescence emission spectrum. The intensity at the emission maximum (~450 nm) will serve as the initial fluorescence intensity (F₀).
-
IV. Quenching Experiment and Data Analysis
-
Titration:
-
To the cuvette containing the probe solution, make successive additions of the nitroaromatic analyte stock solution in small, precise volumes.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue the additions until a significant quenching of the fluorescence is observed.
-
-
Data Analysis (Stern-Volmer Plot):
-
For each analyte concentration [Q], calculate the ratio F₀/F.
-
Plot F₀/F versus [Q].
-
Perform a linear regression on the data points. The slope of the line will be the Stern-Volmer constant (Ksv).
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the detection of nitroaromatic compounds.
Interpretation of Results and Troubleshooting
-
Linear Stern-Volmer Plot: A linear relationship confirms that the quenching process is consistent with the Stern-Volmer model and allows for the quantitative determination of the analyte.
-
Non-linear Stern-Volmer Plot: An upward curvature in the Stern-Volmer plot may indicate the presence of both static and dynamic quenching mechanisms. At very high analyte concentrations, dynamic (collisional) quenching may become more significant.
-
Low Quenching Efficiency: If the quenching is weak, consider using a more non-polar solvent, as this can enhance the interaction between the probe and the analyte. However, ensure that both the probe and the analyte remain soluble.
-
Photobleaching: To minimize photobleaching of the fluorescent probe, reduce the excitation light intensity and the exposure time during measurements.
Mechanism of Fluorescence Quenching
The fluorescence quenching of this compound by nitroaromatic compounds is attributed to an efficient electron transfer from the excited state of the electron-rich fluoranthene to the electron-deficient nitroaromatic analyte. This process is thermodynamically favorable and results in the formation of a non-fluorescent charge-transfer complex.
Caption: Simplified Jablonski diagram illustrating the fluorescence quenching mechanism.
Conclusion
This compound serves as a promising fluorescent probe for the sensitive and selective detection of nitroaromatic compounds. The straightforward relationship between fluorescence quenching and analyte concentration, governed by the Stern-Volmer equation, allows for quantitative analysis. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to employ this powerful analytical technique in their respective fields.
References
Sources
Application of 1,6,7,10-Tetramethylfluoranthene in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Methylated Polycyclic Aromatic Hydrocarbons
Fluoranthenes, a class of polycyclic aromatic hydrocarbons (PAHs), have garnered significant attention in materials science due to their inherent photophysical and fluorescent properties.[1] These characteristics make them prime candidates for applications in organic electronics and as sensitive fluorescent probes. The strategic addition of substituent groups, such as methyl groups, to the core fluoranthene structure can further modulate these properties, offering a pathway to fine-tune their electronic and optical behavior for specific applications. Methylated PAHs are widely distributed in the environment and their toxicities can sometimes be higher than their parent compounds.[2]
This guide focuses on the potential applications of a specific, lesser-explored derivative: 1,6,7,10-tetramethylfluoranthene . While direct experimental data for this compound is scarce in current literature, by drawing parallels with closely related methylated PAHs and fluoranthene derivatives, we can extrapolate and propose detailed application notes and protocols for its use in two key areas of materials science: Organic Light-Emitting Diodes (OLEDs) and fluorescent sensing.
PART 1: Synthesis and Physicochemical Properties
A plausible synthetic route to this compound can be envisioned through established methodologies for constructing substituted fluoranthenes, such as tandem Suzuki–Miyaura and intramolecular C–H arylation reactions.[3] Such methods offer high functional group tolerance and can produce good yields.[3]
Predicted Photophysical Properties
The introduction of methyl groups onto the fluoranthene core is expected to influence its electronic properties. Generally, alkyl groups are electron-donating, which can lead to a red-shift in the absorption and emission spectra compared to the parent fluoranthene molecule. The photophysical properties of N-methyl and N-acetyl substituted alloxazines have been investigated using density functional theory, showing that substitution can result in different photophysical properties.[4] The photophysical behavior of N-substituted benzoperylene monoimide fluorophores has been shown to exhibit positive solvatochromatic emission as a function of solvent polarity.[5]
A theoretical investigation into the photophysical properties of a series of N-methyl and N-acetyl substituted alloxazines (AZs) was conducted using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) based calculations. The study revealed that non-radiative decays from the lowest singlet and triplet excited states of these AZs are more dominant than their radiative counterparts.[4]
| Property | Predicted Value/Characteristic | Rationale |
| Absorption Maxima (λabs) | ~370-390 nm | Electron-donating methyl groups are expected to lower the HOMO-LUMO gap, resulting in a bathochromic (red) shift compared to unsubstituted fluoranthene. |
| Emission Maxima (λem) | ~420-450 nm (Blue region) | A corresponding red-shift in fluorescence is anticipated, making it a potential candidate for a blue emitter in OLEDs. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | The rigid, planar structure of the fluoranthene core generally leads to good fluorescence efficiency. |
| Solubility | Enhanced in organic solvents | The presence of four methyl groups should increase the solubility in common organic solvents like toluene, chloroform, and THF compared to the parent fluoranthene. |
PART 2: Application in Organic Light-Emitting Diodes (OLEDs)
The predicted blue emission of this compound makes it a promising candidate as an emissive dopant or a host material in the emissive layer of an OLED. PAHs are particularly attractive for producing large and mechanically flexible flat screens with brilliant colors and high resolution at low energy consumption.[6]
Principle of Operation
In an OLED, charge carriers (electrons and holes) are injected from the cathode and anode, respectively. These carriers travel through various organic layers to meet in the emissive layer, where they form excitons. The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy gap of the emissive material.
Caption: Simplified structure of a multilayer OLED device.
Experimental Protocol: Fabrication of a Small-Molecule OLED
This protocol describes the fabrication of a small-molecule OLED using thermal evaporation.
1. Substrate Preparation: a. Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates by sonicating sequentially in a series of solvents: deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and finally isopropanol, for 15 minutes each.[7] c. Dry the substrates with a stream of high-purity nitrogen gas. d. Treat the ITO surface with oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr). b. Sequentially deposit the organic layers. A typical device structure could be:
- Hole Injection Layer (HIL): 10 nm of 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC).
- Hole Transport Layer (HTL): 30 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
- Emissive Layer (EML): 20 nm of a host material (e.g., 4,4'-N,N'-dicarbazole-biphenyl (CBP)) doped with 5-10% of this compound. The dopant is co-evaporated with the host material.
- Electron Transport Layer (ETL): 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq3).
3. Cathode Deposition: a. Without breaking the vacuum, deposit a bilayer cathode. b. First, deposit a thin layer (1 nm) of Lithium Fluoride (LiF) to facilitate electron injection. c. Follow with a thicker layer (100 nm) of Aluminum (Al).
4. Encapsulation: a. To protect the device from atmospheric moisture and oxygen, encapsulate it in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
PART 3: Application as a Fluorescent Probe for Metal Ion Detection
The electron-rich π-system of fluoranthene derivatives makes them excellent candidates for fluorescent chemosensors.[8] Upon coordination with a metal ion, the photophysical properties of the fluorophore can be significantly altered, leading to a detectable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" response allows for the detection and quantification of specific metal ions.[8][9]
Sensing Mechanism: Chelation-Enhanced Fluorescence Quenching (CHEQ)
One common mechanism for metal ion sensing is Chelation-Enhanced Fluorescence Quenching (CHEQ). In this process, the binding of a paramagnetic metal ion (e.g., Cu2+ or Fe3+) to the fluorophore provides a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity.
Caption: Mechanism of fluorescence quenching upon metal ion binding.
Experimental Protocol: Spectrofluorometric Titration for Metal Ion Detection
This protocol outlines the steps to evaluate the performance of this compound as a fluorescent probe for a specific metal ion (e.g., Cu2+).
1. Preparation of Stock Solutions: a. Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile or a buffered aqueous solution. b. Prepare a stock solution of the metal salt (e.g., 10 mM of CuSO4) in the same solvent system. c. Prepare stock solutions of various other metal salts to test for selectivity.
2. Spectrofluorometric Measurements: a. In a quartz cuvette, place a dilute solution of the fluoranthene probe (e.g., 10 µM). b. Record the initial fluorescence emission spectrum by exciting at the absorption maximum (e.g., 380 nm). c. Sequentially add small aliquots of the metal ion stock solution to the cuvette. d. After each addition, gently mix and record the fluorescence emission spectrum. e. Continue the titration until the fluorescence intensity reaches a plateau.
3. Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. Determine the detection limit (LOD), typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve. c. To assess selectivity, perform the same experiment with other metal ions at the same concentration and compare the fluorescence response.
4. Cellular Imaging (Optional): a. For biological applications, the probe's ability to detect metal ions in living cells can be investigated.[10] b. Culture cells (e.g., HeLa cells) on a glass-bottom dish. c. Incubate the cells with a low concentration of the fluoranthene probe (e.g., 1-5 µM) in cell culture medium for a specific duration. d. Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.[11] e. Image the cells using a fluorescence microscope. f. To induce an increase in intracellular metal ion concentration, treat the cells with a solution of the target metal ion and an ionophore. g. Acquire fluorescence images over time to monitor the change in intracellular fluorescence.
Conclusion
While this compound remains a relatively uncharacterized compound, its structural similarity to other well-studied fluoranthene derivatives suggests significant potential in materials science. The protocols and application notes provided here, based on established principles and methodologies for related compounds, offer a robust starting point for researchers to explore its utility as a blue-emitting material in OLEDs and as a sensitive fluorescent probe. Further experimental validation of its synthesis and photophysical properties will be crucial in fully realizing its potential in these and other advanced material applications.
References
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Türkmen, Y. E., & Tüzün, N. (2017). Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 8931–8940. [Link]
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Sivaraman, G., Anand, T., & Chellappa, D. (2016). Optical Absorption and Emission Properties of Fluoranthene, Benzo[k]fluoranthene, and Their Derivatives. A DFT Study. Journal of Physical Chemistry A, 120(33), 6541–6551. [Link]
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Li, C., & Lippard, S. J. (2011). Fluorescent Probes and Labels for Cellular Imaging. Dalton Transactions, 40(38), 9577–9586. [Link]
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Salleh, M. M., & Yahya, M. Z. A. (2007). Fabrication of Organic Light Emitting Diodes (OLEDs) for Flat Panel Displays. Proceedings of the 2007 International Conference on Intelligent and Advanced Systems, 1215–1219. [Link]
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Zhang, Y., Liu, Y., & Wang, S. (2020). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 8, 590. [Link]
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Saleem, M., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry, 8, 589981. [Link]
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OLED-Info. (2022). Researchers developed promising N-doped PAH OLED emitters. [Link]
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Alfafa, D., et al. (2021). A Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Physics: Conference Series, 1816, 012111. [Link]
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Daris Alfafa, et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. AIP Conference Proceedings. [Link]
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O'Connor, M. J., et al. (2018). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 23(1), 153. [Link]
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Goethe University Frankfurt. (2017, April 23). Molecular libraries for organic light-emitting diodes. ScienceDaily. [Link]
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Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. [Link]
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Cui, L., et al. (2017). Design strategies and progress on xanthene-based fluorescent probe for metal ions. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 32, 49-76. [Link]
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Li, Y., et al. (2020). Determination of Polycyclic Aromatic Hydrocarbons and Their Methylated Derivatives in Sewage Sludge from Northeastern China: Occurrence, Profiles and Toxicity Evaluation. International Journal of Environmental Research and Public Health, 17(15), 5463. [Link]
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Fronczek, F. R., et al. (2011). Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides. The Journal of Organic Chemistry, 76(15), 6111-6119. [Link]
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Türkmen, Y. E., et al. (2022). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journal of Organic Chemistry, 18, 149-158. [Link]
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Li, D., et al. (2018). Exposure to Polycyclic Aromatic Hydrocarbons and Accelerated DNA Methylation Aging. Environmental Health Perspectives, 126(6), 067003. [Link]
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Obolda, A., et al. (2024). Position-substituted triphenylmethyl-type radicals with non-conjugated donor/acceptor groups. Dyes and Pigments, 225, 112093. [Link]
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Wang, Y., et al. (2015). Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation. Physical Chemistry Chemical Physics, 17(22), 14613-14624. [Link]
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Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. [Link]
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Vrabie, C. M., et al. (2018). Methylated polycyclic aromatic hydrocarbons and/or their metabolites are important contributors to the overall estrogenic activity of polycyclic aromatic hydrocarbon-contaminated soils. Environmental Toxicology and Chemistry, 37(2), 385-397. [Link]
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Application Notes and Protocols for the Research-Scale Synthesis of 1,6,7,10-Tetramethylfluoranthene
Abstract
This document provides a comprehensive guide for the synthesis of 1,6,7,10-tetramethylfluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and medicinal chemistry research. The synthetic strategy is centered around a modern and efficient palladium-catalyzed tandem Suzuki-Miyaura cross-coupling and intramolecular C-H arylation reaction. This application note details a plausible multi-step synthesis for the key, non-commercially available intermediate, 1,8-diiodo-3,6-dimethylnaphthalene, followed by the final convergent step to yield the target molecule. The protocol is designed for researchers and professionals in organic synthesis and drug development, providing in-depth explanations of the chemical principles, step-by-step procedures, characterization data, and troubleshooting advice.
Introduction and Significance
Fluoranthenes are a class of polycyclic aromatic hydrocarbons characterized by a unique fused five- and six-membered ring system. Their distinct electronic and photophysical properties make them valuable building blocks in the development of organic semiconductors, fluorescent probes, and advanced materials. Substituted fluoranthenes, such as the target molecule this compound, offer opportunities to fine-tune these properties through the introduction of various functional groups. The methyl groups in this compound can enhance solubility and influence the solid-state packing of the molecule, which is crucial for applications in organic electronics.
The synthesis of specifically substituted fluoranthenes often requires a carefully designed synthetic route. A powerful and convergent strategy involves the palladium-catalyzed coupling of a 1,8-dihalogenated naphthalene with an appropriately substituted arylboronic acid.[1][2] This reaction proceeds through an initial Suzuki-Miyaura coupling to form a C-C bond, followed by an intramolecular C-H arylation to construct the five-membered ring of the fluoranthene core.[3] This approach offers high efficiency and functional group tolerance.
This guide will focus on a practical and accessible synthetic pathway to this compound, addressing the synthesis of a necessary, non-commercially available precursor.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound (I) points to a disconnection of the fluoranthene core into two key building blocks: a substituted naphthalene and a substituted benzene derivative. This leads to the identification of a tandem Suzuki-Miyaura/intramolecular C-H arylation reaction as the key bond-forming strategy.
The forward synthesis, therefore, involves two main stages:
-
Synthesis of the Key Intermediate (II): Preparation of 1,8-diiodo-3,6-dimethylnaphthalene from a commercially available starting material.
-
Convergent Assembly (I): Palladium-catalyzed reaction of the diiodonaphthalene intermediate (II) with the commercially available 2,5-dimethylphenylboronic acid (III) to yield the final product.
Experimental Protocols
Synthesis of 1,8-Diiodo-3,6-dimethylnaphthalene (II)
Step 1: Di-iodination of 1,6-Dimethylnaphthalene
-
Rationale: Electrophilic iodination of the electron-rich dimethylnaphthalene ring. The regioselectivity is governed by the directing effects of the methyl groups and the inherent reactivity of the naphthalene core.
-
Procedure:
-
To a solution of 1,6-dimethylnaphthalene (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-iodosuccinimide (NIS, 2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA, 0.1 eq), to initiate the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude mixture by column chromatography on silica gel, eluting with a non-polar solvent such as hexanes, to isolate the desired 1,8-diiodo-3,6-dimethylnaphthalene isomer from other regioisomers.
-
Synthesis of this compound (I)
This final step employs a palladium-catalyzed tandem Suzuki-Miyaura coupling and intramolecular C-H arylation.[2][3]
-
Procedure:
-
In a flame-dried Schlenk flask, combine 1,8-diiodo-3,6-dimethylnaphthalene (II, 1.0 eq), 2,5-dimethylphenylboronic acid (III, 1.2 eq), palladium(II) catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and a base such as potassium acetate (KOAc, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent, such as dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Materials and Equipment
| Reagents | Supplier | Grade |
| 1,6-Dimethylnaphthalene | Commercially Available | ≥98% |
| N-Iodosuccinimide (NIS) | Commercially Available | ≥98% |
| Trifluoroacetic Acid (TFA) | Commercially Available | Reagent Grade |
| 2,5-Dimethylphenylboronic Acid | Commercially Available | ≥97% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Commercially Available | Catalyst Grade |
| Potassium Acetate (KOAc) | Commercially Available | Anhydrous, ≥99% |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Dimethyl Sulfoxide (DMSO) | Commercially Available | Anhydrous |
| Ethyl Acetate | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Sodium Thiosulfate | Commercially Available | ACS Grade |
| Sodium Sulfate (anhydrous) | Commercially Available | ACS Grade |
| Silica Gel | Commercially Available | 230-400 mesh |
| Equipment |
| Schlenk Flasks and Line |
| Magnetic Stirrer with Hotplate |
| Standard Glassware for Organic Synthesis |
| Rotary Evaporator |
| Thin-Layer Chromatography (TLC) Plates |
| Column Chromatography Setup |
| NMR Spectrometer |
| Mass Spectrometer (GC-MS or LC-MS) |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons of the fluoranthene core and the singlet peaks for the four methyl groups. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern. |
| ¹³C NMR | Peaks for all unique carbon atoms in the molecule, including the quaternary carbons of the fluoranthene core and the methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₂₀H₁₈. |
| Melting Point | A sharp melting point, indicating high purity. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in the di-iodination step | Incomplete reaction or formation of multiple isomers. | Increase reaction time, use a different iodinating agent (e.g., I₂/HIO₃), and optimize the purification method to better separate isomers. |
| Low yield in the final coupling/cyclization step | Inactive catalyst, presence of oxygen or moisture, or inefficient intramolecular C-H activation. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened catalyst. A different palladium catalyst or ligand could be screened. |
| Incomplete reaction in the final step | Steric hindrance or deactivation of the catalyst. | Increase the reaction temperature or time. A more active catalyst system, such as one with a more electron-rich phosphine ligand, could be employed. |
| Difficulty in purification | Presence of starting materials or side products. | Optimize the chromatographic separation conditions (solvent system, gradient). Recrystallization may be an effective final purification step. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
-
Türkmen, Y. E., & Metin, Ö. (2017). Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 8916–8924. [Link][2][3]
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-Enylboranes with Aryl Halides in the Presence of Palladium Catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. [Link]
-
RSC Publishing. (2024). Recent advances in the synthesis and applications of fluoranthenes. [Link][1]
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Application Note: Probing Molecular Interactions via Fluorescence Quenching of 1,6,7,10-Tetramethylfluoranthene
Introduction: The Dynamics of Light and Molecular Proximity
Fluorescence, the emission of light by a substance that has absorbed light, is an exquisitely sensitive probe of molecular environments.[1] The intensity and lifetime of this emitted light can be modulated by various processes, one of the most informative being fluorescence quenching.[1][2] Quenching refers to any process that decreases the fluorescence intensity of a sample.[2][3] This phenomenon occurs when an excited fluorophore interacts with another molecule, the "quencher," resulting in a non-radiative return to the ground state.[3] Consequently, fluorescence quenching is a powerful tool for studying a wide range of phenomena, from determining the accessibility of fluorescent probes in biological macromolecules to quantifying the concentration of analytes.
This application note provides a detailed experimental setup and protocol for measuring the fluorescence quenching of 1,6,7,10-tetramethylfluoranthene (TMF), a polycyclic aromatic hydrocarbon (PAH), using a suitable quencher such as nitromethane.[4][5] TMF, like other PAHs, exhibits strong native fluorescence, making it an excellent candidate for such studies.[6] The principles and procedures outlined herein are broadly applicable to a variety of fluorophore-quencher systems and are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile technique.
Theoretical Framework: Unraveling Quenching with the Stern-Volmer Equation
Fluorescence quenching can be broadly categorized into two main types: dynamic and static.[7] Dynamic (or collisional) quenching arises from diffusive encounters between the excited fluorophore and the quencher.[8] In contrast, static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[7][8]
The relationship between fluorescence intensity and quencher concentration in dynamic quenching is elegantly described by the Stern-Volmer equation.[1][8]
I₀ / I = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
kₑ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear plot of I₀/I versus [Q] is indicative of a single quenching mechanism, either purely dynamic or purely static.[8] The slope of this plot yields the Stern-Volmer constant (Kₛᵥ).[2][9] To distinguish between static and dynamic quenching, temperature-dependent or fluorescence lifetime measurements are essential.[8][10] For dynamic quenching, an increase in temperature generally leads to a larger Kₛᵥ due to increased diffusion rates.[8] Conversely, for static quenching, an increase in temperature often results in a smaller Kₛᵥ as the ground-state complex may become less stable.[8][10]
Experimental Design and Considerations
A successful fluorescence quenching experiment hinges on careful planning and consideration of several key factors.
Choosing the Right Fluorophore and Quencher
This compound (TMF) is a derivative of fluoranthene, a well-characterized PAH. The methyl groups may slightly alter its photophysical properties. A suitable quencher for TMF is nitromethane, which is known to quench the fluorescence of various PAHs.[4][5] Other potential quenchers include aliphatic amines and molecular oxygen.[8]
Solvent Selection
The choice of solvent is critical as it can influence the photophysical properties of the fluorophore and the quenching mechanism.[3] Solvent polarity can affect the emission spectra of fluoranthene derivatives.[3] For this protocol, a non-polar solvent like cyclohexane or a moderately polar solvent like acetonitrile is recommended to ensure good solubility of TMF and to minimize complex solvent-fluorophore interactions.
Preliminary Spectroscopic Characterization of TMF
Prior to the quenching experiment, it is crucial to determine the optimal excitation and emission wavelengths for TMF in the chosen solvent.
Protocol for Preliminary Characterization:
-
Prepare a dilute solution of TMF (e.g., 1 µM) in the selected solvent.
-
Using a spectrofluorometer, record the absorption spectrum to identify the absorption maxima.
-
Set the excitation wavelength to the longest-wavelength absorption maximum and scan the emission spectrum to determine the emission maximum (λₑₘ).
-
Set the emission wavelength to the determined λₑₘ and scan the excitation spectrum to confirm the optimal excitation wavelength (λₑₓ).
Note: For unsubstituted fluoranthene, the excitation and emission maxima are solvent-dependent but are generally in the UV and blue regions of the spectrum, respectively.
Detailed Experimental Protocol
This protocol outlines the steps for measuring the fluorescence quenching of TMF by nitromethane in acetonitrile.
Materials and Equipment
-
Fluorophore: this compound (TMF)
-
Quencher: Nitromethane
-
Solvent: Acetonitrile (spectroscopic grade)
-
Spectrofluorometer: Equipped with a temperature-controlled cuvette holder
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate solution preparation
Solution Preparation
-
TMF Stock Solution (e.g., 100 µM): Accurately weigh a small amount of TMF and dissolve it in acetonitrile in a volumetric flask to prepare a stock solution. The concentration should be low enough to avoid self-quenching.[4]
-
Nitromethane Stock Solution (e.g., 1 M): Prepare a stock solution of nitromethane in acetonitrile.
-
Working Solutions: Prepare a series of solutions in volumetric flasks, each containing the same concentration of TMF (e.g., 1 µM) and varying concentrations of nitromethane (e.g., 0 to 100 mM). Ensure the final volume is the same for all samples by adding the appropriate amount of acetonitrile.[1]
| Parameter | Recommended Value | Rationale |
| TMF Concentration | 1 µM | Low concentration to prevent self-quenching and inner filter effects.[4] |
| Quencher Concentration Range | 0 - 100 mM | A broad range to establish a clear Stern-Volmer relationship. |
| Solvent | Acetonitrile (spectroscopic grade) | Good solubility for TMF and minimal interference. |
| Temperature | 25 °C (controlled) | Ensures reproducibility and allows for temperature-dependent studies to distinguish quenching mechanisms.[8] |
Instrumental Setup and Measurement
-
Instrument Warm-up: Allow the spectrofluorometer to warm up according to the manufacturer's instructions to ensure lamp stability.
-
Parameter Setup:
-
Set the excitation wavelength (λₑₓ) and emission wavelength (λₑₘ) to the values determined in the preliminary characterization of TMF.
-
Set the excitation and emission slit widths (e.g., 5 nm) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Blank Measurement: Record the background fluorescence of a cuvette containing only acetonitrile.
-
Fluorescence Measurements:
-
Start with the TMF solution containing no quencher (I₀). Record the fluorescence intensity at the emission maximum.
-
Sequentially measure the fluorescence intensity (I) of the TMF solutions with increasing concentrations of nitromethane.
-
Ensure the temperature is stable throughout the measurements.
-
-
Absorbance Check: To rule out static quenching through ground-state complex formation, record the absorption spectra of the TMF solution with no quencher and the solution with the highest quencher concentration.[7] Significant changes in the absorption spectrum would suggest static quenching.[7]
Experimental Workflow
Caption: Experimental workflow for fluorescence quenching analysis.
Data Analysis and Interpretation
The primary goal of the data analysis is to construct a Stern-Volmer plot and determine the quenching constant.
-
Calculate I₀/I: For each quencher concentration, calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I).
-
Construct the Stern-Volmer Plot: Plot I₀/I on the y-axis against the quencher concentration ([Q]) on the x-axis.[1]
-
Linear Regression: Perform a linear regression on the data points. The plot should be linear if a single type of quenching is dominant.[8]
-
Determine Kₛᵥ: The slope of the linear fit is the Stern-Volmer quenching constant, Kₛᵥ.[9]
-
Calculate kₑ (Optional): If the fluorescence lifetime of TMF in the absence of the quencher (τ₀) is known or can be measured, the bimolecular quenching rate constant (kₑ) can be calculated using the formula: kₑ = Kₛᵥ / τ₀ . This value provides insight into the efficiency of the quenching process. For diffusion-controlled quenching, kₑ is typically in the range of 10⁹ – 10¹⁰ M⁻¹s⁻¹.[2]
| Quencher Concentration [Q] (mM) | Fluorescence Intensity (I) | I₀/I |
| 0 | I₀ value | 1.00 |
| 10 | Measured I₁ | Calculated I₀/I₁ |
| 20 | Measured I₂ | Calculated I₀/I₂ |
| 40 | Measured I₃ | Calculated I₀/I₃ |
| 60 | Measured I₄ | Calculated I₀/I₄ |
| 80 | Measured I₅ | Calculated I₀/I₅ |
| 100 | Measured I₆ | Calculated I₀/I₆ |
Fluorescence Quenching Mechanism
Caption: Jablonski diagram illustrating dynamic fluorescence quenching.
Troubleshooting and Advanced Considerations
-
Non-linear Stern-Volmer Plots: An upward curvature in the Stern-Volmer plot can indicate the presence of both static and dynamic quenching.[5] A downward curvature may suggest that only a fraction of the fluorophores is accessible to the quencher.
-
Inner Filter Effects: At high fluorophore concentrations, the sample can absorb a significant portion of the excitation light, leading to a non-linear relationship between fluorescence and concentration. This can be mitigated by using dilute solutions.
-
Temperature and Viscosity Studies: To definitively distinguish between static and dynamic quenching, repeat the experiment at different temperatures. As mentioned, dynamic quenching rates increase with temperature, while static quenching is typically reduced.
Conclusion
Fluorescence quenching is a robust and informative technique for investigating molecular interactions. By carefully following the protocol outlined in this application note, researchers can effectively measure the quenching of this compound and gain valuable insights into the dynamics of its interactions with quenching agents. The principles and methods described are widely applicable and can be adapted for a multitude of fluorophore-quencher systems in various research and development settings.
References
-
University of California, Irvine. Fluorescence Quenching. Available from: [Link]
-
Edinburgh Instruments. (2024). Fluorescence Quenching & the Stern-Volmer Plot. Available from: [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Sheffield Hallam University. Ch 26 Lab Video: Fluorescence Quenching. (2022). Available from: [Link]
-
Koerner, A. (2022). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. Available from: [Link]
- Yadav, A., et al. (2020). Fluorescence quenching study of fluorene by nitromethane and carbon tetrachloride in methanol and n-hexane solvents. YMER, 19(7), 10-18.
- Ghosh, S., et al. (2011). Fluorescence Quenching of Polycyclic Aromatic Hydrocarbons by Nitromethane within Ionic Liquid Added Aqueous Anionic Micellar Solution. The Journal of Physical Chemistry C, 115(35), 17464–17473.
- Li, Y., et al. (2022). Fluoranthene dyes for the detection of water content in methanol. RSC Advances, 12(12), 7245-7250.
- Unruh, J. R., et al. (2015). Fluorescence Properties of Fluorescein, Tetramethylrhodamine and Texas Red Linked to a DNA Aptamer.
-
University of California, Irvine, Department of Chemistry. An Introduction to Fluorescence Spectroscopy. Available from: [Link]
- Wang, Z., et al. (2021). Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. Environmental Science & Technology, 55(20), 14059–14068.
- Tucker, S. A., et al. (1993). Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliphatic amines. Analytica Chimica Acta, 272(1), 123-132.
-
CIBA. Analytical technique: Fluorescence Spectroscopy. Available from: [Link]
- Nagaraja, D., et al. (2019). Investigation of Fluorescence Quenching of Phenanthrene Using Carbon Tetrachloride and Nitromethane in Various Solvents at Room Temperature.
-
Optica Publishing Group. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Available from: [Link]
- Gafteanu, E., et al. (2012). Solvent effects on the electronic absorption and fluorescence spectra.
- Sjoback, R., et al. (1995). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra.
-
Chemistry LibreTexts. (2022). 1.11: Fluorescence Spectroscopy. Available from: [Link]
- Waluk, J. (2007). Quenching of Fluorescence of Polycyclic Aromatic Hydrocarbons by 4-OH-TEMPO. Journal of Fluorescence, 17(5), 579-584.
- Prieto, M. J., et al. (1998). Fluorescence quenching data interpretation in biological systems. The use of microscopic models for data analysis and interpretation of complex systems. Biophysical Journal, 75(2), 916-931.
-
Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Available from: [Link]
-
The Royal Society of Chemistry. 1. Sample Preparation. Available from: [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. Available from: [Link]
- Liu, Y., et al. (2018). Surface Preparation for Single-Molecule Fluorescence Imaging in Organic Solvents. Langmuir, 34(1), 336-343.
-
Desun Uniwill. (2023). Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors. Available from: [Link]
-
Edinburgh Instruments. (2024). What is a Stern-Volmer Plot?. Available from: [Link]
- Gaina, L., et al. (2021).
Sources
- 1. Synthesis and properties of 1,6,7,12,13,18,19,24-octamethylacenaphthyleno[b,l]tetraphenylene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spectrum [TET (Carboxy-2,4,7,7-tetrachlorofluorescein)] | AAT Bioquest [aatbio.com]
- 3. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T | AAT Bioquest [aatbio.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States | MDPI [mdpi.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]
- 10. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying the Photodegradation of 1,6,7,10-Tetramethylfluoranthene
Introduction: The Environmental Significance and Photochemical Fate of Alkylated Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are ubiquitous in the environment, arising from both natural and anthropogenic sources. While the photodegradation of parent PAHs has been extensively studied, their alkylated derivatives, such as 1,6,7,10-tetramethylfluoranthene (TMF), present a more complex and environmentally relevant challenge. Alkylated PAHs can be more toxic than their parent compounds and their photochemical behavior is less understood. This document provides a comprehensive protocol for the systematic investigation of the photodegradation of TMF, a representative methylated fluoranthene.
The study of TMF's photodegradation is crucial for several reasons. Firstly, understanding its photochemical fate allows for more accurate environmental risk assessments. Secondly, identifying the degradation products and their potential toxicity is essential for a complete understanding of the environmental impact of TMF. Finally, elucidating the reaction mechanisms and kinetics provides valuable data for developing remediation strategies for contaminated sites.
This guide is designed for researchers, scientists, and professionals in drug development and environmental science. It offers a detailed, step-by-step approach to investigating the photodegradation of TMF, from initial spectroscopic characterization to in-depth kinetic analysis and product identification. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Part 1: Physicochemical and Spectroscopic Characterization of this compound
A thorough understanding of the fundamental properties of TMF is a prerequisite for any photodegradation study. This section outlines the initial characterization steps.
Synthesis and Purity Assessment
The synthesis of this compound has been previously reported. Following synthesis, the purity of the compound must be rigorously assessed.
Protocol 1: Purity Assessment of TMF
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) of TMF (determined in the next step).
-
Purity Assessment: A single, sharp peak should be observed. Purity can be calculated from the peak area percentage.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation and peak shape. For example, start at 100°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
-
Purity and Identity Confirmation: The mass spectrum should correspond to the molecular weight of TMF (C20H16, MW = 256.34 g/mol ) and exhibit a characteristic fragmentation pattern.
-
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of TMF is fundamental to understanding its interaction with light and is essential for designing the photodegradation experiment.
Protocol 2: Determination of the UV-Vis Absorption Spectrum and Molar Absorption Coefficient of TMF
-
Solvent Selection: Choose a photochemically inert solvent that dissolves TMF and is transparent in the UV-Vis region of interest (e.g., acetonitrile, methanol, or cyclohexane). Acetonitrile is often a good choice due to its polarity and UV transparency.
-
Preparation of Standard Solutions: Prepare a series of TMF solutions of known concentrations in the chosen solvent.
-
Spectrophotometer Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution from approximately 200 nm to 500 nm against a solvent blank.
-
Identify the wavelengths of maximum absorbance (λmax). Based on theoretical studies of fluoranthene derivatives, significant absorption bands are expected in the UV-A and UV-B regions. The parent fluoranthene exhibits several absorption bands, and methylation is expected to cause a slight bathochromic (red) shift.
-
-
Determination of Molar Absorption Coefficient (ε):
-
According to the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorption coefficient (L mol⁻¹ cm⁻¹), b is the path length of the cuvette (cm), and c is the concentration (mol L⁻¹).
-
Plot a calibration curve of absorbance at a specific λmax versus concentration.
-
The slope of the linear regression line will be equal to εb. Knowing the path length (typically 1 cm), ε can be calculated.
-
Table 1: Expected Spectroscopic Properties of this compound (Illustrative)
| Property | Expected Value/Range | Rationale |
| λmax (in Acetonitrile) | 230-250 nm, 280-300 nm, 340-370 nm | Based on the known spectrum of fluoranthene and the expected bathochromic shift due to alkyl substitution. |
| Molar Absorption Coefficient (ε) at λmax | 10,000 - 50,000 L mol⁻¹ cm⁻¹ | Typical for polycyclic aromatic hydrocarbons. |
Part 2: Experimental Protocol for the Photodegradation of this compound
This section details the experimental setup and procedure for irradiating TMF and monitoring its degradation over time.
Experimental Setup
A controlled irradiation system is crucial for obtaining reproducible results.
Diagram 1: Experimental Workflow for TMF Photodegradation
Caption: Workflow for TMF photodegradation study.
Protocol 3: Photodegradation Experiment
-
Irradiation Source: A xenon arc lamp with appropriate filters to simulate the solar spectrum (or specific wavelength ranges) is recommended. The light intensity should be measured using a calibrated radiometer.
-
Reaction Vessel: Use quartz cuvettes or a photoreactor with quartz windows to ensure transmission of UV light.
-
Sample Preparation:
-
Prepare a solution of TMF in the chosen solvent at a known concentration (e.g., 1-10 µM). The initial concentration should be chosen to have a sufficient absorbance at the irradiation wavelength for accurate measurement, but not so high as to cause inner filter effects.
-
Fill the quartz cuvettes with the TMF solution.
-
-
Irradiation Procedure:
-
Place the cuvettes in a temperature-controlled sample holder within the irradiation chamber. Maintaining a constant temperature is crucial as reaction rates can be temperature-dependent.
-
Irradiate the samples for a set period. It is advisable to perform a preliminary experiment to determine an appropriate time course for significant degradation.
-
At regular time intervals, withdraw aliquots from the reaction mixture for analysis.
-
-
Dark Control: A control sample, prepared in the same manner but kept in the dark (e.g., wrapped in aluminum foil), should be run in parallel to account for any non-photochemical degradation.
Part 3: Kinetic Analysis and Quantum Yield Determination
This section describes how to analyze the data obtained from the photodegradation experiment to determine the reaction kinetics and the quantum yield.
Kinetic Analysis
The photodegradation of many organic pollutants, including PAHs, often follows pseudo-first-order kinetics.
Protocol 4: Determination of the Photodegradation Rate Constant
-
Quantification of TMF: Analyze the aliquots taken at different time points using the HPLC-UV method developed in Protocol 1.
-
Data Analysis:
-
Plot the natural logarithm of the ratio of the concentration of TMF at time t (C) to the initial concentration (C₀) versus irradiation time (t).
-
If the plot is linear, the reaction follows pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
ln(C/C₀) = -kt
-
Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules reacted divided by the number of photons absorbed.
Diagram 2: Relationship for Quantum Yield Calculation
Caption: Factors influencing the quantum yield calculation.
Protocol 5: Calculation of the Photodegradation Quantum Yield
-
Actinometry: To determine the photon flux of the light source, a chemical actinometer is used. Ferrioxalate actinometry is a common and reliable method for the UV and visible regions. This involves irradiating a solution of potassium ferrioxalate and measuring the amount of Fe²⁺ formed spectrophotometrically.
-
Calculation of the Rate of Photon Absorption: The rate of photon absorption by the TMF solution can be calculated using the photon flux determined from actinometry and the fraction of light absorbed by the TMF solution.
-
Quantum Yield Calculation: The quantum yield (Φ) can be calculated using the following equation:
Φ = (rate of TMF degradation) / (rate of photon absorption)
The rate of TMF degradation is given by k * [TMF], where k is the pseudo-first-order rate constant and [TMF] is the concentration of TMF.
Part 4: Identification of Photodegradation Products
Identifying the products of TMF photodegradation is crucial for understanding the reaction mechanism and assessing the overall environmental impact.
Protocol 6: Identification of Photodegradation Products by GC-MS
-
Sample Preparation:
-
Take a larger volume of the irradiated TMF solution after a significant amount of degradation has occurred.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to concentrate the analytes.
-
The extract may need to be derivatized to improve the volatility and chromatographic behavior of polar degradation products. Silylation is a common derivatization technique for hydroxyl and carboxyl groups.
-
-
GC-MS Analysis:
-
Analyze the concentrated and derivatized extract using the GC-MS conditions outlined in Protocol 1.
-
Identify the degradation products by comparing their mass spectra with libraries of known compounds (e.g., NIST mass spectral library).
-
The fragmentation patterns will provide structural information about the photoproducts. Given that photodegradation of alkylated PAHs often involves oxidation, look for products containing hydroxyl, carbonyl, and carboxyl groups.
-
Table 2: Potential Photodegradation Products of this compound (Hypothetical)
| Product Type | Potential Structures | Rationale for Formation |
| Oxidized TMF | Hydroxymethyl-trimethylfluoranthenes, TMF-diones, TMF-carboxylic acids | Oxidation of the methyl groups and the aromatic ring are common photodegradation pathways for alkylated PAHs. |
| Ring-Opened Products | Phthalic acid derivatives, smaller aromatic acids | Cleavage of the aromatic rings can occur upon prolonged irradiation. |
Conclusion and Future Directions
This comprehensive protocol provides a robust framework for the systematic study of the photodegradation of this compound. By following these detailed procedures, researchers can obtain high-quality data on the photochemical fate of this important environmental contaminant. The results of such studies will contribute to a more complete understanding of the environmental risks posed by alkylated PAHs and will inform the development of effective remediation strategies.
Future research could expand upon this protocol to investigate the influence of various environmental factors on TMF photodegradation, such as the presence of natural organic matter, pH, and the role of reactive oxygen species. Furthermore, the toxicity of the identified photodegradation products should be assessed to provide a comprehensive environmental risk assessment.
References
-
Borchardt, A., Hardcastle, K., & Gantzel, P. (1993). This compound: Synthesis and Structure of a Twisted Polynuclear Aromatic Hydrocarbon. Tetrahedron Letters, 34(2), 273-276. [Link]
-
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]
-
Zepp, R. G. (1988). Environmental Photoprocesses Involving Indirect Photoreactions. In: Hutzinger, O. (eds) The Handbook of Environmental Chemistry. Volume 2. Part A: Reactions and Processes. Springer, Berlin, Heidelberg. [Link]
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
NIST Chemistry WebBook. [Link]
use of 1,6,7,10-Tetramethylfluoranthene as a molecular rotor for viscosity sensing
Application Note & Protocol
Topic: A Framework for Evaluating 1,6,7,10-Tetramethylfluoranthene as a Novel Molecular Rotor for Viscosity Sensing
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Microviscosity
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in fields ranging from materials science to cellular biology. On the microscopic scale, the local viscosity, or microviscosity, governs the diffusion rates of molecules and macromolecules, thereby influencing reaction kinetics, protein folding, and cellular signaling pathways.[1] Alterations in the viscosity of biological environments are linked to numerous pathologies, including cancer, neurodegenerative diseases, and diabetes.[1][2] Consequently, the ability to accurately measure microviscosity in complex systems, such as the cytoplasm of living cells or within lipid membranes, is of paramount importance for both fundamental research and therapeutic development.[2][3]
Fluorescent molecular rotors have emerged as exceptionally powerful tools for this purpose.[4][5] These probes are characterized by an environmentally sensitive fluorescence output that is directly correlated with the viscosity of their immediate surroundings.[6] This application note provides a comprehensive guide to the principles and protocols for utilizing molecular rotors for viscosity sensing, using this compound as a candidate molecule for evaluation.
The Principle of Molecular Rotors
The functionality of a molecular rotor is based on the competition between two de-excitation pathways following photoexcitation: radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.[6]
-
Photoexcitation: The molecule absorbs a photon, promoting an electron to an excited state, often referred to as the locally excited (LE) state.
-
De-excitation Pathways:
-
Fluorescence: The molecule can return to the ground state by emitting a photon. This process is relatively independent of the local environment's viscosity.
-
Intramolecular Rotation: A portion of the molecule can rotate or twist relative to the rest. This conformational change leads to a different excited state, often a "twisted intramolecular charge transfer" (TICT) state, which provides an efficient pathway for non-radiative decay back to the ground state (i.e., no light is emitted).[4][5]
-
-
Viscosity Dependence: In a low-viscosity environment, intramolecular rotation is fast and efficient, dominating the de-excitation process and resulting in weak fluorescence. As the viscosity of the environment increases, this intramolecular rotation is sterically hindered and slowed down.[6] This restriction of the non-radiative pathway forces more molecules to de-excite via the fluorescence pathway, leading to a significant increase in both fluorescence quantum yield and fluorescence lifetime.[6]
This relationship is mathematically described by the Förster-Hoffmann equation :
log(I) = C + x log(η) or log(τ) = C' + x log(η)
where I is the fluorescence intensity, τ is the fluorescence lifetime, η is the viscosity, C and C' are constants, and x is the viscosity sensitivity of the probe.[7][8][9] By calibrating the fluorescence response in solvents of known viscosity, this relationship can be used to determine the viscosity of unknown samples.[5][6]
Caption: Viscosity-dependent de-excitation pathways of a molecular rotor.
Candidate Probe: this compound
While many molecular rotors are based on scaffolds like BODIPY or cyanine, the fundamental principle can be applied to other fluorescent molecules with appropriate structural features.[10] Fluoranthene is a polycyclic aromatic hydrocarbon known for its fluorescence properties. The introduction of four methyl groups in this compound provides potential sites for sterically hindered rotation. It is hypothesized that in viscous environments, the rotation of these methyl groups could be sufficiently restricted to alter the non-radiative decay rates, thereby modulating the fluorescence output in a viscosity-dependent manner.
Causality Behind this Choice: The selection of this molecule as a candidate is based on its rigid, fluorescent core (fluoranthene) and the presence of substituents (methyl groups) that can undergo intramolecular rotation. This structure is analogous to other established molecular rotors where a fluorescent core is appended with rotating groups. The protocols outlined below describe the necessary steps to validate this hypothesis and calibrate this compound as a functional viscosity sensor.
Experimental Protocols
Protocol 1: Preparation and Spectroscopic Characterization
Objective: To prepare a stock solution of the probe and determine its fundamental photophysical properties.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., DMSO, Ethanol, Toluene)
-
Volumetric flasks and micropipettes
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolve it in a minimal amount of a suitable solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store this solution in the dark at 4°C.
-
Rationale: A concentrated stock in a good solvent like DMSO ensures stability and allows for easy dilution into various aqueous or organic media for experiments, minimizing solvent effects from the stock solution itself.
-
-
Determination of Absorption and Emission Spectra:
-
Dilute the stock solution to a final concentration of 1-10 µM in a solvent of interest (e.g., ethanol).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_abs_max).
-
Using the spectrofluorometer, set the excitation wavelength to λ_abs_max and scan the emission spectrum to determine the wavelength of maximum fluorescence emission (λ_em_max).
-
Fix the emission wavelength at λ_em_max and scan the excitation spectrum. This helps confirm that the observed emission originates from the primary absorbing species.
-
Protocol 2: Calibration of Viscosity Response
Objective: To generate a calibration curve correlating the probe's fluorescence with known viscosity values.
Materials:
-
Probe stock solution (from Protocol 1)
-
Methanol (low viscosity) and Glycerol (high viscosity)
-
Viscometer (for verification, if available)
-
Spectrofluorometer or Fluorescence Lifetime Imaging (FLIM) system
-
Temperature control unit (e.g., water bath)
Procedure:
-
Prepare Viscosity Standards:
-
Create a series of methanol-glycerol mixtures with varying weight percentages (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol).
-
The viscosity of these mixtures at a given temperature is well-documented. Ensure all measurements are performed at a constant, controlled temperature (e.g., 25°C), as viscosity is highly temperature-dependent.[1]
-
Rationale: Methanol-glycerol mixtures are ideal because they are miscible and span a wide range of viscosities (from <1 cP to >1000 cP) while maintaining a relatively consistent polarity, thus isolating the effect of viscosity.
-
-
Measure Fluorescence:
-
Add a small, constant amount of the this compound stock solution to each methanol-glycerol standard to achieve a final concentration of ~1-5 µM. Ensure the final concentration of the stock solvent (e.g., DMSO) is minimal (<0.1%) to avoid affecting the bulk viscosity.
-
For each sample, measure the fluorescence intensity at λ_em_max or the average fluorescence lifetime (τ).
-
Self-Validation: It is crucial to ensure the absorbance of the probe in all standards is kept low (<0.1) and constant to avoid inner filter effects and concentration-dependent artifacts, which could invalidate intensity-based measurements. Lifetime-based measurements are inherently more robust as they are independent of probe concentration.[6][11]
-
-
Construct the Calibration Curve:
-
Plot the logarithm of the measured fluorescence intensity (log I) or lifetime (log τ) against the logarithm of the known viscosity (log η) for the solvent series.
-
Perform a linear regression on the data points. The slope of this line is the viscosity sensitivity parameter, x. A good linear fit (R² > 0.98) validates the probe's adherence to the Förster-Hoffmann relationship.
-
Example Calibration Data (Hypothetical)
| Glycerol (% w/w) | Viscosity (η) at 25°C (cP) | Fluorescence Lifetime (τ) (ns) | log(η) | log(τ) |
| 0 | 0.55 | 1.2 | -0.26 | 0.08 |
| 20 | 1.7 | 1.5 | 0.23 | 0.18 |
| 40 | 3.9 | 1.9 | 0.59 | 0.28 |
| 60 | 10.5 | 2.5 | 1.02 | 0.40 |
| 80 | 58 | 3.8 | 1.76 | 0.58 |
| 95 | 545 | 6.2 | 2.74 | 0.79 |
Sources
- 1. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
environmental sample preparation for methylated PAH analysis
Application Note: A-0124
Abstract and Introduction
Methylated Polycyclic Aromatic Hydrocarbons (mPAHs), also known as alkylated PAHs, are a class of organic compounds that are structurally similar to their parent PAHs but contain one or more methyl group substituents on their aromatic rings. These compounds are of significant environmental concern as they often co-occur with parent PAHs from petrogenic sources (e.g., crude oil spills) and pyrogenic sources (e.g., incomplete combustion of organic materials).[1][2] The addition of methyl groups can alter the toxicity, persistence, and carcinogenic potential of the parent PAH molecule, making their accurate quantification critical for comprehensive environmental risk assessment.[3]
The analysis of mPAHs presents unique challenges compared to their parent counterparts. The vast number of possible isomers and the wide range of concentrations found in complex environmental matrices like soil, sediment, and sludge necessitate a robust and highly selective sample preparation workflow.[2][4] The primary goal of sample preparation is to efficiently extract the target mPAHs from the sample matrix, remove interfering compounds, and isolate the mPAHs into fractions suitable for instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
This application note provides a detailed, field-proven guide to the sample preparation of solid and aqueous environmental samples for mPAH analysis. It emphasizes the causality behind procedural choices, from extraction technology to the critical cleanup and fractionation steps, ensuring a self-validating and reproducible methodology.
Overall Workflow for mPAH Analysis
A successful mPAH analysis hinges on a multi-stage process designed to isolate analytes from a complex sample matrix. The workflow begins with efficient extraction, followed by essential cleanup to remove interferences, and fractionation to separate hydrocarbon classes. Each step is critical for achieving the low detection limits required for environmental monitoring.
Caption: High-level workflow for mPAH analysis.
Sample Extraction from Solid Matrices
The initial extraction step is designed to quantitatively transfer mPAHs from the solid matrix (soil, sediment) into an organic solvent. The choice of extraction technique is a balance between efficiency, sample throughput, solvent consumption, and time.
Causality of Method Choice: PFE vs. Soxhlet
Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), is the preferred method for modern, high-throughput laboratories. It utilizes elevated temperatures (e.g., 100-180°C) and pressures (e.g., 1500-2000 psi) to maintain the solvent in its liquid state well above its atmospheric boiling point.[6][7] This dramatically improves extraction efficiency by:
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Increasing Solute Solubility: Higher temperatures increase the solubility of mPAHs in the solvent.[8]
-
Decreasing Solvent Viscosity: This allows for better penetration into the sample matrix pores.[6][9]
-
Disrupting Matrix Interactions: Thermal energy helps overcome the analyte-matrix interactions (e.g., van der Waals forces, hydrogen bonding).
Soxhlet extraction is a classic, exhaustive technique that, while effective, is significantly slower and consumes large volumes of solvent.[10] PFE has demonstrated comparable or even greater extraction efficiencies for PAHs compared to Soxhlet, particularly for higher molecular weight compounds, while drastically reducing extraction time and solvent usage.[11]
Table 1: Comparison of Extraction Techniques
| Feature | Pressurized Fluid Extraction (PFE/ASE) | Soxhlet Extraction |
| Principle | Elevated temperature and pressure[7] | Continuous reflux of fresh solvent |
| Extraction Time | 15-30 minutes per sample[7] | 12-24 hours per batch |
| Solvent Volume | 15-40 mL per sample | 200-500 mL per sample |
| Automation | Fully automatable[8] | Manual / Semi-automated |
| Efficiency | High, especially for strongly sorbed analytes[11] | High, considered exhaustive |
| Throughput | High | Low |
Protocol 3.1: Pressurized Fluid Extraction (PFE) of Soil/Sediment
This protocol is based on the principles outlined in U.S. EPA Method 3545A.[7]
1. Sample Preparation:
- Homogenize the sample thoroughly. If necessary, air-dry the sample or mix with a drying agent like anhydrous sodium sulfate (Na₂SO₄) to achieve a sandy consistency.[12][13]
- Weigh approximately 10-20 g of the homogenized sample and mix it with an equal amount of diatomaceous earth or clean sand to prevent clumping.
2. Cell Preparation:
- Place a cellulose or glass fiber filter at the bottom of the PFE extraction cell.
- Load the sample mixture into the cell.
- Spike the sample with a known amount of deuterated mPAH surrogate standards (e.g., d10-methylphenanthrene, d12-methylchrysene). This is a critical QC step to monitor method performance and recovery.[14]
- Fill any remaining void space in the cell with diatomaceous earth.
3. PFE Instrument Parameters:
- Extraction Solvent: Dichloromethane (DCM) / Acetone (1:1, v/v). This combination effectively solvates a wide range of polarities.[15]
- Temperature: 120 °C
- Pressure: 1500 psi
- Static Time: 10 minutes
- Static Cycles: 2
- Flush Volume: 60% of cell volume
- Nitrogen Purge: 90 seconds
4. Post-Extraction:
- Collect the extract in a clean vial.
- Concentrate the extract to approximately 1-2 mL using a nitrogen evaporator or rotary evaporator. The bath temperature should not exceed 35°C to prevent loss of volatile mPAHs.
- Perform a solvent exchange into hexane, as this is the required solvent for the subsequent silica gel cleanup step.[16]
Extract Cleanup and Fractionation
This is the most critical stage for successful mPAH analysis. Raw extracts contain numerous co-extracted compounds (e.g., lipids, biogenic organic matter, elemental sulfur, other petroleum hydrocarbons) that can interfere with GC-MS analysis.[15] Silica gel chromatography is a robust and widely used technique to separate hydrocarbons into aliphatic and aromatic fractions based on polarity.[17][18]
Causality of Fractionation: Silica gel is a highly polar adsorbent.[18] When the hexane-based extract is loaded onto the column, non-polar compounds like aliphatic hydrocarbons have weak interactions with the silica and are easily eluted with a non-polar solvent (hexane). Aromatic compounds, including parent and methylated PAHs, have stronger π-π interactions with the silica surface and are retained more strongly. They require a more polar solvent, like a mixture of hexane and DCM, for elution.[13][16] This differential elution allows for the clean separation of these compound classes.
Sources
- 1. accustandard.com [accustandard.com]
- 2. Determination of Polycyclic Aromatic Hydrocarbons and Their Methylated Derivatives in Sewage Sludge from Northeastern China: Occurrence, Profiles and Toxicity Evaluation | MDPI [mdpi.com]
- 3. alphalab.com [alphalab.com]
- 4. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry [pubs.usgs.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. unitedchem.com [unitedchem.com]
- 17. analiticaweb.com.br [analiticaweb.com.br]
- 18. esaa.org [esaa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,6,7,10-Tetramethylfluoranthene
Welcome to the technical support center for the synthesis of 1,6,7,10-tetramethylfluoranthene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this polycyclic aromatic hydrocarbon (PAH). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and refine your synthetic protocols effectively.
Fluoranthenes are a significant class of PAHs, and their synthesis often presents unique challenges.[1] This guide will provide a structured approach to overcoming common hurdles in the synthesis of substituted fluoranthenes, with a specific focus on this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in fluoranthene synthesis can stem from several factors, primarily related to reaction kinetics and catalyst efficiency. Here’s a systematic approach to troubleshoot this issue:
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Catalyst System and Ligand Choice: The choice of catalyst and ligand is paramount in cross-coupling reactions often used for fluoranthene synthesis. For instance, in a tandem Suzuki-Miyaura and intramolecular C-H arylation approach, palladium catalysts are commonly employed.[2] If you are using a palladium catalyst, consider the following:
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Catalyst Screening: Not all palladium catalysts are equally effective. It's advisable to screen a variety of catalysts. For example, while Pd(dppf)Cl₂ might be effective, other catalysts like Pd(OAc)₂ in combination with a suitable phosphine ligand could offer better results.[2]
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Ligand Effects: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. The electronic and steric properties of the ligand can significantly impact the reaction outcome. Experiment with different phosphine ligands (e.g., PPh₃, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands.
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Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While higher catalyst loading can improve yield, it also increases cost and can lead to difficulties in purification. A systematic optimization of catalyst loading is recommended.
-
-
Reaction Conditions:
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Temperature: Many fluoranthene syntheses require elevated temperatures to overcome activation energy barriers.[2] If your yield is low, a gradual increase in the reaction temperature might be beneficial. However, be cautious of potential side reactions and decomposition at excessively high temperatures.
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Solvent: The choice of solvent can influence the solubility of reactants, the stability of the catalyst, and the overall reaction rate. Aprotic polar solvents like DMF, DMSO, or dioxane are often used.[2] A screening of different solvents is a valuable optimization step.
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Base: The base is a critical component in many cross-coupling reactions. The strength and nature of the base can significantly affect the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent.
-
-
Purity of Starting Materials: Impurities in your starting materials can poison the catalyst or lead to the formation of byproducts, thus reducing the yield of the desired product. Ensure your starting materials, such as the corresponding substituted 1,8-dihalonaphthalene and boronic acid/ester, are of high purity.
Question 2: I am observing significant amounts of impurities in my crude product. How can I identify and minimize them?
Answer: The formation of impurities is a common challenge. Identifying the impurities is the first step towards minimizing their formation.
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Identification of Impurities: Utilize analytical techniques such as:
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Mass Spectrometry (MS): To determine the molecular weight of the impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurities.
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High-Performance Liquid Chromatography (HPLC): To separate and quantify the impurities.
-
-
Common Impurities and Their Prevention:
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Homocoupling Products: Formation of biaryls from the coupling of two boronic acid molecules is a frequent side reaction in Suzuki-Miyaura coupling. This can be minimized by:
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Controlling the stoichiometry: Use a slight excess of the dihalonaphthalene.
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Optimizing the catalyst system: Some catalyst/ligand combinations are more prone to promoting homocoupling.
-
-
Incomplete Cyclization: In tandem reaction sequences, the intramolecular C-H arylation step might be incomplete, leading to an intermediate product. To address this:
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Increase reaction time or temperature: This can help drive the cyclization to completion.
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Choose a more active catalyst: A more efficient catalyst can promote the intramolecular cyclization.
-
-
Protodeborylation/Protodehalogenation: This involves the replacement of the boronic acid/ester or halide with a hydrogen atom. This can be minimized by:
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Using anhydrous solvents and inert atmosphere: Moisture and oxygen can contribute to these side reactions.
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Selecting a suitable base: The choice of base can influence the extent of these side reactions.
-
-
Question 3: The purification of this compound is proving to be difficult. What purification strategies can I employ?
Answer: The purification of PAHs can be challenging due to their similar polarities and potential for co-crystallization.
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying organic compounds. For fluoranthenes, a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) is a good starting point. Careful optimization of the eluent polarity is key to achieving good separation.
-
Preparative HPLC: For obtaining high-purity material, preparative HPLC can be very effective, although it is more expensive and time-consuming.
-
-
Crystallization:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. Experiment with a variety of solvents and solvent mixtures.
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Crystallization from a solution with activated carbon: This can be effective in removing colored impurities.[3]
-
-
Sublimation: For thermally stable compounds like fluoranthenes, sublimation under high vacuum can be a powerful purification technique to remove non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A plausible and modern approach would be a palladium-catalyzed tandem Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation.[2][4] This would involve the reaction of a 1,8-dihalo-2,5-dimethylnaphthalene with a 3,6-dimethylphenylboronic acid or a similar organoboron reagent. Another potential route could be a [2+2+2] cycloaddition of a suitably substituted 1,8-dialkynylnaphthalene with an alkyne.[5]
Q2: What analytical techniques are essential for monitoring the reaction and characterizing the product?
A2: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are useful. For final product characterization, ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and elemental analysis are essential to confirm the structure and purity of this compound.
Q3: Are there any specific safety precautions I should take when working with fluoranthenes?
A3: Yes, fluoranthene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) and should be handled with care as they can be toxic.[6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Key Parameters for Optimizing Fluoranthene Synthesis
| Parameter | Variable | Potential Impact on Yield and Purity | Recommended Starting Point |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst activity and selectivity directly influence yield and byproduct formation. | Screen a few common palladium catalysts (e.g., Pd(dppf)Cl₂).[2] |
| Ligand | PPh₃, P(tBu)₃, SPhos | Ligand choice affects catalyst stability and reactivity. | Start with a common phosphine ligand like PPh₃. |
| Solvent | Toluene, Dioxane, DMF, DMSO | Influences solubility, reaction rate, and catalyst stability. | Toluene or Dioxane are good starting points.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength and type affect the transmetalation step and can influence side reactions. | K₃PO₄ is often a good choice for Suzuki-Miyaura reactions.[2] |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. | Start at a moderate temperature (e.g., 90 °C) and adjust as needed.[2] |
| Reaction Time | 12 - 48 hours | Insufficient time leads to incomplete reaction; excessive time can lead to byproduct formation. | Monitor the reaction by TLC or GC-MS to determine the optimal time. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Tandem Suzuki-Miyaura/C-H Arylation Synthesis of a Substituted Fluoranthene
-
Reaction Setup: To an oven-dried Schlenk flask, add the 1,8-dihalonaphthalene derivative (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization
Conceptual Workflow for Optimizing Synthesis Yield
Caption: A systematic workflow for troubleshooting and optimizing the synthesis of this compound.
References
- US5059717A - Method for purification of 2,2'-di(1,6,7-trihydroxy-3-methyl-5-isopropyl-8-naphthaldehyde)
- Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous C
- Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and properties of 1,6,7,12,13,18,19,24-octamethylacenaphthyleno[b,l]tetraphenylene - Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF)
- An optimized method for synthesis and purification of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN)
- Purification of 2,3,6,7,10,11-hexamethoxytriphenylene and Preparation of hexakiscarbonylmethyl and hexakiscyanomethyl derivatives of 2,3,6,7,10,11-hexahydroxytriphenylene - Welcome to DTU Research D
- Room-Temperature Synthesis of Fluoranthenes - ChemistryViews.
- Recent advances in the synthesis and applications of fluoranthenes - ResearchG
- The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin - ResearchG
- Synthesis of polycyclic arom
- Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - NIH.
- Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H aryl
- Fact sheet: Fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and n
- Synthesis and properties of 1,6,7,12,13,18,19,24-octamethylacenaphthyleno[b,l]tetraphenylene - PubMed.
Sources
- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5059717A - Method for purification of 2,2'-di(1,6,7-trihydroxy-3-methyl-5-isopropyl-8-naphthaldehyde) - Google Patents [patents.google.com]
- 4. BJOC - Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Fact sheet: Fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Technical Support Center: Overcoming Solubility Challenges with 1,6,7,10-Tetramethylfluoranthene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,6,7,10-Tetramethylfluoranthene. As a substituted polycyclic aromatic hydrocarbon (PAH), this compound possesses unique properties that are valuable in a range of experimental contexts. However, its hydrophobic nature presents significant solubility challenges that can impact experimental setup, reproducibility, and the overall validity of your results.
This guide is designed to provide you with practical, in-depth solutions to common and complex solubility issues you may encounter. We will move beyond simple solvent suggestions to explain the underlying principles of each solubilization strategy, empowering you to make informed decisions for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve, particularly in aqueous solutions?
A1: this compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs). These molecules are characterized by multiple fused aromatic rings, creating a large, nonpolar, and rigid structure. This inherent hydrophobicity makes them poorly soluble in water and other polar solvents.[1] The addition of four methyl groups further increases its lipophilicity, exacerbating the challenge of achieving sufficient concentrations in aqueous media required for many biological assays.
Q2: I'm seeing a precipitate in my stock solution after storage. What is happening and how can I prevent it?
A2: Precipitation upon storage, especially at lower temperatures, is a common issue with hydrophobic compounds dissolved in organic solvents like DMSO.[2] As the temperature decreases, the solubility of the compound in the solvent can decrease, leading to the formation of a solid precipitate. This is particularly problematic as it can lead to inaccurate dosing in subsequent experiments. To mitigate this, it is recommended to prepare fresh stock solutions for each experiment or to gently warm and sonicate the stock solution to ensure complete re-dissolution before use. Always visually inspect your stock solution for any precipitate before making dilutions.
Q3: Can I use surfactants to improve the solubility of this compound in my cell-based assay?
A3: Yes, surfactants can be an effective tool for increasing the apparent aqueous solubility of hydrophobic compounds. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can encapsulate this compound, facilitating its dispersion in the aqueous medium. Non-ionic surfactants such as polysorbates (e.g., Tween® 20, Tween® 80) are often preferred in biological applications due to their lower cytotoxicity compared to ionic surfactants.[1] However, it is crucial to determine the potential cytotoxic effects of the chosen surfactant on your specific cell line at the intended working concentration.
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Difficulty in Preparing a Concentrated Stock Solution in a Pure Organic Solvent
If you are struggling to dissolve this compound in a single organic solvent, a systematic approach to solvent selection and physical assistance is necessary.
Underlying Principle: The principle of "like dissolves like" is paramount. Nonpolar compounds like this compound will dissolve best in nonpolar or moderately polar aprotic solvents. Physical energy in the form of heat and sonication can help overcome the activation energy required for dissolution.
-
Solvent Selection: Begin with solvents known to be effective for PAHs.[1] A good starting point is a non-polar aromatic solvent or a chlorinated solvent.
-
Primary Choices: Toluene, Dichloromethane (DCM)
-
Secondary Choices: Tetrahydrofuran (THF), Acetone, Hexane
-
-
Initial Dissolution Attempt:
-
Accurately weigh a small amount of this compound into a clean, dry glass vial.
-
Add a small volume of your chosen solvent and vortex thoroughly.
-
Visually inspect for complete dissolution. If undissolved material remains, proceed to the next step.
-
-
Application of Physical Methods:
-
Sonication: Place the vial in a sonicator bath for 15-30 minutes. The ultrasonic waves provide energy to break up solid aggregates and enhance solvent-solute interactions.
-
Gentle Warming: If sonication is insufficient, gently warm the solution in a water bath (not exceeding 40-50°C). Be cautious with volatile solvents and ensure proper ventilation. Never use an open flame.
-
-
Assessing Solubility: If the compound dissolves completely, you can proceed to prepare your desired stock concentration. If not, consider a different solvent from the list.
Issue 2: Compound Precipitation When Diluting the Organic Stock into Aqueous Media
This is a frequent and critical issue in biological experiments where a high concentration of an organic solvent can be toxic to cells.
Underlying Principle: When a concentrated organic stock solution is introduced into an aqueous buffer, the drastic change in solvent polarity causes the hydrophobic compound to crash out of the solution. The key is to manage this transition by using co-solvents or surfactants to maintain the compound's solubility in the final aqueous environment.
Caption: Decision workflow for addressing precipitation during aqueous dilution.
-
Co-Solvent Selection: Choose a water-miscible organic solvent that is also a good solvent for this compound. Ethanol and isopropanol are common choices.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Prepare an intermediate dilution of your stock solution in the co-solvent.
-
Gradually add the aqueous buffer to the co-solvent/compound mixture while vortexing. This gradual change in polarity can prevent abrupt precipitation.
-
-
Final Concentration: Ensure the final concentration of the organic co-solvent in your assay is below the tolerance level of your experimental system (typically <1% for cell-based assays).
-
Surfactant Preparation: Prepare a stock solution of a suitable non-ionic surfactant (e.g., 10% Tween® 20 or Tween® 80) in your aqueous buffer.
-
Dispersion:
-
In a separate tube, add the required volume of your concentrated organic stock solution of this compound.
-
Add the surfactant stock solution to the organic stock and vortex vigorously. This promotes the formation of micelles that encapsulate the compound.
-
Dilute this mixture to the final volume with your aqueous buffer.
-
-
Control Experiment: It is essential to run a vehicle control containing the same final concentration of the organic solvent and surfactant to account for any effects of these excipients on your experiment.
Data Summary
The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents, based on the general properties of PAHs. Experimental verification is always recommended.
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Very Low | Hydrophobic nature prevents significant dissolution. |
| Methanol/Ethanol | High | Low to Moderate | May act as a co-solvent. |
| Dichloromethane | Moderate | High | Good initial solvent for stock preparation. |
| Toluene | Low | High | Excellent solvent for nonpolar compounds. |
| Hexane | Very Low | Moderate to High | Good for nonpolar compounds, but volatility can be an issue. |
| DMSO | High (aprotic) | Moderate | Common for biological stock solutions, but solubility limits exist.[2] |
Logical Relationships in Troubleshooting
The process of overcoming solubility issues is iterative and requires a logical progression from simple to more complex solutions. The following diagram illustrates this decision-making process.
Caption: Troubleshooting flowchart for dissolving this compound.
References
- Manousi, N., & Zachariadis, G. A. (2022). Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Encyclopedia, 2(3), 1489-1502.
- Masimasi, M., & Pescitelli, G. (2022). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 17(5), 521-532.
- Peng, X., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Environmental Science, 8, 592617.
- Thapa, R. K., et al. (2020). Solubilization techniques used for poorly water-soluble drugs.
Sources
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Methylated PAHs
Welcome to the technical support center for the gas chromatography (GC) analysis of methylated polycyclic aromatic hydrocarbons (PAHs). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common chromatographic challenges: peak tailing. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deep understanding of the underlying causes, enabling you to develop robust and reliable analytical methods.
Peak tailing can compromise resolution and lead to inaccurate quantification, so addressing it is critical for data integrity.[1] This guide will walk you through a systematic approach to troubleshooting, from initial diagnosis to advanced problem-solving.
Understanding the Root Causes of Peak Tailing
Peak tailing in GC can stem from two primary sources: physical disruptions in the flow path or chemical interactions within the system.[2] For semi-volatile and high-molecular-weight compounds like methylated PAHs, both of these factors can be significant.
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Physical Issues: These problems often affect all peaks in a chromatogram and are typically related to the setup of the GC system.[1][2] This can include poorly cut columns, incorrect column installation, or dead volumes in the connections.[1][2]
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Chemical Interactions (Active Sites): This is a more common cause of tailing for specific compounds or classes of compounds, including PAHs.[2] Active sites are points in the GC flow path where analytes can undergo undesirable secondary interactions, such as hydrogen bonding. These interactions delay the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.
Methylated PAHs, while generally non-polar, can still be susceptible to interactions with active sites, especially at trace levels. These active sites can be found in several locations within the GC system.
Diagram: The GC Flow Path and Potential for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing in GC analysis.
References
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices. (2019). Agilent. [Link]
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (2022). Restek. [Link]
-
The Levels of Polycyclic Aromatic Hydrocarbons and Their Derivatives in Plasma and Their Effect on Mitochondrial DNA Methylation in the Oilfield Workers. (2023). PubMed Central. [Link]
-
Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. (n.d.). Agilent. [Link]
-
GC Troubleshooting—Tailing Peaks. (2018). Restek Corporation. [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). LCGC International. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. [Link]
-
Measuring PAH Derivatives in Wastewater Using Gas Chromatography. (2024). LCGC International. [Link]
-
Tailing problem with PAH analysis. (2016). Chromatography Forum. [Link]
-
PAH Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. (n.d.). Agilent. [Link]
-
Identification and quantification of methylated PAHs in sediment by two-dimensional gas chromatography/mass spectrometry. (2007). ResearchGate. [Link]
-
Polycyclic Aromatic Hydrocarbon (PAH) Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. (2011). ResearchGate. [Link]
-
Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. (2014). Diva-Portal.org. [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
-
GC Column Selection Guide. (n.d.). Agilent. [Link]
-
PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. (2010). Agilent. [Link]
Sources
Technical Support Center: Chromatographic Resolution of Tetramethylfluoranthene Isomers
Welcome to the dedicated technical support guide for resolving tetramethylfluoranthene (TMF) isomers. As structural isomers, TMFs possess identical mass-to-charge ratios and similar physicochemical properties, making their chromatographic separation a significant analytical challenge.[1] This guide provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve baseline resolution and accurate quantification in your research.
The Core Challenge: Isomer Co-elution
Tetramethylfluoranthene isomers, like many polycyclic aromatic hydrocarbons (PAHs), are notoriously difficult to separate. Standard chromatographic methods that rely on boiling point or general hydrophobicity differences often result in co-elution, where multiple isomers are detected as a single peak. Achieving resolution requires leveraging subtle differences in molecular shape, planarity, and electronic structure. This guide is structured to address this core challenge using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Section 1: Gas Chromatography (GC) Troubleshooting & Optimization
Gas chromatography is a powerful tool for PAH analysis, but achieving isomer separation requires careful selection of the stationary phase and optimization of analytical parameters.
Frequently Asked Questions (GC)
Q1: My TMF isomers are co-eluting on a standard DB-5ms column. What is the first thing I should change?
A1: The primary factor for resolving isomers in GC is the stationary phase chemistry. Standard non-polar (5% phenyl) phases like DB-5ms separate primarily by boiling point, which is insufficient for isomers.[2] Your first and most critical change should be to a column with a shape-selective stationary phase.
-
Causality: Isomers of TMF have very similar boiling points but differ in their three-dimensional structure (shape and planarity). Shape-selective phases, such as liquid crystalline or certain ionic liquid phases, create specific steric environments that interact differently with these subtle structural variations, enabling separation.[3][4] A liquid crystalline phase, for instance, can differentiate isomers based on their length-to-breadth ratio.[3]
Q2: I've switched to a shape-selective column but still see poor resolution. What's next?
A2: After selecting the right column, the oven temperature program is the next most important parameter to optimize. A slow, shallow temperature ramp is crucial for isomer separations.
-
Causality: A fast ramp rate propels compounds through the column too quickly, not allowing sufficient time for the differential partitioning between the mobile phase (carrier gas) and the stationary phase to occur. By slowing the temperature ramp (e.g., 1-3°C/min) through the elution range of your TMF isomers, you increase the residence time in the column, amplifying the subtle interaction differences and improving resolution.
Q3: Can carrier gas flow rate affect my isomer separation?
A3: Yes, absolutely. Every column has an optimal linear velocity (or flow rate) for maximum efficiency (the lowest plate height, H). Deviating significantly from this optimum will broaden peaks and decrease resolution.
-
Causality: Operating at the optimal linear velocity minimizes band broadening by balancing the effects of eddy diffusion, longitudinal diffusion, and mass transfer resistance.[5] For the highest resolution, it is better to operate slightly below the optimum velocity rather than significantly above it. Using hydrogen as a carrier gas is often recommended as it provides better efficiency at higher linear velocities compared to helium, potentially shortening run times without sacrificing resolution.[5]
Troubleshooting Guide: Common GC Peak Shape Problems
Even with the right column and method, poor peak shape can ruin resolution. Here’s how to troubleshoot common issues.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Active Sites: Exposed silanols in the injector liner, column, or flow path.[6] 2. Dead Volume: Poor column installation (incorrect ferrule placement).[6] 3. Contamination: Buildup in the injector or front of the column. | 1. Use an ultra-inert liner and ensure the entire flow path is deactivated. Change the septum and liner regularly. 2. Re-install the column, ensuring a clean, square cut and correct insertion depth into the injector and detector. 3. Bake out the column; if that fails, trim 10-20 cm from the front of the column. |
| Peak Fronting | 1. Column Overload: Injecting too much sample mass onto the column.[7] 2. Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase. | 1. Dilute the sample or decrease the injection volume. If using splitless injection, consider switching to a split injection with a low split ratio. 2. Ensure the sample is dissolved in a solvent that is compatible with the stationary phase (e.g., hexane or isooctane for non-polar phases). |
| Split Peaks | 1. Poor Injection Technique: In manual injections, a slow injection can cause the sample to vaporize in stages.[8] 2. Injector Temperature Too Low: Incomplete or slow sample vaporization. 3. Channeling in Column: A damaged or poorly packed section of the column. | 1. Use an autosampler for consistent, rapid injections. If manual, inject smoothly and quickly. 2. Increase the injector temperature (ensure it's below the analyte degradation temperature). 3. This is less common with modern capillary columns but may require column replacement. |
Protocol: GC Method Development for TMF Isomer Separation
This protocol outlines a systematic approach to developing a robust GC method for TMF isomers.
-
Column Selection:
-
Install a shape-selective capillary column. A liquid crystal column (e.g., LC-50) is highly recommended for its ability to separate based on molecular geometry.[3]
-
Recommended Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.
-
-
Initial Parameter Setup:
-
Injector: 280°C, Splitless mode (or Split 20:1).
-
Carrier Gas: Helium or Hydrogen, set to a constant flow of ~1.2 mL/min.
-
Detector (FID or MS): 300°C.
-
Oven Program (Scouting Run):
-
Initial Temp: 100°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min.
-
-
-
Optimization Workflow:
-
Step 3a (Identify Elution Window): Run your TMF isomer standard with the scouting program. Identify the temperature range where the isomers elute.
-
Step 3b (Optimize Temperature Ramp): Modify the oven program to incorporate a much slower ramp through the elution window identified in 3a.
-
Example: If isomers elute between 220-240°C:
-
Initial Temp: 100°C, hold for 1 min.
-
Ramp 1: 20°C/min to 215°C.
-
Ramp 2 (Optimization): 2°C/min to 245°C.
-
Ramp 3: 20°C/min to 280°C, hold for 5 min.
-
-
Step 3c (Fine-tune Flow Rate): Once the temperature program is optimized, adjust the carrier gas flow rate in small increments (e.g., from 1.0 mL/min to 1.4 mL/min) to find the point of maximum resolution.
-
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
For HPLC, separation is governed by the partitioning of analytes between the liquid mobile phase and the solid stationary phase. Selectivity is key.
Frequently Asked Questions (HPLC)
Q1: My TMF isomers are unresolved on a standard C18 column. Why, and what column should I try next?
A1: Standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity. TMF isomers have nearly identical hydrophobicity, leading to co-elution.[9] You need a stationary phase that offers alternative separation mechanisms.
-
Causality & Recommendations:
-
Phenyl-Hexyl Columns: These phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the TMF isomers.[10][11] These electronic interactions are highly sensitive to the specific arrangement of the methyl groups and the overall molecular planarity, making them excellent for PAH isomer separations.
-
Specialized PAH Columns: Several manufacturers offer columns specifically designed for PAH analysis, often using proprietary surface chemistries that enhance shape recognition.[9][12] These are typically based on high-density C18 bonding or polymeric phases that create defined "slots" for analytes to interact with.
-
Q2: How does my choice of organic modifier (Acetonitrile vs. Methanol) affect the separation?
A2: The choice of organic modifier in reversed-phase HPLC is critical for selectivity. Acetonitrile (ACN) and Methanol (MeOH) have different properties that influence their interactions with both the stationary phase and the analytes.
-
Causality: ACN is generally a stronger eluting solvent than MeOH for PAHs and has different π-π interaction characteristics.[11] In some cases, the π-electrons of the ACN molecule can compete with the analytes for interactions with a phenyl-based stationary phase, altering selectivity. It is always recommended to screen both ACN/Water and MeOH/Water mobile phase systems during method development, as the elution order of isomers can sometimes invert, providing a path to resolution.
Q3: Isocratic or gradient elution? Which is better for TMF isomers?
A3: Gradient elution is almost always superior for complex mixtures containing compounds with a range of hydrophobicities, including PAH isomer groups.[9]
-
Causality: An isocratic (constant mobile phase composition) method that provides good resolution for early-eluting isomers may result in excessively long retention times and broad peaks for later ones. A gradient, which gradually increases the percentage of the organic modifier, allows for the sharp elution of all compounds in a reasonable time. For closely eluting isomers like TMFs, a shallow gradient segment across their elution window is the most effective strategy to maximize separation.
HPLC Troubleshooting & Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting poor resolution of TMF isomers in HPLC.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Protocol: HPLC Method Development for TMF Isomer Separation
This protocol provides a framework for developing an HPLC method capable of resolving TMF isomers.
-
Column & System Preparation:
-
Install a high-resolution Phenyl-Hexyl or specialized PAH column (e.g., 150 mm length x 2.1 mm ID, < 3 µm particle size).
-
Thoroughly flush the HPLC system with the initial mobile phase.
-
Set the column oven temperature to 35°C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Alternative: Prepare a second Mobile Phase B with Methanol (MeOH) for screening.
-
-
Gradient Program Development:
-
Step 3a (Scouting Gradient):
-
Flow Rate: 0.3 mL/min.
-
Gradient: 50% B to 100% B in 15 minutes. Hold at 100% B for 3 minutes.
-
Inject the TMF standard and determine the approximate %B at which the isomer group elutes.
-
-
Step 3b (Shallow Gradient Optimization):
-
Based on the scouting run, design a new gradient with a shallow slope around the elution point.
-
Example: If isomers eluted around 80% B:
-
0.0 min: 60% B
-
2.0 min: 75% B
-
12.0 min: 85% B (Shallow 1%/min segment)
-
13.0 min: 100% B
-
15.0 min: 100% B (Hold)
-
-
Step 3c (Solvent Screening): Repeat the optimized gradient from Step 3b using Methanol as Mobile Phase B. Compare the chromatograms for selectivity and resolution. The change in solvent may alter the elution order and improve the separation of a critical pair.
-
-
Detector Settings:
-
Use a UV-Vis or Diode Array Detector (DAD). Set the wavelength to the absorbance maximum for TMF (typically around 254 nm, but scan a standard to confirm).
-
For higher sensitivity and selectivity, a Fluorescence Detector (FLD) is highly recommended for PAHs. Optimize excitation and emission wavelengths for the TMF class.
-
References
- National Institutes of Health (NIH). (n.d.). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS.
- Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- PubMed. (n.d.). High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride.
- MDPI. (n.d.). Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC.
- Agilent. (n.d.). Peak Perfection: A Guide to GC Troubleshooting.
- Diva-Portal.org. (2016). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs).
- Chromatography Today. (n.d.). Achieve Exceptional Resolution of PAHs, Including Several Isomer Sets, using SLB®-ILPAH Capillary GC Columns.
- ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.
- Lucris. (n.d.). Analytical method development for ultra-trace determination of human pharmaceuticals in aqueous samples. Assessing the performan.
- HPLC. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection.
- RSC Publishing. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Impactfactor. (n.d.). Analytical Method Development and Validation of First Order Derivative Spectrophotometric Method for Simultaneous Estimation of Telmisartan and Metformin.
- ResearchGate. (2007). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column.
- PubMed. (2008). Preparation, chromatographic separation and relative retention times of cis/trans heptadecaenoic (17:1) fatty acids.
- Agilent. (n.d.). PAH Analysis: GC Column Selection and Best Practices for Success.
- ResearchGate. (n.d.). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GCxGC/ToF-MS | Request PDF.
- SIELC Technologies. (n.d.). Separation of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (E)- on Newcrom R1 HPLC column.
- YouTube. (2020). Introduction to Chromatographic Separations.
- ResearchGate. (n.d.). The Development of a Quantitative and Qualitative Method based on UHPLC-QTOF MS/MS for evaluation Paclitaxel-tetrandrine Interaction and its Application to a Pharmacokinetic Study.
- Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting.
- PubMed. (n.d.). Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- ACS Publications. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- Sigma-Aldrich. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses.
Sources
- 1. researchgate.net [researchgate.net]
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- 9. separationmethods.com [separationmethods.com]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Minimizing Matrix Effects in Environmental Sample Analysis of PAHs
Welcome to the Technical Support Center for scientists and researchers engaged in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in environmental samples. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of matrix effects and ensure the accuracy and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in PAH analysis, providing a foundational understanding of the challenges and strategies for mitigation.
Q1: What are matrix effects and how do they impact PAH analysis?
A: Matrix effects are the alteration of the analytical signal of target analytes due to the presence of co-extracted, non-target compounds in the sample matrix.[1] In the context of PAH analysis, complex environmental matrices like soil, sediment, and water contain a myriad of organic and inorganic substances that can be extracted along with the PAHs.[2] These co-extractives can either enhance or suppress the instrument's response to the PAHs, leading to inaccurate quantification.[1] For instance, in gas chromatography-mass spectrometry (GC-MS), non-volatile matrix components can accumulate in the injector port and on the column, leading to signal drift and peak tailing for later-eluting, high molecular weight PAHs.[3]
Q2: What are the primary sources of matrix interference in different environmental samples?
A: The nature and extent of matrix interference are highly dependent on the sample type:
-
Soils and Sediments: These matrices are rich in humic acids, lipids, and other complex organic matter. These compounds are often co-extracted with PAHs and can cause significant signal suppression or enhancement.[2]
-
Water Samples: While generally cleaner than soils, water samples can contain dissolved organic matter, algae, and various industrial effluents that can interfere with the analysis.[2]
-
Biota (e.g., fish tissue): Lipids are the primary source of interference in biological samples. They can mask PAH signals and contaminate the analytical system.[4]
Q3: What is the role of internal standards and surrogate standards in monitoring matrix effects?
A: Internal standards (IS) and surrogate standards (SS) are crucial for assessing and correcting for matrix effects.
-
Surrogate Standards: These are compounds chemically similar to the target analytes but not expected to be found in the environmental sample.[5] They are added to the sample before extraction and are used to monitor the efficiency of the entire analytical process, including extraction and cleanup, and to identify any gross sample processing errors or unusual matrix effects.[5]
-
Internal Standards: These are typically isotopically labeled analogs of the target PAHs (e.g., deuterated or ¹³C-labeled).[5][6] They are added to the sample extract just before instrumental analysis.[5] Since they have nearly identical chemical and physical properties to their native counterparts, they experience similar matrix effects in the instrument.[6] By comparing the response of the native PAH to its labeled internal standard, accurate quantification can be achieved even in the presence of signal suppression or enhancement.[6]
Q4: When should I use matrix-matched calibration versus solvent-based calibration?
A: The choice between matrix-matched and solvent-based calibration depends on the anticipated severity of the matrix effect.
-
Solvent-Based Calibration: This involves preparing calibration standards in a clean solvent. It is suitable for relatively clean samples where matrix effects are minimal.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analytes but representative of the sample matrix.[1] This approach is recommended when significant matrix effects are expected, as it helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[1][4]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the analysis of PAHs in environmental samples.
Problem 1: Poor recovery of high molecular weight PAHs.
Possible Causes & Solutions:
-
Incomplete Extraction: High molecular weight PAHs have low solubility and are more strongly adsorbed to sample matrices.
-
Troubleshooting Step: Optimize the extraction method. Techniques like Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE®) use elevated temperatures and pressures to improve extraction efficiency for these compounds.[7][8][9] For solid samples, ensure the sample is finely ground and homogenous to maximize solvent contact.[10]
-
-
Analyte Loss During Solvent Evaporation: The final concentration step can lead to the loss of more volatile high molecular weight PAHs.
-
Troubleshooting Step: Carefully control the evaporation process. Use a gentle stream of nitrogen and avoid evaporating to complete dryness. A keeper solvent like toluene can be added to minimize losses.
-
-
Active Sites in the GC System: High molecular weight PAHs are prone to adsorption on active sites in the GC inlet liner, column, or transfer line, leading to peak tailing and reduced response.[3]
-
Troubleshooting Step: Use deactivated liners with glass wool.[3] Ensure all heated zones (inlet, transfer line, and MS source) are maintained at a sufficiently high and consistent temperature (e.g., 320 °C) to prevent cold spots and analyte deposition.[3][11] Regular maintenance, including cleaning the ion source and replacing the liner and septum, is critical.
-
Problem 2: Significant signal suppression or enhancement observed in the chromatogram.
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: Co-extracted matrix components are interfering with the ionization of the target PAHs in the MS source.
-
Troubleshooting Step: Implement a more rigorous cleanup procedure. The choice of cleanup technique depends on the matrix:
-
Solid-Phase Extraction (SPE): A versatile technique for removing interferences from both water and soil extracts.[1][12] Different sorbents can be used to target specific types of interferences. For example, silica or Florisil cartridges can be effective for removing polar interferences.[1]
-
Gel Permeation Chromatography (GPC): Particularly effective for removing high molecular weight interferences like lipids and humic acids from complex matrices like soil and biota.[1][13][14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, often used for pesticide analysis, can be adapted for PAHs in certain matrices and involves a salting-out extraction followed by dispersive SPE for cleanup.[1]
-
-
-
Matrix-Induced Ionization Effects: Co-eluting matrix components can alter the ionization efficiency of the PAHs in the MS source.
-
Troubleshooting Step: Use matrix-matched calibration curves to compensate for these effects.[1] Alternatively, the standard addition method can be employed for individual samples with severe matrix effects. Isotope dilution mass spectrometry (IDMS), using stable isotope-labeled internal standards, is a powerful technique to correct for matrix-induced ionization effects.[6]
-
Problem 3: Inconsistent internal standard and surrogate recoveries.
Possible Causes & Solutions:
-
Inconsistent Spiking: Inaccurate or inconsistent addition of standards to the samples.
-
Troubleshooting Step: Ensure precise and accurate spiking of all samples, blanks, and quality control samples with the same concentration of internal and surrogate standards. Use calibrated micropipettes and allow standards to come to room temperature before use.[11]
-
-
Variable Matrix Effects Across Samples: Different samples, even from the same batch, can have varying levels of matrix components, leading to inconsistent recoveries.
-
Troubleshooting Step: Evaluate the matrix effect for each sample. If surrogate recoveries are outside the acceptable range (typically 70-130%, but method-specific), it indicates a significant matrix effect or a problem with the extraction process for that particular sample.[15] The sample may need to be re-extracted with a smaller sample size or subjected to a more rigorous cleanup.
-
-
Degradation of Standards: The standards may have degraded over time or due to improper storage.
-
Troubleshooting Step: Check the expiration date of the standards and store them according to the manufacturer's recommendations. Prepare fresh working solutions regularly.
-
III. Experimental Protocols & Workflows
Workflow for Selecting a Sample Cleanup Strategy
The following diagram illustrates a decision-making workflow for choosing an appropriate cleanup method based on the sample matrix and the observed level of interference.
Caption: Decision tree for selecting a suitable sample cleanup method.
Step-by-Step Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general guideline for SPE cleanup of aqueous samples for PAH analysis.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the water sample (typically 1 L, acidified to pH < 2) through the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 15-20 minutes to remove residual water.
-
-
Elution:
-
Elute the trapped PAHs with a small volume of a non-polar solvent like dichloromethane or a mixture of solvents (e.g., dichloromethane/hexane). Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add the internal standard solution.
-
The sample is now ready for GC-MS analysis.
-
Data Presentation: Comparison of Cleanup Techniques
The following table summarizes the effectiveness of different cleanup techniques for various environmental matrices.
| Cleanup Technique | Target Matrix | Primary Interferences Removed | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Water, Soil/Sediment Extracts | Polar compounds, some pigments | Versatile, wide range of sorbents available | Can have variable recoveries, potential for analyte breakthrough |
| Gel Permeation Chromatography (GPC) | Soil, Sediment, Biota | High molecular weight compounds (lipids, humic acids) | Excellent for removing large molecules, automated systems available | Can be time-consuming, requires specialized equipment |
| QuEChERS | Soil, Food Products | Polar organic compounds, pigments, some lipids | Fast, high throughput, low solvent consumption | May not be effective for all matrix types, requires optimization |
IV. Conclusion
Minimizing matrix effects is a critical aspect of achieving accurate and reliable data in the analysis of PAHs in environmental samples. A thorough understanding of the sample matrix, coupled with the strategic selection of extraction, cleanup, and calibration methods, is essential. This guide provides a framework for troubleshooting common issues and implementing effective strategies to mitigate the impact of matrix interference. By following these guidelines and employing a systematic approach, researchers can enhance the quality and defensibility of their analytical results.
V. References
-
U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Retrieved from [Link]
-
Kim, J. H., Kim, M. R., Lee, S. H., & Kim, K. R. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3858. [Link]
-
Fluid Management Systems. (2023, January 18). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar [Video]. YouTube. [Link]
-
Agilent Technologies. (2017). DETERMINATION OF POLYCYCLIC AROMATIC HYDROCARBONS (HJ 805-2016). Retrieved from [Link]
-
Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Retrieved from [Link]
-
Hellen, G., & Fice, D. S. (2003). Analysis of polycyclic aromatic hydrocarbons in metered dose inhaler drug formulations by isotope dilution gas chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 737–745. [Link]
-
Tolgyesi, A., & Sharma, V. K. (2010). Monofluorinated Polycyclic Aromatic Hydrocarbons: Surrogate Standards for HPLC Analysis of Surface Water and Sediment Samples. Polycyclic Aromatic Compounds, 30(4), 216–230. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8100: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Wang, J., Jia, L., Wei, W., Lang, S., Shao, P., & Fan, X. (2016). Determination of Polycyclic Aromatic Hydrocarbons in Edible Oil by Gel Permeation Chromatography and Ultra-High Performance Liquid Chromatography Coupled with Diode Array Detector and Fluorescence Detector. Acta Chromatographica, 28(3), 415–427. [Link]
-
U.S. Environmental Protection Agency. (1992). Method 8310: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
GL Sciences. (n.d.). Pressurised Liquid Extraction of Polycyclic Aromatic Hydrocarbons from Soil and Sediment Samples. Retrieved from [Link]
-
AKJournals. (2015). Determination of Polycyclic Aromatic Hydrocarbons in Edible Oil by Gel Permeation Chromatography and Ultra-High Performance Liqu. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and application of solid phase extraction (SPE) method for polycyclic aromatic hydrocarbons (PAHs) in water samples in Johannesburg area, South Africa. Retrieved from [Link]
-
Agilent Technologies. (2015). PAH Analysis in Salmon with Enhanced Matrix Removal. Retrieved from [Link]
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Molecules, 28(16), 6129. [Link]
-
ResearchGate. (n.d.). How to determine PAH's in oils and model solutions?. Retrieved from [Link]
-
IntechOpen. (2022). Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Retrieved from [Link]
-
Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
-
Al-Qaim, F. F., & Abdullah, M. P. (2020). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Foods, 9(5), 633. [Link]
-
Semantic Scholar. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in. Retrieved from [Link]
-
Fiedler, H. (2007). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry, 26(5), 443–454. [Link]
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Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Varian, Inc. (n.d.). Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection. Retrieved from [Link]
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Moja, S. J., & Mtunzi, F. (2013). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. African Journal of Pure and Applied Chemistry, 7(10), 332–339. [Link]
-
HQ-Electro. (2015, January 16). Pressurized Liquid Extraction System [Video]. YouTube. [Link]
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Wise, S. A., Benner, B. A., Christensen, R. G., Koster, B. J., & Schantz, M. M. (1993). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 65(17), 2306–2314. [Link]
-
ResolveMass Laboratories Inc. (2025). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. Retrieved from [Link]
-
Cannon, A., & Ebitson, M. (2019). Automated Solid-Phase Extraction (SPE) and GC–MS Analysis of Pond Water Samples According to EN16691 for PAHs. LCGC International, 32(11), 20–24.
-
UC Davis Stable Isotope Facility. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) for CSIA by GC-C-IRMS. Retrieved from [Link]
-
Hawthorne, S. B., Grabanski, C. B., Martin, E., & Miller, D. J. (2000). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. Journal of Chromatography A, 892(1-2), 421–433. [Link]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
Chromatography Forum. (2013). internal standards for PAHs determination. Retrieved from [Link]
-
JEOL. (n.d.). High sensitivity detection method for polycyclic aromatic hydrocarbons using GC-MS/MS. Retrieved from [Link]
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Technical Support Center: Addressing Fluorescence Signal Instability of 1,6,7,10-Tetramethylfluoranthene
Welcome to the technical support center for 1,6,7,10-Tetramethylfluoranthene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel fluorophore in their experiments. As a polycyclic aromatic hydrocarbon (PAH), this compound offers unique spectral properties, but like many fluorescent probes, its signal can be susceptible to instability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the reliability and reproducibility of your results.
Understanding the Core Principles of Fluorescence Instability
Fluorescence is a delicate process involving the absorption of light by a fluorophore and the subsequent emission of light at a longer wavelength. The stability of this process is paramount for quantitative and qualitative analyses. Instability in the fluorescence signal of this compound can manifest as signal loss over time (photobleaching), fluctuations in intensity, or spectral shifts. These issues often stem from the fluorophore's interaction with its environment.
The primary culprits behind fluorescence instability are:
-
Photobleaching: The irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This is a common issue in fluorescence microscopy and time-lapse imaging.[1] The process often involves the transition of the fluorophore from its excited singlet state to a reactive triplet state, leading to covalent bond cleavage or reactions with surrounding molecules.[1]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence emission of a fluorophore.[2][3] Changes in the solvent environment can alter the energy levels of the excited state, leading to shifts in the emission spectrum (solvatochromism) and changes in fluorescence intensity.[2][3]
-
Concentration Effects (Aggregation): At high concentrations, fluorophores can form non-fluorescent or weakly fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ). This can lead to a decrease in the overall fluorescence signal.
-
Environmental Factors: Temperature, pH, and the presence of quenching agents (e.g., oxygen, heavy atoms) can all impact fluorescence stability.
This guide will provide a structured approach to identifying and mitigating these factors.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental observations. For each issue, we will explore the potential causes and provide step-by-step protocols for resolution.
Issue 1: Rapid Decrease in Fluorescence Signal Under Illumination (Photobleaching)
You Observe: A noticeable and progressive decline in the fluorescence intensity of your this compound-labeled sample during continuous or repeated exposure to the excitation light source.
Causality: This is the classic signature of photobleaching, where the fluorophore is being photochemically destroyed.[1][4] The rate of photobleaching is dependent on the intensity of the excitation light, the duration of exposure, and the local chemical environment.[5]
Diagnostic & Resolution Protocol:
-
Reduce Excitation Light Intensity: The most direct way to combat photobleaching is to minimize the amount of light hitting your sample.
-
Step 1: Decrease the laser power or the intensity setting on your microscope's light source to the lowest level that still provides a detectable signal.
-
Step 2: Use neutral density (ND) filters to attenuate the excitation light without altering its spectral properties.
-
Step 3: For imaging applications, reduce the exposure time per frame.
-
-
Minimize Exposure Time: Only illuminate the sample when acquiring data.
-
Step 1: Use shutters to block the excitation light path when not actively imaging.
-
Step 2: For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
-
-
Employ Antifade Reagents: These reagents are designed to reduce photobleaching by scavenging reactive oxygen species that are often involved in the photodegradation process.
-
Step 1: Select a commercially available antifade mounting medium compatible with your sample type (e.g., for fixed cells or tissues).
-
Step 2: Alternatively, you can supplement your imaging buffer with antifade agents like Trolox, n-propyl gallate, or commercial oxygen scavenging systems. The conjugation of molecules like cyclooctatetraene (COT) or 4-nitrobenzyl alcohol (NBA) directly to a fluorophore has also been shown to enhance photostability.[6]
-
-
Control the Oxygen Environment: Oxygen can contribute to photobleaching.[5]
-
Step 1: For in vitro assays, consider deoxygenating your buffers by sparging with nitrogen or argon.
-
Step 2: Utilize oxygen scavenging systems in your imaging media.
-
Issue 2: Inconsistent or Shifting Fluorescence Emission Spectrum
You Observe: The peak emission wavelength of this compound varies between experiments or even within the same sample. You may also notice changes in the shape of the emission spectrum.
Causality: This phenomenon, known as solvatochromism, is highly dependent on the polarity of the fluorophore's microenvironment.[2][3] Polycyclic aromatic hydrocarbons can exhibit changes in their emission spectra due to interactions with solvent molecules.[7]
Diagnostic & Resolution Protocol:
-
Characterize Solvent Polarity Effects: Systematically test the fluorescence of this compound in a range of solvents with varying polarities.
-
Step 1: Prepare stock solutions of this compound.
-
Step 2: Prepare a series of dilutions in solvents of different polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).
-
Step 3: Acquire the fluorescence emission spectrum for each sample using a spectrofluorometer, keeping the excitation wavelength and concentration constant.
-
Step 4: Plot the peak emission wavelength against a solvent polarity scale (e.g., the Reichardt dye scale) to understand the solvatochromic behavior.
-
-
Maintain a Consistent Solvent Environment: For reproducible results, it is crucial to control the solvent composition.
-
Step 1: Use high-purity, spectroscopy-grade solvents to avoid fluorescent impurities.
-
Step 2: If using a mixed solvent system, ensure the proportions are precisely controlled in every experiment.
-
Step 3: For biological samples, maintain consistent buffer composition, pH, and ionic strength.
-
Issue 3: Lower-Than-Expected Fluorescence Signal or Signal Loss at High Concentrations
You Observe: The fluorescence intensity does not increase linearly with the concentration of this compound. At higher concentrations, the signal may even decrease.
Causality: This is indicative of aggregation-caused quenching (ACQ). Many planar aromatic fluorophores, like fluoranthene derivatives, have a tendency to stack together (form aggregates) at high concentrations in solution. These aggregates are often non-fluorescent or have significantly lower fluorescence quantum yields.
Diagnostic & Resolution Protocol:
-
Perform a Concentration Titration: Determine the optimal concentration range for your experiments.
-
Step 1: Prepare a series of dilutions of this compound in your experimental solvent or buffer, spanning a wide concentration range (e.g., from nanomolar to micromolar).
-
Step 2: Measure the fluorescence intensity of each dilution at the peak excitation and emission wavelengths.
-
Step 3: Plot fluorescence intensity versus concentration. The linear portion of this curve represents the ideal working concentration range.
-
-
Modify the Solvent to Reduce Aggregation:
-
Step 1: For some polycyclic aromatic hydrocarbons, adding a small percentage of a "good" solvent in which the compound is highly soluble can help to break up aggregates.
-
Step 2: The addition of surfactants (at concentrations below their critical micelle concentration) can sometimes help to monomerize the fluorophore.
-
-
Incorporate into a Host Matrix: For certain applications, encapsulating this compound within a polymer matrix or a micellar system can physically separate the molecules and prevent aggregation.
Issue 4: Weak or No Fluorescence Signal
You Observe: The fluorescence signal is very low or undetectable, even at concentrations where a signal is expected.
Causality: This can be due to a variety of factors, including incorrect instrument settings, degraded fluorophore, or the presence of quenchers.
Diagnostic & Resolution Protocol:
-
Verify Instrument Settings: Ensure your fluorometer or microscope is properly configured.
-
Step 1: Check that the excitation and emission wavelengths are set correctly for this compound.
-
Step 2: Ensure the excitation and emission slits are appropriately set to allow enough light to pass.
-
Step 3: Confirm that the detector gain or voltage is set to an appropriate level.[8]
-
-
Check for Fluorophore Degradation:
-
Step 1: Polycyclic aromatic hydrocarbons can be susceptible to oxidation, especially when exposed to light and air over long periods. Ensure your stock solutions are stored properly (protected from light, in an airtight container, and at a low temperature).
-
Step 2: Prepare a fresh dilution from a solid stock of this compound to rule out degradation of your working solutions.
-
-
Identify and Eliminate Quenchers: Quenching is a process that decreases fluorescence intensity.
-
Step 1: Heavy atoms (e.g., halides like bromide and iodide) and certain transition metals can quench fluorescence. Review the composition of your buffers and media for potential quenchers.
-
Step 2: Dissolved oxygen is a common collisional quencher. Deoxygenating your solutions can sometimes improve the signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photobleaching for fluoranthene derivatives?
A1: The photobleaching of many organic fluorophores, including polycyclic aromatic hydrocarbons, often involves the formation of a long-lived triplet state from the excited singlet state.[1] This triplet state is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore. The photodegradation can also occur through other oxygen-dependent and independent pathways.[5]
Q2: How does solvent polarity specifically affect the fluorescence of this compound?
A2: Generally, for polycyclic aromatic hydrocarbons, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[2] This is because more polar solvents can better stabilize the excited state of the fluorophore, lowering its energy level and thus the energy of the emitted photon.[2] This effect is known as a solvatochromic shift.[3] The fluorescence quantum yield (the efficiency of fluorescence) can also be affected by solvent polarity.[9][10]
Q3: Can I use this compound in aqueous buffers for biological experiments?
A3: Polycyclic aromatic hydrocarbons like this compound are typically hydrophobic and have low solubility in purely aqueous solutions. To use them in biological buffers, you may need to first dissolve the compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) and then dilute it into the aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect your biological system. The use of surfactants or carrier proteins can also help to solubilize the fluorophore in aqueous media.
Q4: Are there any specific classes of molecules that are known to quench the fluorescence of this compound?
A4: While specific quenching studies on this compound may be limited, general principles of fluorescence quenching apply. Molecules containing heavy atoms (e.g., iodide, bromide), nitroxide radicals (like TEMPO), and certain transition metal ions are known to be efficient quenchers of fluorescence for many aromatic compounds.[11] Electron-rich or electron-poor molecules can also act as quenchers through photoinduced electron transfer mechanisms.
Data and Visualization Corner
Table 1: Influence of Solvent Polarity on Fluorescence Emission
| Solvent | Polarity Index (Reichardt ET(30)) | Typical Peak Emission (nm) | Relative Quantum Yield |
| n-Hexane | 31.0 | ~420 | High |
| Toluene | 33.9 | ~425 | High |
| Dichloromethane | 40.7 | ~435 | Moderate |
| Acetone | 42.2 | ~440 | Moderate |
| Ethanol | 51.9 | ~450 | Low |
| Water | 63.1 | ~465 | Very Low |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the expected trend. Actual values should be determined experimentally.
Diagrams
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. journalcsij.com [journalcsij.com]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. jmess.org [jmess.org]
- 11. pubs.acs.org [pubs.acs.org]
preventing photodegradation of 1,6,7,10-Tetramethylfluoranthene during analysis
A Researcher's Guide to Preventing Photodegradation and Ensuring Analytical Accuracy
Welcome to the technical support center for the analysis of 1,6,7,10-tetramethylfluoranthene. This guide is designed for researchers, scientists, and drug development professionals who are working with this and other photosensitive polycyclic aromatic hydrocarbons (PAHs). We understand that achieving accurate and reproducible analytical results is paramount, and for light-sensitive molecules, this presents a unique set of challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may encounter during your experiments. Our goal is to equip you with the knowledge and protocols necessary to minimize or eliminate photodegradation, thereby ensuring the integrity of your analytical data.
Understanding the Challenge: The Photoreactivity of this compound
This compound, like other PAHs, possesses a system of conjugated pi electrons. This structure is responsible for its characteristic fluorescence but also makes it susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. The absorption of photons can excite the molecule to a higher energy state, making it more reactive. In the presence of oxygen, this can lead to a cascade of photochemical reactions, including oxidation, which alters the chemical structure of the analyte and leads to inaccurate quantification.
While specific photophysical data for this compound is not extensively documented in publicly available literature, the principles governing the photodegradation of parent PAHs like fluoranthene are highly applicable. The presence of methyl groups can potentially influence the rate and mechanism of photodegradation. Therefore, taking stringent protective measures is not just recommended; it is essential for reliable analysis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the analysis of photosensitive compounds like this compound.
Q1: My analytical results for this compound are inconsistent and often lower than expected. Could photodegradation be the cause?
A1: Yes, inconsistent and artificially low results are classic symptoms of analyte photodegradation. If you observe poor reproducibility, especially a trend of decreasing concentration with increased sample handling time or exposure to ambient light, photodegradation is a primary suspect. This is particularly true if your laboratory has significant natural or fluorescent lighting. To confirm this, you can perform a simple experiment: prepare two identical sample sets. Protect one set rigorously from light at every step (using amber vials, foil wrapping, and subdued lighting) and expose the other to normal laboratory light conditions for a typical sample processing duration. A significant difference in the measured concentration between the two sets would strongly indicate photodegradation.
Q2: What is the most critical step in the analytical workflow to protect my sample from light?
A2: While every step is important, the initial sample preparation stages, such as extraction and concentration, are often the most critical. During these steps, the analyte is typically in a dilute solution and may be exposed to light for extended periods. Furthermore, the removal of the sample matrix can sometimes eliminate components that offer a degree of photoprotection. Therefore, it is crucial to implement light-protective measures from the moment of sample collection through to the final analysis.
Q3: Are amber glass vials sufficient to protect my samples?
A3: Amber glass is designed to block a significant portion of UV and blue light, offering substantial protection compared to clear glass.[1][2][3][4] For many applications, high-quality amber glass autosampler vials are sufficient, especially when combined with other protective measures like minimizing exposure to direct light.[5][6][7] However, for highly sensitive compounds or when performing trace-level analysis, it is best practice to supplement the use of amber vials by wrapping them in aluminum foil or using an autosampler with a cover that shields the sample tray from ambient light. It's important to note that not all amber glass is created equal; the composition can vary, affecting its light-blocking properties.[8]
Q4: Can the light source in my HPLC's UV or fluorescence detector degrade the sample during analysis?
A4: This is a valid concern and a known phenomenon. The high-intensity light sources in UV/Vis and fluorescence detectors can cause on-column or in-flow cell photodegradation, especially for highly sensitive molecules. This is more likely to occur with fluorescence detectors, which use high-energy excitation wavelengths.[9] If you suspect this is happening, you can try reducing the detector's lamp intensity if your instrument allows, or if using a fluorescence detector, choose excitation and emission wavelengths that are as far from the compound's absorption maximum as practically possible while still providing adequate sensitivity.
Q5: Are there any chemical additives I can use to prevent photodegradation?
A5: Yes, antioxidants or photostabilizers can be added to your sample solutions to help mitigate photodegradation.[10][11][12] These compounds work by quenching reactive oxygen species or by deactivating the excited state of the analyte. Common examples include ascorbic acid and Trolox. However, it is crucial to ensure that any additive used is compatible with your analytical method. The stabilizer should not co-elute with your analyte of interest, interfere with its detection, or suppress its signal in mass spectrometry. A blank run with the stabilizer should always be performed to check for any potential interferences.
Troubleshooting Guide: Low Analyte Recovery
This section provides a structured approach to troubleshooting low recovery of this compound, with a focus on photodegradation as a potential root cause.
| Symptom | Potential Cause (Photodegradation-Related) | Recommended Action |
| Gradual decrease in analyte concentration in replicate injections of the same vial. | Photodegradation is occurring in the autosampler. | 1. Use amber or foil-wrapped autosampler vials. 2. If available, use a cooled autosampler to reduce thermal degradation, which can be synergistic with photodegradation.[13][14] 3. Minimize the time the sample vial is in the autosampler before injection. |
| Low recovery in spiked samples after extraction. | Degradation during sample preparation (e.g., evaporation, solid-phase extraction). | 1. Perform all sample preparation steps under yellow or red light, or in a dimly lit area. 2. Wrap all glassware and collection tubes in aluminum foil. 3. If using a nitrogen evaporator, ensure the instrument is in a dark area or cover the samples with a light-blocking cloth. |
| Poor peak shape and the appearance of unknown peaks in the chromatogram. | Degradation products are being formed and detected. | 1. Compare the chromatograms of light-exposed and light-protected samples. The appearance of new peaks in the exposed sample is a strong indicator of degradation. 2. Review the literature for known photodegradation products of fluoranthene and its derivatives to aid in peak identification. |
| Consistently low recovery across all samples, even with some light protection. | Insufficient light protection or degradation from an unexpected source. | 1. Review your entire workflow for any overlooked sources of light exposure. This includes during weighing of standards, dilutions, and transfers. 2. Consider the solvent being used. Some solvents can promote photodegradation more than others.[15][16] Conduct a stability study of your analyte in different solvents under controlled light conditions. |
Experimental Protocols
To ensure the integrity of your analysis, we provide the following detailed protocols for key experimental stages.
Protocol 1: Handling and Preparation of Stock and Working Standards
-
Lighting: Whenever possible, perform all manipulations of dry material and solutions of this compound under yellow or red safelights. If not available, work in a dimly lit area, away from direct sunlight or overhead fluorescent lighting.
-
Glassware: Use amber volumetric flasks and vials for preparing and storing all standard solutions. If amberware is unavailable, wrap clear glassware completely in aluminum foil.
-
Weighing: Weigh the neat material in a darkened room or under subdued lighting. Minimize the time the material is exposed to any light.
-
Dissolution: Immediately after weighing, dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol) in a foil-wrapped or amber volumetric flask.
-
Storage: Store all stock and working solutions in amber vials with PTFE-lined caps at the recommended temperature (typically 4°C or -20°C for long-term storage). Ensure vials are properly sealed to prevent solvent evaporation.
Protocol 2: Photoprotection during Solid-Phase Extraction (SPE)
-
Setup: Perform the entire SPE procedure in a dimly lit area or under yellow/red light.
-
Cartridge Protection: If using transparent SPE cartridges, wrap the exterior with aluminum foil before conditioning.
-
Sample Loading and Elution: Load the sample and perform the elution steps without unnecessary delay. Collect the eluate in amber collection tubes or foil-wrapped tubes.
-
Evaporation: If a solvent evaporation step is required, use a nitrogen evaporator. If the instrument is not in a darkened room, cover the sample tubes with a light-blocking cloth or box during evaporation.
Diagrams
Diagram 1: Workflow for Handling Photosensitive Analytes
Caption: A troubleshooting flowchart to diagnose and address low recovery issues potentially caused by photodegradation.
References
Sources
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- 2. msesupplies.com [msesupplies.com]
- 3. daxinglassbottles.com [daxinglassbottles.com]
- 4. Amber Glass Jars vs. Clear Glass: Which Is Better? [containerandpackaging.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Assessing impact of manufacturing and package configurations to photosensitive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. support.waters.com [support.waters.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pjoes.com [pjoes.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Interferences in the Detection of Methylated PAHs
Welcome to the technical support center for the analysis of methylated polycyclic aromatic hydrocarbons (PAHs). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the detection and quantification of these complex compounds. The inherent structural similarity among methylated PAH isomers, coupled with their presence in complex environmental and biological matrices, presents significant analytical hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these common interferences and ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section is dedicated to resolving the most common and complex issues encountered during the analysis of methylated PAHs. We will delve into the root causes of these problems and provide actionable solutions grounded in scientific principles.
Section 1: Chromatographic Interferences - The Challenge of Co-elution
One of the most significant obstacles in methylated PAH analysis is achieving adequate chromatographic separation of isomers.[1] Many methylated PAHs share the same molecular weight and similar physicochemical properties, leading to overlapping peaks in a chromatogram.
The Problem: My methylated PAH isomers are not separating, leading to a single, broad peak.
This is a classic case of co-elution, where multiple compounds elute from the gas chromatography (GC) column at or near the same time.[2][3] Standard GC-MS analysis relies on both the retention time and the mass spectrum for compound identification. When isomers co-elute, their mass spectra are often nearly identical, making differentiation by the mass spectrometer impossible.[4] This leads to inaccurate quantification, as the response factor can vary significantly between different isomers within the same peak.[1]
Causality and Solutions:
The key to resolving co-eluting isomers lies in enhancing the selectivity of the chromatographic system. This can be achieved through a multi-faceted approach:
-
Optimizing GC Conditions:
-
Temperature Program: A slow, carefully optimized temperature ramp can improve the separation of closely eluting compounds. Holding the temperature at specific points in the program can also enhance resolution for certain isomer groups.[5]
-
Carrier Gas Flow Rate: Operating the carrier gas (typically helium or hydrogen) at its optimal linear velocity will maximize column efficiency.
-
-
Selecting the Right GC Column:
-
Stationary Phase: The choice of stationary phase is critical. While standard 5% phenyl-methylpolysiloxane columns are widely used, more polar or shape-selective columns can provide better resolution for specific PAH isomers.[5] Ionic liquid stationary phases have shown promise in altering the elution order and improving the separation of challenging isomers.[5]
-
Column Dimensions: Longer columns with smaller internal diameters generally provide higher resolution, although this comes at the cost of longer analysis times.[5]
-
-
Advanced Chromatographic Techniques:
-
Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where single-dimension GC is insufficient, GCxGC offers a powerful solution.[1] By employing two columns with different stationary phases, compounds that co-elute on the first column can be separated on the second, providing a significant increase in peak capacity and resolution.
-
Protocol: Optimizing a GC Temperature Program for Methylated PAH Separation
-
Initial Temperature and Hold: Start with an initial oven temperature of 60-80°C and hold for 1-2 minutes. This allows for sharp initial peaks.
-
Initial Ramp: Increase the temperature at a moderate rate (e.g., 15-25°C/min) to a point below the elution temperature of your first target analytes.
-
Slow Ramp Through Target Region: Reduce the ramp rate significantly (e.g., 1-5°C/min) through the temperature range where your methylated PAH isomers are expected to elute. This is the most critical step for improving resolution.
-
Isothermal Hold (Optional): If a particularly challenging group of isomers elutes within a narrow temperature range, consider adding an isothermal hold in the middle of that range to further enhance separation.[5]
-
Final Ramp and Hold: After the last analyte has eluted, rapidly increase the temperature to the maximum operating temperature of the column and hold for several minutes to "bake out" any remaining high-boiling compounds.
-
Iterative Refinement: Analyze a standard mixture with each new program. Visually inspect the chromatogram and adjust the slow ramp rate and hold times to maximize the resolution between target isomer peaks.
Caption: Improved isomer separation with GCxGC.
Section 2: Mass Spectrometric Interferences - Isobars and Matrix Effects
Even with optimal chromatography, interferences can still occur in the mass spectrometer. These can be broadly categorized as isobaric interferences and matrix effects.
The Problem: I'm seeing signal in my chromatogram at the correct retention time, but I'm not sure if it's my target analyte or an interference. Also, my calibration curve is non-linear, and my recovery of internal standards is inconsistent.
These are hallmark signs of isobaric interferences and matrix effects.
-
Isobaric Interference: This occurs when a co-eluting compound has the same nominal mass as the target analyte. For methylated PAHs, this is common with other isomers or even unrelated compounds in a complex matrix.[6]
-
Matrix Effects: These are caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte in the MS source.[7] This can either suppress the signal, leading to underestimation, or enhance it, causing overestimation. Matrix effects are a major source of variability and inaccuracy in quantitative analysis.[8][9]
Causality and Solutions:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure mass with very high precision, allowing them to distinguish between compounds that have the same nominal mass but slightly different exact masses due to differences in their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): This is a powerful technique for eliminating interferences. In MS/MS, the ion of interest (the precursor ion) is selected in the first mass analyzer, fragmented, and then a specific fragment ion (the product ion) is monitored in the second mass analyzer.[9] This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise and interferences.[10]
-
Soft Ionization Techniques: Techniques like Atmospheric Pressure Laser Ionization (APLI) can be more selective for PAHs and produce less fragmentation than traditional electron ionization (EI), leading to cleaner spectra and higher sensitivity.[1]
Protocol: Developing a Multiple Reaction Monitoring (MRM) Method
-
Infuse a Standard: Directly infuse a solution of a pure standard of your target methylated PAH into the mass spectrometer.
-
Optimize Precursor Ion: In full scan mode, identify the molecular ion ([M]+) or a prominent high-mass fragment. This will be your precursor ion.
-
Fragment the Precursor Ion: In product ion scan mode, select the precursor ion and apply a range of collision energies to induce fragmentation.
-
Select Product Ions: Identify several intense and specific fragment ions in the resulting product ion spectrum. These will be your product ions.
-
Optimize Collision Energy: For each precursor-product ion pair (transition), perform a collision energy optimization to find the energy that yields the highest product ion intensity.
-
Create the MRM Method: Program the instrument to monitor at least two transitions for each compound (one for quantification and one for confirmation).
-
Verify in Matrix: Inject a spiked matrix sample to ensure that the selected transitions are free from interferences at the expected retention time.
Caption: Principle of MRM for selective detection.
Section 3: Sample Preparation - Minimizing Matrix Interferences at the Source
Effective sample preparation is crucial for minimizing matrix effects and preventing contamination of the analytical system.[9] The goal is to remove as many interfering compounds as possible while ensuring high recovery of the target methylated PAHs.
The Problem: My samples are from a complex matrix (e.g., soil, sediment, tissue), and I'm experiencing significant background noise and poor analyte recovery.
This indicates that your sample cleanup procedure is not sufficient to remove the matrix interferences.
Causality and Solutions:
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up complex samples. It involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analytes or the interferences. For PAHs, common sorbents include silica, alumina, and Florisil.[11]
-
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological and environmental samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While originally developed for pesticide analysis, the QuEChERS methodology has been adapted for PAHs in some matrices, offering a rapid and efficient cleanup approach.[12]
Protocol: Solid-Phase Extraction (SPE) Cleanup for Soil/Sediment Extracts
-
Sample Extraction: Extract the soil/sediment sample using an appropriate solvent (e.g., dichloromethane, acetone/hexane mixture).
-
SPE Cartridge Preparation: Use a multi-layered SPE cartridge, typically packed with silica gel and alumina. Condition the cartridge with the extraction solvent.
-
Sample Loading: Carefully load the concentrated sample extract onto the top of the SPE cartridge.
-
Elution of Interferences: Elute less polar interferences with a non-polar solvent like hexane.
-
Elution of Analytes: Elute the target methylated PAHs with a more polar solvent mixture, such as dichloromethane/hexane.
-
Fraction Collection: Collect the fraction containing the analytes.
-
Concentration and Analysis: Concentrate the collected fraction and analyze by GC-MS.
Caption: Workflow for sample preparation and cleanup.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are my methylated PAH peaks not separating, even after optimizing my GC temperature program?
A1: If temperature optimization is insufficient, the issue likely lies with your GC column's stationary phase chemistry.[3] For challenging isomer separations, a standard 5% phenyl-methylpolysiloxane column may not provide enough selectivity. Consider switching to a more polar or shape-selective stationary phase, such as a 50% phenyl-methylpolysiloxane or an ionic liquid-based column, which can alter the elution order and improve resolution.[5] If co-elution persists, two-dimensional gas chromatography (GCxGC) is the most powerful solution.[1]
Q2: My signal intensity is very low, and my internal standard recovery is poor. Is this a matrix effect?
A2: This is highly indicative of a matrix effect, specifically ion suppression in the MS source.[7] Co-eluting compounds from the sample matrix are interfering with the ionization of your target analytes. To confirm this, you can perform a post-extraction spike experiment: compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A significantly lower signal in the matrix extract confirms suppression. The solution is to improve your sample cleanup procedure (e.g., using SPE or GPC) or to use a more selective detection method like MS/MS, which is less prone to such interferences.[9]
Q3: How can I quantify a methylated PAH without a commercial standard?
A3: This is a common and significant challenge in methylated PAH analysis.[13] The most common approach is to quantify the methylated isomer group using the response factor of the parent (un-methylated) PAH.[1] However, this method can introduce significant error, as the response factors of methylated isomers can differ from their parent compound and from each other.[1][13] When reporting data using this method, it is crucial to clearly state that the quantification is semi-quantitative and based on the parent PAH response factor. For more accurate results, if a standard for a different isomer of the same methylated PAH is available, using its response factor may provide a better estimation.
Q4: What is the best GC column for methylated PAH analysis?
A4: There is no single "best" column, as the optimal choice depends on the specific isomers you are trying to separate. However, a good starting point is a column specifically designed for PAH analysis. These often have stationary phases that provide good selectivity for aromatic compounds. For highly complex mixtures with many methylated isomers, an ionic liquid column can offer unique selectivity and improved resolution compared to traditional polysiloxane columns.[5] It is often necessary to screen several columns with different stationary phases to find the best one for your specific application.
Q5: When should I use GCxGC instead of single-dimension GC?
A5: You should consider GCxGC when you are analyzing highly complex samples containing a large number of analytes and isomers, and you cannot achieve adequate separation with single-dimension GC.[1] GCxGC is particularly valuable when dealing with heavily contaminated environmental samples or petroleum-derived products, where the sheer number of compounds makes co-elution in a single dimension unavoidable. While more complex to set up and operate, the vastly superior resolving power of GCxGC can provide data that is impossible to obtain with a single-column system.
Q6: My analytical blanks are showing traces of PAHs. What are common sources of contamination?
A6: PAH contamination can come from various sources. Common culprits include contaminated solvents, glassware that has not been properly cleaned (baking glassware at high temperatures is recommended), plasticware (phthalates and other plasticizers can be a source of interference), and even the laboratory air, especially if it is near a source of combustion.[8] Using high-purity solvents, meticulously cleaning all glassware, and minimizing the use of plasticware are essential steps to reduce background contamination. Running a solvent blank with every batch of samples is critical for monitoring and identifying contamination issues.
Part 3: Data Tables and Reference Information
Table 1: Common Methylated PAH Isomers and Their Molecular Weights
| Parent PAH | Methylated Isomer | Molecular Formula | Molecular Weight ( g/mol ) |
| Naphthalene | 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | |
| Phenanthrene | 1-Methylphenanthrene | C₁₅H₁₂ | 192.26 |
| 2-Methylphenanthrene | C₁₅H₁₂ | 192.26 | |
| 9-Methylphenanthrene | C₁₅H₁₂ | 192.26 | |
| Anthracene | 1-Methylanthracene | C₁₅H₁₂ | 192.26 |
| 9-Methylanthracene | C₁₅H₁₂ | 192.26 | |
| Chrysene | 1-Methylchrysene | C₁₉H₁₄ | 242.32 |
| 6-Methylchrysene | C₁₉H₁₄ | 242.32 | |
| Benzo[a]anthracene | 7-Methylbenzo[a]anthracene | C₁₉H₁₄ | 242.32 |
| 12-Methylbenzo[a]anthracene | C₁₉H₁₄ | 242.32 |
Table 2: Comparison of GC Column Stationary Phases for Methylated PAH Separation
| Stationary Phase | Polarity | Selectivity Characteristics | Best For |
| 5% Phenyl-methylpolysiloxane | Low | General purpose, good thermal stability. | Routine screening of less complex samples. |
| 50% Phenyl-methylpolysiloxane | Intermediate | Increased selectivity for aromatic compounds due to higher phenyl content. | Resolving some closely eluting isomers that co-elute on a 5% phenyl column. |
| Ionic Liquid | High / Unique | Highly selective based on analyte size, shape, and polarizability. Can significantly alter elution order. | Complex isomer mixtures, such as those found in crude oil or heavily contaminated sediments.[5] |
Table 3: Example MRM Transitions for Selected Methylated PAHs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 1-Methylnaphthalene | 142 | 141 | 115 |
| 2-Methylphenanthrene | 192 | 191 | 165 |
| 6-Methylchrysene | 242 | 226 | 241 |
| 7-Methylbenzo[a]anthracene | 242 | 226 | 241 |
Note: These are example transitions and should be optimized on your specific instrument.
References
-
Identification and quantification of methylated PAHs in sediment by two-dimensional gas chromatography/mass spectrometry. (2025). ResearchGate. [Link]
-
Differential Occupational Health Risks between Methylated PAHs and PAHs: Monitoring 126 PAHs and 6 Oxidative Stress Markers in Paired Serum–Urine Samples. (2024). ResearchGate. [Link]
-
Differential Occupational Health Risks between Methylated PAHs and PAHs: Monitoring 126 PAHs and 6 Oxidative Stress Markers in Paired Serum–Urine Samples. (2024). PubMed Central. [Link]
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. (n.d.). Semantic Scholar. [Link]
-
Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS. (2024). National Institutes of Health. [Link]
-
Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. (n.d.). MDPI. [Link]
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices. (2019). Agilent. [Link]
-
Mixed Contaminants: Occurrence, Interactions, Toxicity, Detection, and Remediation. (n.d.). MDPI. [Link]
-
Characterization of Unsubstituted and Methylated Polycyclic Aromatic Hydrocarbons and Screening of Potential Organic Compounds in Solid Waste and Environmental Samples by Gas Chromatography–Mass Spectrometry. (2025). ResearchGate. [Link]
-
Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water. (n.d.). Taylor & Francis Online. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). National Institutes of Health. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Sources and Vertical Distribution in Soils of the Age-Diverse Brownfields of Southern Poland Using Positive Matrix Factorisation and Data Mining Model. (n.d.). MDPI. [Link]
-
Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. (2014). Diva-Portal.org. [Link]
-
Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances. (2025). ResearchGate. [Link]
-
Quantification of Twenty-one Metabolites of Methylnaphthalenes and Polycyclic Aromatic Hydrocarbons in Human Urine. (n.d.). National Institutes of Health. [Link]
-
GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. (2023). Journal of Chemical Technology and Metallurgy. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. [Link]
-
Methylated polycyclic aromatic hydrocarbons and/or their metabolites are important contributors to the overall estrogenic activity of polycyclic aromatic hydrocarbon-contaminated soils. (2018). PubMed. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Analysis of 1,6,7,10-Tetramethylfluoranthene
Welcome to the technical support center for the GC-MS analysis of 1,6,7,10-Tetramethylfluoranthene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results. As a high molecular weight polycyclic aromatic hydrocarbon (PAH), this compound presents unique challenges in gas chromatography-mass spectrometry. This document provides expert guidance to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of injection parameters for the analysis of this compound.
Q1: What is the optimal injection mode for this compound analysis: split or splitless?
A1: For trace-level analysis of high molecular weight PAHs like this compound, splitless injection is generally the preferred mode.[1][2][3] This technique ensures that nearly the entire sample is transferred to the analytical column, maximizing sensitivity, which is crucial when dealing with low concentrations.[1][3] Split injection, while useful for higher concentration samples to prevent column overload and produce sharp peaks, is often unsuitable for trace analysis as it vents a significant portion of the sample.[1][2]
Q2: What are the recommended starting inlet temperature settings?
A2: A high inlet temperature is critical to ensure the complete and rapid vaporization of this compound, which is a high-boiling point compound. A starting temperature in the range of 300°C to 320°C is recommended.[4][5][6][7] Temperatures below this range can lead to incomplete vaporization, resulting in poor peak shape, reduced response, and discrimination against higher molecular weight analytes.[4]
Q3: How do I select the appropriate inlet liner?
A3: The choice of inlet liner is crucial for achieving reproducible and accurate results. For splitless injections of PAHs, a 4 mm straight bore liner with glass wool is highly recommended.[4][5][7] The glass wool serves multiple purposes: it provides a large surface area for sample vaporization, traps non-volatile residues that could contaminate the column, and prevents the sample from directly contacting the bottom of the inlet, which can be a cooler spot.[5]
Q4: What is a suitable oven temperature program for this analysis?
A4: An optimized oven temperature program is essential for good chromatographic separation of this compound from other matrix components. A typical program involves a relatively low initial temperature to focus the analytes at the head of the column, followed by a temperature ramp to elute the compounds. A representative program is outlined in the table below. The selection of an appropriate temperature program is based on the boiling points of the compounds being analyzed.[8]
| Parameter | Value | Rationale |
| Initial Temperature | 40°C - 80°C | Allows for solvent focusing and trapping of analytes at the column head. |
| Initial Hold Time | 0.5 - 2 minutes | Ensures complete transfer from the inlet. |
| Ramp 1 | 20-25°C/minute to 280°C | Rapidly elutes more volatile components. |
| Ramp 2 | 5-10°C/minute to 330°C | Provides better separation of high-boiling PAHs.[9] |
| Final Hold Time | 4 - 10 minutes | Ensures elution of all high molecular weight compounds. |
Q5: What are the key MS parameters to consider for sensitive detection?
A5: For high sensitivity and selectivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.[9][10] This involves monitoring a few characteristic ions for this compound rather than scanning the entire mass range. To prevent deposition of the analyte, the MS transfer line and ion source temperatures should be maintained at a high temperature, typically around 320°C to 330°C .[4][5][6][9]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the GC-MS analysis of this compound.
Workflow for Troubleshooting Common GC-MS Issues
Caption: A step-by-step workflow for troubleshooting poor peak shape.
References
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (2022, May 11). Restek. Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies. Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Chemetrix. Retrieved from [Link]
-
Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process. (2018). MDPI. Retrieved from [Link]
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices. (2019, January 29). Agilent Technologies. Retrieved from [Link]
-
GC and GC/MS Troubleshooting and Maintenance. Part 1. (2022, November 27). YouTube. Retrieved from [Link]
-
Optimized PAH Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier. (2020, July 6). Agilent Technologies. Retrieved from [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Retrieved from [Link]
-
Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (2019, January 24). Agilent Technologies. Retrieved from [Link]
-
Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Agilent Technologies. Retrieved from [Link]
-
Temperature effect on pyrene (a) and fluoranthene (b) concentrations in... ResearchGate. Retrieved from [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Agilent Technologies. Retrieved from [Link]
-
GC Troubleshooting Guide Poster. Agilent Technologies. Retrieved from [Link]
-
Split, Splitless, and Beyond—Getting the Most from Your Inlet. LCGC International. Retrieved from [Link]
-
Phytochemical, GC-MS, FTIR and Amino acid profile of methanol extract of Tetrapleura tetraptera fruit. (2023, February 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
1,6,7,10-Tetrakis(dibromomethyl)fluoranthene. PubChem. Retrieved from [Link]
-
Effects of Benzo[k]fluoranthene at Two Temperatures on Viability, Structure, and Detoxification-Related Genes in Rainbow Trout RTL-W1 Cell Spheroids. MDPI. Retrieved from [Link]
-
Split vs. Splitless Injection. (2020, April 28). YouTube. Retrieved from [Link]
-
PRELIMINARY PHYTOCHEMICAL AND GC MS ANALYSIS OF DIFFERENT EXTRACTS OF PSOPHOCARPUS TETRAGONOLOBUS LEAVES. (2018, March 28). ResearchGate. Retrieved from [Link]
-
Navigating Split and Splitless Injections with Crowdsourced Insights. (2024, January 29). Separation Science. Retrieved from [Link]
-
The Problems of GC/MS Calibration in Quantitative Analysis with Multi-Component Standards. (2016, October 28). ResearchGate. Retrieved from [Link]
-
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025, August 15). Biological and Molecular Chemistry. Retrieved from [Link]
-
Gas chromatograph oven temperature program for aromatic hydrocarbons. ResearchGate. Retrieved from [Link]
-
Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals — USP467: Water-Insoluble Samples. Shimadzu. Retrieved from [Link]
-
Split/Splitless Injector Gas Chromatography. SCION Instruments. Retrieved from [Link]
-
Split vs Splitless Injection. (2024, October 31). YouTube. Retrieved from [Link]
-
The programmed temperature oven for analysis OH-PAHs. ResearchGate. Retrieved from [Link]
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selecting the appropriate column for separating methylated PAH isomers
Welcome to the technical support center for the analysis of methylated polycyclic aromatic hydrocarbons (PAHs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the appropriate gas chromatography (GC) column and troubleshooting common issues encountered during the separation of methylated PAH isomers.
Introduction to the Challenge
Methylated PAHs (mPAHs) are a class of compounds with significant environmental and toxicological relevance.[1][2] Often found in complex matrices like crude oil, environmental samples, and food products, their analysis is complicated by the presence of numerous isomers with very similar physicochemical properties.[1][2][3] The position and number of methyl groups on the aromatic core dramatically influence their toxicological properties, making accurate isomeric separation a critical analytical challenge. This guide will equip you with the knowledge to navigate these complexities and achieve robust, reliable separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of GC column for PAH analysis, and is it suitable for methylated isomers?
A standard and widely used column for general PAH analysis is a non-polar 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms).[1][4] This column provides good resolution for many of the 16 US EPA priority PAHs based on their boiling points.[4]
However, for methylated PAHs, a 5% phenyl column often falls short. Many methylated isomers have very close boiling points, leading to significant co-elution.[4] While this column can be a good starting point, resolving critical methylated isomer pairs often requires a stationary phase with a different selectivity.
Q2: What are the key mechanisms that drive the separation of methylated PAH isomers on a GC column?
The separation of mPAH isomers is primarily governed by a combination of factors:
-
Volatility (Boiling Point): This is the dominant separation mechanism on non-polar columns. Generally, isomers with lower boiling points will elute first.
-
Shape Selectivity: The ability of the stationary phase to interact differently with the specific three-dimensional structure of the isomers is crucial. Planar isomers can interact more strongly with certain stationary phases than non-planar ones. Liquid crystalline and some phenyl-substituted phases exhibit strong shape selectivity.[5]
-
π-π Interactions: The aromatic rings of PAHs can engage in π-π interactions with phenyl groups in the stationary phase.[6] The strength of this interaction depends on the isomer's structure and the electron density of its aromatic system, which is influenced by the position of the methyl group(s).
-
Dipole-Dipole and Dipole-Induced Dipole Interactions: More polarizable stationary phases can interact with the subtle differences in the electron distribution of methylated isomers.
Q3: When should I consider using a mid-polarity or high-polarity column for methylated PAH analysis?
You should consider a more polar column when you observe co-elution of critical methylated isomers on a non-polar phase.
-
Mid-Polarity Columns (e.g., 50% Phenyl Methylpolysiloxane): These columns, such as the DB-17MS or Rxi-PAH, offer a different selectivity compared to the 5% phenyl phases.[1] They are particularly effective at resolving isomers that differ in planarity and are a good choice for separating challenging groups like the benzofluoranthene isomers.[7][8]
-
High-Polarity Columns (e.g., Cyanopropyl Phases): Columns with high cyanopropyl content provide a unique selectivity based on polarizability and are often used for specific, challenging separations.[9][10]
Q4: What are ionic liquid (IL) and liquid crystalline columns, and what are their advantages for separating methylated PAHs?
Ionic liquid and liquid crystalline columns represent advanced stationary phases with unique selectivities for PAH isomers.
-
Ionic Liquid (IL) Columns: These columns, like the SLB®-ILPAH, have a "dual nature" that allows for separation based on mechanisms different from traditional polysiloxane phases.[1] They can provide unique elution patterns and are excellent candidates for the second dimension in a comprehensive two-dimensional GC (GCxGC) setup to achieve orthogonal separation.[1]
-
Liquid Crystalline Columns: These phases, such as smectic liquid-crystalline polysiloxane, offer exceptional shape selectivity. They can separate isomers based on their length-to-breadth ratio, making them highly effective for resolving structurally similar isomers that are inseparable on other phases.[5][11]
Troubleshooting Guide
Problem 1: Poor resolution of critical methylated isomer pairs.
-
Cause: The chosen stationary phase lacks the necessary selectivity for the specific isomers.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Step-by-Step Protocol:
-
Optimize GC Method: Before changing the column, ensure your current method is optimized. Lower the temperature ramp rate to increase the time analytes spend in the stationary phase, potentially improving resolution. Also, optimize the carrier gas flow rate.
-
Increase Selectivity: If optimization is insufficient, switch to a column with higher selectivity. A mid-polar 50% phenyl column is a logical next step.[1][7]
-
Employ Shape Selectivity: For particularly challenging isomers, a liquid crystalline column may be necessary to exploit differences in molecular shape.[5]
-
Consider GCxGC: For highly complex samples with numerous co-eluting isomers, comprehensive two-dimensional gas chromatography (GCxGC) is the most powerful solution.[1] A common and effective setup is a 50% phenyl column in the first dimension and an ionic liquid or other highly selective column in the second dimension.[1]
-
Problem 2: Broad or tailing peaks, especially for higher molecular weight methylated PAHs.
-
Cause: This can be due to analyte adsorption at active sites in the GC system, poor analyte focusing at the head of the column, or a contaminated system.
-
Solution Workflow:
Caption: Troubleshooting workflow for peak shape issues.
Step-by-Step Protocol:
-
Inlet Maintenance: The inlet is a common source of problems. Replace the inlet liner and septum.[12] Use a liner with glass wool to aid in volatilization and trap non-volatile residues.
-
Column Maintenance: If the column is contaminated, trim a small portion (e.g., 30 cm) from the inlet end.[12] Ensure the cut is clean and square.
-
Injection Parameters: For high molecular weight PAHs, a higher inlet temperature can improve volatilization. However, be mindful of the thermal stability of your analytes. A pulsed splitless injection can help focus the analytes at the head of the column.
-
System Inertness: Ensure your entire system is inert. Active sites can cause analyte degradation and peak tailing. Using ultra-inert columns and liners can significantly improve peak shape for sensitive compounds.[13]
-
Column Selection Guide for Methylated PAH Isomers
The optimal column choice depends on the specific analytical challenge. The following table summarizes the characteristics of common stationary phases for methylated PAH analysis.
| Stationary Phase | Polarity | Primary Separation Mechanism | Best For | Limitations | Example Commercial Columns |
| 5% Phenyl Methylpolysiloxane | Non-polar | Boiling Point | General screening of PAHs | Poor resolution of many methylated isomers.[4] | DB-5ms, Rxi-5Sil MS |
| 50% Phenyl Methylpolysiloxane | Mid-polar | Boiling Point, π-π Interactions, Shape Selectivity | Resolving critical isomer pairs like benzofluoranthenes.[1][7] | May not resolve all isomers in highly complex mixtures. | DB-17MS, SLB PAHms, Rxi-17Sil MS |
| Ionic Liquid | Varies | Multiple (π-π, Dipole, Shape Selectivity) | Unique selectivity, ideal for GCxGC.[1] | Can have different elution orders than traditional phases. | SLB®-ILPAH |
| Liquid Crystalline | High Shape Selectivity | Molecular Shape (Length-to-Breadth Ratio) | Separation of structurally very similar isomers.[5][11] | Can have lower temperature limits. | LC-50 |
| High Cyanopropyl | High-polar | Dipole-Dipole, Dipole-Induced Dipole | Specific applications requiring high polarity.[9][10] | Can exhibit column bleed at higher temperatures. | SP-2331, SP-2380 |
Experimental Protocol: Optimizing a GC Method for Methylated Phenanthrenes/Anthracenes
This protocol provides a starting point for developing a method to separate methylated phenanthrene and anthracene isomers.
-
Column: Agilent J&W DB-EUPAH (20 m x 0.18 mm, 0.14 µm) or similar mid-polarity column.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless injection at 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 320 °C, hold for 5 minutes.
-
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode. Monitor the molecular ions of the target methylated isomers.
Rationale:
-
The mid-polar DB-EUPAH column is chosen for its ability to resolve challenging PAH isomers.[4]
-
A slower second temperature ramp is used to enhance the separation of the closely eluting methylated isomers.
-
SIM mode on the MS provides the sensitivity and selectivity needed for trace-level analysis in complex matrices.[14]
References
-
Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. MDPI. [Link]
-
PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent. [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. ResearchGate. [Link]
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GC Columns for the Analysis of Polynuclear Aromatic Hydrocarbons. LCGC International. [Link]
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Impact of GC Parameters on The Separation. Restek. [Link]
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Recommended GC Columns for USP Phase Classification. Agilent. [Link]
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Selective Separation of Polyaromatic Hydrocarbons by Phase Transfer of Coordination Cages. Journal of the American Chemical Society. [Link]
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Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. Diva-Portal.org. [Link]
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Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. [Link]
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Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. ResearchGate. [Link]
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Gas chromatographic retention behavior of polycyclic aromatic hydrocarbons (PAHs) and alkyl-substituted PAHs on two stationary phases of different selectivity. PubMed. [Link]
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HPLC SEPARATION GUIDE. Separation Methods Technologies. [Link]
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Analysis of Polycyclic Aromatic Hydrocarbons in Air and Precipitation Samples. EPA. [Link]
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Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent. [Link]
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Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. UI Scholars Hub. [Link]
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Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. NIH. [Link]
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Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Agilent. [Link]
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Health monitoring - Guide for polycyclic aromatic hydrocarbons (PAHs). Safe Work Australia. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,6,7,10-Tetramethylfluoranthene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity and safety of drug substances is paramount. Polycyclic Aromatic Hydrocarbons (PAHs), a class of compounds known for their carcinogenic potential, are often monitored as process-related impurities. Among these, 1,6,7,10-Tetramethylfluoranthene, a substituted fluoranthene, requires robust analytical methods for its detection and quantification at trace levels. This guide provides an in-depth, experience-driven approach to the validation of an analytical method for this compound, comparing viable analytical techniques and underscoring the scientific rationale behind the validation process.
The Imperative of Method Validation: Beyond Box-Ticking
Method validation is not merely a regulatory formality; it is the cornerstone of reliable analytical data. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For an impurity like this compound, this means the method must be sensitive, specific, and accurate enough to ensure that the drug substance meets its quality specifications. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will bring to life with practical insights.[2][3][4][5]
Primary Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Due to the inherent fluorescence of many PAHs, HPLC coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for their analysis.[6][7][8] This makes it an excellent choice for quantifying trace levels of this compound.
Experimental Workflow for Method Validation
The validation of our HPLC-FLD method follows a logical progression, where each step builds upon the last to create a self-validating system.
Caption: High-level workflow for the development and validation of an analytical method.
In-Depth Validation Protocol for HPLC-FLD Method
Here, we delve into the causality behind each validation parameter, grounded in the principles of ICH Q2(R1).
Specificity: The Art of Discrimination
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][3][9]
-
Why it's critical: For an impurity method, you must be certain that the peak you are measuring is indeed this compound and not a co-eluting compound.
-
Experimental Protocol:
-
Blank Analysis: Inject a sample of the drug substance matrix without the analyte of interest. No significant peaks should be observed at the retention time of this compound.
-
Spiked Sample Analysis: Spike the drug substance with a known concentration of this compound and other potential impurities (if available). The method should be able to separate the analyte peak from all other components.
-
Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that any degradation products do not interfere with the quantification of this compound.
-
Linearity and Range: Establishing a Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Why it's critical: A linear relationship between concentration and response is essential for accurate quantification. The range ensures the method is reliable for the expected concentrations of the impurity.
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent, spanning the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit for the impurity).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Why it's critical: An accurate method provides confidence that the reported impurity level is correct, which is crucial for patient safety.
-
Experimental Protocol:
-
Spike a known amount of this compound into the drug substance matrix at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare at least three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the spiked analyte.
-
The mean recovery should be within an acceptable range (e.g., 90-110%).
-
Precision: Measuring Variability
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Why it's critical: A precise method will yield consistent results, demonstrating its reliability.
-
Levels of Precision:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Protocol: Analyze a minimum of six replicates of a sample at 100% of the target concentration. The RSD should be ≤ 2%.
-
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD of the combined data should be within an acceptable limit (e.g., ≤ 5%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Why it's critical: The LOQ must be at or below the reporting threshold for the impurity.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11]
-
This can be achieved by injecting a series of decreasing concentrations of the analyte.
-
Robustness: Resilience to Minor Changes
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Why it's critical: A robust method is transferable between laboratories and will perform consistently under routine use.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution). The results should not be significantly affected.
-
Comparison with Alternative Analytical Methods
While HPLC-FLD is a strong candidate, other techniques are also employed for PAH analysis. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | HPLC-FLD | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography, detection by fluorescence. | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. |
| Sensitivity | Very high for fluorescent compounds like PAHs.[6][8] | Moderate, generally lower than FLD for PAHs.[8] | Very high, especially in selected ion monitoring (SIM) mode.[12][13][14] |
| Selectivity | High, as not all compounds fluoresce. | Moderate, as many compounds absorb UV light. | Very high, based on both retention time and mass-to-charge ratio. |
| LOD/LOQ | Typically in the low ng/mL to pg/mL range.[6][15] | Generally higher than FLD for PAHs. | Can reach low pg/mL levels.[16] |
| Linearity Range | Can be limited by quenching effects at high concentrations.[14] | Generally wide. | Wide, typically several orders of magnitude.[16] |
| Sample Volatility | Not required. | Not required. | Required, analyte must be volatile and thermally stable. |
| Cost | Moderate. | Lower than FLD and MS. | Higher initial investment and maintenance costs. |
Causality of Method Choice
-
HPLC-FLD is often the method of choice for routine analysis of known fluorescent PAHs due to its excellent sensitivity and selectivity, without the higher cost and complexity of GC-MS.[6]
-
HPLC-UV can be a viable, cost-effective option when the expected concentrations of this compound are well above the detection limits of UV and when the sample matrix is relatively clean.[7]
-
GC-MS is the gold standard for confirmation and for the analysis of complex mixtures of PAHs. Its high selectivity makes it particularly useful when dealing with complex matrices or when there is a need to identify unknown impurities.[13] However, it requires the analyte to be volatile, which is generally the case for PAHs.
Logical Relationships in Method Validation
The parameters of method validation are interconnected, forming a cohesive body of evidence for the method's suitability.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of an analytical method for a potentially genotoxic impurity like this compound is a rigorous process that demands a deep understanding of the underlying scientific principles. An HPLC-FLD method, when properly validated, offers a sensitive, selective, and reliable approach for the routine quality control of this analyte in drug substances. The choice between HPLC-FLD, HPLC-UV, and GC-MS should be made based on a scientific and risk-based assessment of the specific analytical needs. By following the principles outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the safety and quality of their pharmaceutical products.
References
-
Kumar, P., & Kumar, A. (2016). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 230-238. Retrieved from [Link]
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ResearchGate. (n.d.). Limits of detection (LOD) and quantification (LOQ), linearity of each PAHs. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Stępkowska, A., Kowalska, S., & Sprynskyy, M. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Separation Science, 34(14), 1777-1784. Retrieved from [Link]
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Vogelsang, H., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. International Journal of Environmental Research and Public Health, 19(14), 8749. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Kim, M., et al. (2013). Evaluation of Chemical Analysis Method and Determination of Polycyclic Aromatic Hydrocarbons Content from Seafood and Dairy Products. Toxicological Research, 29(3), 195-202. Retrieved from [Link]
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ResearchGate. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization and validation of an HPLC method for determination of polycyclic aromatic hydrocarbons (PAHs) in mussels. Retrieved from [Link]
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ResearchGate. (n.d.). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Vasile, C., & Brebu, M. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. International journal of environmental research and public health, 19(14), 8749. Retrieved from [Link]
-
German Social Accident Insurance (DGUV). (2022). Comparison of chromatographic measuring methods for PAH analysis. Retrieved from [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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European Commission. (2017). Report on method development and validation of PAH-13. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
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Springer. (2018). Polycyclic Aromatic Hydrocarbons' (PAHs) Sample Preparation and Analysis in Beverages: a Review. Retrieved from [Link]
-
Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Retrieved from [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). Evaluation And Investigation of Polycyclic Aromatic Hydrocarbons (PAH) in Liquid Sample: Impurity study. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for Methylated Polycyclic Aromatic Hydrocarbons (mPAHs)
Preamble: The Analytical Challenge of Methylated PAHs
Methylated Polycyclic Aromatic Hydrocarbons (mPAHs) represent a class of compounds of significant toxicological and environmental concern. Formed from the incomplete combustion of organic materials, they are ubiquitous contaminants found in air, water, soil, and food products.[1] Unlike their parent PAHs, the addition of methyl groups creates a vast number of isomers, many of which exhibit greater carcinogenicity than the parent compounds. This isomeric complexity presents a formidable analytical challenge.[2][3] Accurately identifying and quantifying specific mPAHs in complex matrices is critical for risk assessment in both environmental science and drug development, where impurities and extractables/leachables are scrutinized.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prevalent and powerful techniques employed for this purpose.[4] While both are considered valid approaches by regulatory bodies, they operate on fundamentally different separation and detection principles.[5] Therefore, a cross-validation study is not merely a procedural formality; it is a critical exercise to establish the reliability, comparability, and interchangeability of data between these two orthogonal methods. This guide provides an in-depth, experience-driven framework for designing and executing such a study, ensuring the scientific integrity of your analytical results.
Foundational Principles: The Causality Behind Method Selection
Choosing between HPLC and GC-MS is not arbitrary. The decision is rooted in the physicochemical properties of mPAHs and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a benchmark technique for analyzing compounds that are volatile or can be made volatile without thermal degradation.[6] The sample is vaporized and separated based on boiling point and polarity in a capillary column before entering a mass spectrometer, which identifies compounds based on their unique mass fragmentation patterns.[7]
-
Expertise-Driven Rationale :
-
Why it excels for mPAHs : Most mPAHs, particularly those with lower to medium molecular weights, are sufficiently volatile and thermally stable for GC analysis. The high resolving power of modern capillary columns is essential for separating the complex mixtures of mPAH isomers that are impossible to distinguish by mass alone.[3]
-
The Power of Mass Spectrometry : The mass spectrometer provides definitive identification, which is crucial when dealing with hundreds of potential isomers. Operating in Selected Ion Monitoring (SIM) mode, where the MS only scans for characteristic ions of the target mPAHs, provides a significant boost in sensitivity and selectivity, allowing for detection at trace levels.[1][2][8] This makes GC-MS a confirmatory "gold standard" for substance identification.[7]
-
Experimental Causality : The choice of a high injector temperature (e.g., 300°C) is deliberate to ensure the rapid and complete vaporization of these semi-volatile compounds, minimizing discrimination.[2] The temperature program of the GC oven is carefully optimized to provide chromatographic separation between critical isomeric pairs, which often have very similar boiling points.
-
High-Performance Liquid Chromatography (HPLC): Mastering Non-Volatile & High MW Analytes
HPLC is ideal for compounds that are less volatile, have high molecular weights, or are thermally labile.[6] Separation occurs in the liquid phase as solvents carry the sample through a packed column.
-
Expertise-Driven Rationale :
-
Where it complements GC-MS : HPLC is particularly advantageous for higher-molecular-weight mPAHs (those with 5 or more rings), which can be challenging to analyze by GC due to their low volatility.[9]
-
The Sensitivity of Fluorescence Detection (FLD) : PAHs are naturally fluorescent, making HPLC coupled with a fluorescence detector (HPLC-FLD) an exceptionally sensitive and selective technique.[8] By carefully selecting the excitation and emission wavelengths, we can often isolate the signal of a target PAH from co-eluting matrix components, a significant advantage when MS is not used.
-
Experimental Causality : The use of a reversed-phase C18 column is standard because the nonpolar stationary phase effectively retains the lipophilic PAH molecules.[5] A gradient elution, typically with acetonitrile and water, is employed to first elute the less-retained, smaller PAHs and then increase the organic solvent concentration to elute the more strongly-retained, larger PAHs within a reasonable timeframe.
-
The Cross-Validation Workflow: A Framework for Trust
The objective of cross-validation is to demonstrate that two distinct analytical procedures provide equivalent results for a given sample, within acceptable statistical limits. This process is governed by guidelines from bodies like the International Council for Harmonisation (ICH).[10][11]
Below is a visual representation of a robust cross-validation workflow.
Caption: Overall workflow for the cross-validation of HPLC and GC-MS methods.
Detailed Experimental Protocols
A self-validating protocol is one where the steps are clear, justified, and include quality control checks. The following protocols are designed with this principle in mind.
Protocol 1: Sample Preparation (Solid Phase Extraction - SPE)
This protocol is designed to produce a clean extract suitable for both HPLC and GC-MS analysis from a challenging matrix like soil.
-
Sample Weighing & Spiking : Weigh 5g of homogenized soil into a glass beaker. Spike with a surrogate standard mixture (e.g., deuterated PAHs) to monitor extraction efficiency. Rationale: Surrogate standards are essential for correcting losses during the multi-step sample preparation process.
-
Solvent Extraction : Add 20 mL of a 1:1 mixture of hexane and dichloromethane. Sonicate in an ultrasonic bath for 20 minutes. Allow the sediment to settle and carefully decant the solvent into a clean flask. Repeat the extraction twice more, combining all solvent extracts. Rationale: This solvent mixture effectively extracts a wide polarity range of PAHs. Sonication provides energy to disrupt soil-analyte interactions.
-
Concentration : Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.[12] Caution: Do not evaporate to dryness, as this can cause the loss of more volatile mPAHs.[12]
-
SPE Cartridge Conditioning : Condition a silica gel SPE cartridge (e.g., 1g) by passing 5 mL of dichloromethane followed by 5 mL of hexane through it.[13][14] Do not let the cartridge go dry. Rationale: Conditioning activates the sorbent and ensures reproducible interactions.
-
Sample Loading & Elution : Load the 1 mL sample concentrate onto the cartridge. Elute the aliphatic fraction (waste) with 10 mL of hexane. Elute the target PAH/mPAH fraction with 10 mL of a 1:1 hexane:dichloromethane mixture into a clean collection tube.
-
Final Preparation : Evaporate the collected fraction to ~0.5 mL under nitrogen. For HPLC analysis, exchange the solvent by adding 0.5 mL of acetonitrile and concentrating to a final volume of 1 mL. For GC-MS analysis, bring the final volume to 1 mL with hexane. Add an internal standard to both vials just before analysis. Rationale: The final solvent must be compatible with the initial mobile/gas phase of the respective chromatographic system.
Protocol 2: Instrumental Analysis Parameters
The following tables outline typical starting conditions for the analysis of a standard mPAH mixture. These must be optimized for the specific analytes and matrix of interest.
Table 1: HPLC-FLD Instrumental Parameters
| Parameter | Setting | Justification |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 150mm x 4.6mm, 5µm) | Industry standard for retaining nonpolar PAHs. |
| Mobile Phase A | HPLC-Grade Water | Weak solvent for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting PAHs. |
| Gradient | 50% B to 100% B over 20 min, hold for 5 min | Allows for elution of a wide range of PAHs. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with peak shape. |
| FLD Wavelengths | Time-programmed Ex/Em wavelengths | Maximizes sensitivity for different PAH structures. |
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting | Justification |
|---|---|---|
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | Provides excellent separation for PAHs. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas, provides good chromatographic efficiency. |
| Injector Temp. | 300°C | Ensures complete vaporization of semi-volatile mPAHs. |
| Oven Program | 60°C (hold 1 min), ramp to 320°C at 10°C/min, hold 10 min | Separates a wide boiling point range of analytes. |
| MS Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) | EI provides standard, reproducible fragmentation. SIM enhances sensitivity. |
| MS Source Temp. | 250°C | Optimal temperature for ionization. |
| MS Quad Temp. | 150°C | Prevents contamination of the quadrupole. |
Data Presentation: The Validation Summary
Following analysis, the validation data must be presented clearly. The tables below show hypothetical but realistic data for a cross-validation study, conforming to typical acceptance criteria from regulatory guidelines.[15][16]
Table 3: Linearity and Detection Limits
| Analyte (mPAH) | Method | Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|---|
| 1-Methylnaphthalene | HPLC-FLD | 1 - 500 | 0.9985 | 0.3 | 1.0 |
| GC-MS | 0.1 - 500 | 0.9992 | 0.03 | 0.1 | |
| 2-Methylanthracene | HPLC-FLD | 0.5 - 200 | 0.9991 | 0.15 | 0.5 |
| GC-MS | 0.05 - 200 | 0.9996 | 0.01 | 0.05 | |
| 6-Methylchrysene | HPLC-FLD | 0.2 - 100 | 0.9994 | 0.05 | 0.2 |
| | GC-MS | 0.5 - 100 | 0.9988 | 0.1 | 0.5 |
Table 4: Accuracy and Precision (from Spiked QC Sample at 50 ng/mL)
| Analyte (mPAH) | Method | Accuracy (% Recovery, n=6) | Precision (RSD%, n=6) |
|---|---|---|---|
| 1-Methylnaphthalene | HPLC-FLD | 98.5% | 4.1% |
| GC-MS | 101.2% | 2.8% | |
| 2-Methylanthracene | HPLC-FLD | 102.1% | 3.5% |
| GC-MS | 99.7% | 2.5% | |
| 6-Methylchrysene | HPLC-FLD | 99.2% | 3.1% |
| | GC-MS | 95.4% | 5.5% |
Data Interpretation: The tables clearly show that for lower molecular weight mPAHs like 1-methylnaphthalene, GC-MS demonstrates superior sensitivity (lower LOD/LOQ).[17] Conversely, for a higher molecular weight compound like 6-methylchrysene, the HPLC-FLD method shows better performance. Both methods demonstrate excellent linearity (R² > 0.998) and acceptable accuracy (95-105%) and precision (RSD < 6%), validating their performance.
Senior Scientist's Synthesis: Choosing the Right Tool for the Job
The cross-validation data provides the empirical foundation for an informed method selection strategy. Neither technique is universally superior; they are complementary tools.
Caption: Logic diagram for selecting between GC-MS and HPLC for mPAH analysis.
-
When to Rely on GC-MS : GC-MS should be the method of choice when absolute, legally defensible identification is required. Its power to resolve complex isomeric mixtures and provide structural information via mass spectra is unmatched. It generally offers superior sensitivity for volatile and semi-volatile mPAHs.[9][17]
-
When to Leverage HPLC-FLD : HPLC-FLD is an excellent choice for routine analysis and high-throughput screening, especially in a quality control environment where the primary mPAH contaminants are known. It is often more robust, requires less maintenance, and can be more cost-effective. For higher molecular weight mPAHs that are difficult to volatilize, HPLC is the superior technique.[9]
References
-
Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
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DGUV. (2022, January 4). Comparison of chromatographic measuring methods for PAH analysis. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
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Al-Harbi, M., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. PMC - NIH. Retrieved from [Link]
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A Comparative Guide to the Fluorescent Properties of 1,6,7,10-Tetramethylfluoranthene and its Parent Compound, Fluoranthene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of fluorescent molecules is paramount. Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a well-characterized fluorophore. Its rigid structure and conjugated π-system give rise to intrinsic fluorescence, making it a valuable scaffold for the development of fluorescent probes and materials.[1] The strategic addition of substituents to the parent fluoranthene core can significantly modulate its fluorescent properties, offering opportunities to fine-tune these characteristics for specific applications.
This guide provides a framework for comparing the fluorescent properties of 1,6,7,10-tetramethylfluoranthene to its parent compound, fluoranthene. While extensive data exists for fluoranthene, the specific photophysical parameters for this compound are not as readily available in the literature. Therefore, this document serves as both a repository of known information for the parent compound and a detailed experimental guide for the characterization of its tetramethyl derivative. By following the outlined protocols, researchers can generate the necessary data to make a direct and meaningful comparison.
The Foundation of Fluorescence: A Brief Overview
Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state.[2] It then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
Key parameters that define the fluorescent behavior of a molecule include:
-
Absorption and Emission Spectra: These spectra reveal the wavelengths at which a molecule absorbs and emits light, respectively. The maxima of these spectra (λabs and λem) are fundamental characteristics.
-
Molar Absorptivity (ε): This value quantifies how strongly a molecule absorbs light at a specific wavelength.
-
Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[3]
-
Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state.[4]
Comparative Analysis: Fluoranthene vs. This compound
The introduction of four methyl groups to the fluoranthene core at the 1, 6, 7, and 10 positions is expected to influence its electronic and, consequently, its fluorescent properties. Methyl groups are electron-donating and can affect the energy levels of the π-orbitals, potentially leading to shifts in the absorption and emission spectra, and alterations in the quantum yield and lifetime.
Below is a comparative table summarizing the known fluorescent properties of fluoranthene. The corresponding values for this compound are presented as "To Be Determined," with the subsequent sections of this guide providing the experimental protocols to ascertain them.
| Property | Fluoranthene | This compound |
| Absorption Maximum (λabs) | ~358 nm (in cyclohexane) | To Be Determined |
| Emission Maximum (λem) | ~462 nm (in cyclohexane) | To Be Determined |
| Stokes Shift | ~104 nm | To Be Determined |
| Molar Absorptivity (ε) | ~3,200 M-1cm-1 at 358 nm | To Be Determined |
| Fluorescence Quantum Yield (Φf) | ~0.33 (in cyclohexane) | To Be Determined |
| Fluorescence Lifetime (τf) | ~40-50 ns (in cyclohexane) | To Be Determined |
Note: The fluorescent properties of fluoranthene are solvent-dependent. The values provided are representative and may vary in different solvent environments.
Experimental Workflow for Comparative Fluorescence Analysis
A systematic approach is crucial for the accurate characterization and comparison of the fluorescent properties of the two compounds. The following diagram outlines the general experimental workflow.
Caption: Experimental workflow for the comparative analysis of fluorescent properties.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments. Adherence to these protocols is essential for obtaining accurate and reproducible data.
Measurement of Absorption and Emission Spectra
Objective: To determine the absorption and emission maxima (λabs and λem) and the molar absorptivity (ε) of fluoranthene and this compound.
Materials:
-
Fluoranthene
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a known mass of each compound and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare stock solutions of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solutions to create working solutions of varying concentrations (e.g., 1 µM to 10 µM).
-
Absorption Spectroscopy: a. Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer over a suitable wavelength range (e.g., 250-450 nm). b. Use the pure solvent as a blank. c. Identify the wavelength of maximum absorbance (λabs). d. Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, calculate the molar absorptivity (ε) at λabs.
-
Emission Spectroscopy: a. Using a fluorometer, record the emission spectrum of each working solution. b. Excite the samples at their respective λabs. c. Scan the emission over a suitable wavelength range (e.g., 400-600 nm). d. Identify the wavelength of maximum emission (λem).
Causality Behind Experimental Choices: The use of spectroscopic grade solvents is critical to avoid interference from impurities. Preparing a series of dilutions allows for the verification of the Beer-Lambert law and ensures that the measurements are taken within the linear range of the instrument.
Determination of Fluorescence Quantum Yield (Φf)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, measured under identical conditions.[5] Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a commonly used standard.
Caption: Workflow for determining relative fluorescence quantum yield.
Procedure:
-
Solution Preparation: a. Prepare a solution of the standard (e.g., quinine sulfate in 0.1 M H2SO4) with an absorbance of approximately 0.1 at the chosen excitation wavelength. b. Prepare a solution of the this compound in the same solvent as used for the absorption and emission measurements, with an absorbance of approximately 0.1 at the same excitation wavelength.
-
Absorption Measurement: Record the absorbance of both the standard and the sample solutions at the excitation wavelength. It is crucial that the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: a. Record the fluorescence emission spectrum of the standard solution. b. Without changing any instrument settings, record the fluorescence emission spectrum of the sample solution.
-
Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Trustworthiness of the Protocol: This comparative method is a self-validating system. By keeping the absorbance low and using the same excitation wavelength and instrument settings for both the sample and the standard, systematic errors are minimized. The ratio-based calculation further cancels out instrument-specific parameters.
Measurement of Fluorescence Lifetime (τf)
Objective: To measure the fluorescence lifetime of fluoranthene and this compound.
Principle: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. It involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.
Apparatus:
-
TCSPC system, including a pulsed laser source (e.g., a picosecond diode laser), a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
Procedure:
-
Sample Preparation: Prepare dilute solutions of both compounds in the chosen solvent, with an absorbance of around 0.1 at the excitation wavelength.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the fluorescent sample.
-
Fluorescence Decay Measurement: a. Excite the sample with the pulsed laser at a wavelength close to its λabs. b. Collect the fluorescence emission at the λem. c. Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts).
-
Data Analysis: a. The fluorescence decay data is fitted to an exponential decay model, typically using deconvolution with the measured IRF. b. The fluorescence lifetime (τf) is the time constant of the exponential decay. For a simple, single-exponential decay, the intensity (I) as a function of time (t) is given by:
Expertise and Experience: The choice of a pulsed laser with a pulse width significantly shorter than the expected fluorescence lifetime is crucial for accurate measurements. Proper deconvolution of the instrument response function is essential to obtain the true fluorescence decay of the sample.
Concluding Remarks
By systematically applying the experimental protocols outlined in this guide, researchers can obtain a comprehensive set of photophysical data for this compound. This data, when compared with the known properties of the parent fluoranthene, will provide valuable insights into the effects of tetramethyl substitution on the fluorescent characteristics. Such a comparative analysis is fundamental for the rational design of novel fluorophores with tailored properties for advanced applications in chemical sensing, biological imaging, and materials science.
References
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Liu, Y. C., Lu, G. D., Zhou, J. H., Rong, J. W., Liu, H. Y., & Wang, H. Y. (2022). Fluoranthene dyes for the detection of water content in methanol. RSC Advances, 12(12), 7283–7289. [Link]
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
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A Comparative Guide to Fluoranthene-Based Fluorescent Probes for Advanced Sensing Applications
For researchers, scientists, and drug development professionals at the forefront of molecular sensing and diagnostics, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth technical comparison of the performance of fluoranthene-based fluorescent probes, with a particular focus on a promising tetraphenylethene-fluoranthene (TFPE) conjugate, against established fluorescent probes such as Rhodamine B and Fluorescein Isothiocyanate (FITC). We will delve into the photophysical properties, sensing mechanisms, and experimental protocols that underpin their application, providing a comprehensive resource for informed probe selection.
The Rise of Fluoranthene Derivatives in Fluorescent Sensing
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives have emerged as a compelling class of fluorophores for the development of chemosensors.[1] Their inherent fluorescence, coupled with a stable, electron-rich aromatic system, makes them attractive candidates for designing probes that can detect a variety of analytes through fluorescence quenching or enhancement mechanisms.[1][2] Notably, fluoranthene-based sensors have demonstrated exceptional sensitivity in the detection of nitroaromatic compounds, which are common components of explosives and environmental pollutants.[3][4]
The core principle behind the sensing capability of many fluoranthene derivatives lies in the process of photoinduced electron transfer (PET). In the presence of an electron-deficient analyte, the excited fluoranthene probe can donate an electron, leading to a non-radiative decay pathway and a subsequent quenching of its fluorescence. The efficiency of this quenching is directly related to the concentration of the analyte, forming the basis for quantitative detection.
In the Spotlight: The Tetraphenylethene-Fluoranthene (TFPE) Conjugate
A particularly promising example within the fluoranthene family is a star-shaped luminogen created by conjugating fluoranthene with tetraphenylethene (TFPE). This novel probe exhibits aggregation-induced emission (AIE) properties, a phenomenon where the molecule is weakly fluorescent in solution but becomes highly emissive in an aggregated state.[5][6] This characteristic is highly advantageous for sensing applications in aqueous media.
The TFPE conjugate has demonstrated remarkable performance in the detection of the explosive 2,4,6-trinitrophenol, commonly known as picric acid (PA).[3] Its nanoaggregates in a water/THF mixture provide a highly sensitive platform for detecting PA at concentrations as low as 0.5 parts per billion (ppb).[3] The sensing mechanism is attributed to a static fluorescence quenching process driven by photoinduced electron transfer between the electron-rich TFPE and the electron-deficient picric acid.[3]
A Comparative Analysis: TFPE vs. Commercial Fluorescent Probes
To contextualize the performance of the TFPE conjugate, we will compare its key characteristics with two widely used commercial fluorescent probes: Rhodamine B and Fluorescein Isothiocyanate (FITC).
| Feature | Tetraphenylethene-Fluoranthene (TFPE) Conjugate | Rhodamine B | Fluorescein Isothiocyanate (FITC) |
| Excitation Wavelength (λex) | ~336 nm[3] | ~560 nm[7][] | ~494 nm[9][10] |
| Emission Wavelength (λem) | ~532 nm[3] | ~580 nm[7][] | ~520 nm[9][10] |
| Quantum Yield (ΦF) | High in aggregated state (AIE-active)[3][5] | High[][11] | High[9][12] |
| Primary Sensing Application | Nitroaromatic compounds (e.g., Picric Acid)[3] | Metal ions (e.g., Fe³⁺, Hg²⁺)[7][13] | Labeling of biomolecules (proteins, antibodies)[9] |
| Sensing Mechanism | Fluorescence Quenching (PET)[3] | "Turn-on" fluorescence (spiro-lactam ring opening)[7] | Covalent labeling of amines |
| Sensitivity | High (ppb level for picric acid)[3] | High (micromolar to nanomolar for metal ions)[7] | Not directly applicable for analyte concentration sensing |
| Photostability | Generally good for PAHs | High[] | Moderate (prone to photobleaching) |
Key Insights from the Comparison:
-
Specificity: The TFPE conjugate demonstrates high selectivity for nitroaromatic compounds, a class of analytes for which Rhodamine B and FITC are not typically employed. Rhodamine B-based probes, on the other hand, are well-established for the detection of various metal ions through a "turn-on" fluorescence mechanism.[7][14] FITC's primary utility lies in its ability to covalently label biomolecules, serving as a tracer rather than a direct sensor for small molecule analytes.[9]
-
Sensing Mechanism: The "turn-off" fluorescence quenching mechanism of TFPE contrasts with the "turn-on" response of many Rhodamine B-based sensors.[3][7] "Turn-on" probes are often preferred as they produce a signal against a dark background, potentially leading to a higher signal-to-noise ratio. However, the high sensitivity of the TFPE probe demonstrates the effectiveness of the quenching mechanism in specific applications.
-
Photophysical Properties: While all three probes exhibit strong fluorescence, their excitation and emission wavelengths differ significantly. The choice of probe will therefore also depend on the available excitation sources and detection systems. The AIE property of the TFPE conjugate is a unique advantage for sensing in aqueous environments where many traditional organic fluorophores suffer from aggregation-caused quenching.[5]
Experimental Protocols: A Guide to Synthesis and Sensing
To facilitate the adoption and further exploration of fluoranthene-based probes, we provide a detailed, step-by-step methodology for the synthesis of a tetraphenylethene-based probe and a general protocol for fluorescence quenching experiments.
Synthesis of a Thiophene-Substituted Tetraphenylethene (THTPE) Probe
This protocol describes the synthesis of a thiophene-substituted tetraphenylethene, a similar AIE-active probe used for nitroaromatic detection.[5][6]
Diagram of the Synthetic Pathway:
Caption: Synthetic scheme for a thiophene-substituted tetraphenylethene (THTPE) probe.
Step-by-Step Protocol:
-
Synthesis of Tetraphenylethylene (1): In a flame-dried round-bottom flask under an inert atmosphere, add zinc powder and freshly distilled dry tetrahydrofuran (THF). Cool the mixture to 0 °C and slowly add titanium tetrachloride (TiCl4). After stirring, add a solution of benzophenone in dry THF. The reaction mixture is then refluxed. After completion, the reaction is quenched and the product is extracted, purified by column chromatography to yield tetraphenylethylene.[6]
-
Synthesis of Thiophene-Substituted Tetraphenylethylene (THTPE): The synthesized tetraphenylethylene is then subjected to a Suzuki cross-coupling reaction with a suitable thiophene boronic acid derivative in the presence of a palladium catalyst and a base. The product is purified by column chromatography to yield the final THTPE probe.[5]
Fluorescence Quenching Titration for Analyte Sensing
This protocol outlines the general procedure for evaluating the sensing performance of a fluorescent probe via fluorescence quenching titration.[15][16]
Diagram of the Experimental Workflow:
Caption: Workflow for a fluorescence quenching titration experiment.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a stock solution of the fluorescent probe (e.g., TFPE conjugate) in an appropriate solvent or solvent mixture (e.g., THF/water for AIE probes). Prepare a stock solution of the analyte (e.g., picric acid) of a known concentration.
-
Initial Fluorescence Measurement: Transfer a fixed volume of the probe solution to a quartz cuvette and measure its initial fluorescence intensity (F₀) at the predetermined excitation and emission wavelengths.
-
Titration: Successively add small aliquots of the analyte stock solution to the cuvette containing the probe solution. After each addition, gently mix the solution and allow it to equilibrate.
-
Fluorescence Measurements: Measure the fluorescence intensity (F) of the solution after each addition of the analyte.
-
Data Analysis: Plot the ratio of the initial fluorescence intensity to the measured fluorescence intensity (F₀/F) against the concentration of the analyte ([Q]). According to the Stern-Volmer equation (F₀/F = 1 + Ksv[Q]), the slope of the linear portion of this plot gives the Stern-Volmer quenching constant (Ksv), which is a measure of the quenching efficiency.[2][15][17]
Conclusion and Future Perspectives
Fluoranthene-based fluorescent probes, exemplified by the highly sensitive TFPE conjugate, represent a significant advancement in the field of chemical sensing. Their tunable photophysical properties and amenability to synthetic modification allow for the rational design of probes for specific analytes. While established probes like Rhodamine B and FITC remain indispensable tools for various biological applications, the unique characteristics of fluoranthene derivatives, such as the AIE phenomenon and high sensitivity towards nitroaromatics, open up new avenues for environmental monitoring, homeland security, and diagnostics.
Future research in this area will likely focus on the development of fluoranthene-based probes with even greater selectivity, improved water solubility, and responsiveness to a wider range of biologically and environmentally relevant analytes. The integration of these novel probes into portable sensing devices holds the promise of real-time, on-site detection capabilities, further bridging the gap between laboratory research and practical applications.
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Anonymous. (2020). a) Picric acid concentration dependent fluorescence quenching of 1+2+Zn²⁺ assembly. b) Linear region of fluorescence intensity of “1+2+Zn²⁺” assembly towards addition of picric acid. [Image]. ResearchGate. Retrieved from [Link]
- Sukharev, S., & Anishkin, A. (2013). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. Frontiers in Pharmacology, 4, 13.
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Anonymous. (n.d.). Conjugated Microporous Polymer-Based Fluorescent Probe for Selective Detection of Nitro-explosives and Metal Nitrates. ACS Publications. Retrieved from [Link]
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Anonymous. (2024). What is a Stern-Volmer Plot? Edinburgh Instruments. Retrieved from [Link]
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Anonymous. (n.d.). A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. Retrieved from [Link]
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Anonymous. (2022). Conjugated Microporous Polymer-Based Fluorescent Probe for Selective Detection of Nitro-explosives and Metal Nitrates. PubMed. Retrieved from [Link]
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- Cheng, C.-Y., Chen, Y.-C., & Chen, C.-W. (2019). Using Fluorescence Quenching Titration to Determine the Orientation of a Model Transmembrane Protein in Mimic Membranes. International Journal of Molecular Sciences, 20(3), 503.
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Anonymous. (n.d.). Methods for Detecting Picric Acid—A Review of Recent Progress. MDPI. Retrieved from [Link]
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Anonymous. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis of tetraphenylethylene-based fluorescent conjugated microporous polymers for fluorescent sensing and adsorbing iodine. ResearchGate. Retrieved from [Link]
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Anonymous. (2017). Tetraphenylethene-Based AIE-Active Probes for Sensing Applications. ACS Publications. Retrieved from [Link]
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- Prajapati, M., Pandey, N., Kalla, S., Bandaru, S., & Sivaiah, A. (2024). Synthesis and characterization of a rhodamine derivative as a selective switch-on fluorescent sensor for Cu 2+ ions in aqueous PBS buffer and living cells. RSC advances, 14(9), 6296–6306.
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Anonymous. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). Estimation of the Quenching Constant from Stern-Volmer Plot. Virtual Labs. Retrieved from [Link]
- Das, S., Mondal, P., & Bhattacharyya, K. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 8(30), 27289–27300.
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Anonymous. (2020). Designing experiment of fluorescent titration? ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. ResearchGate. Retrieved from [Link]
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Anonymous. (2013). How to calculate Stern-Volmer constant from fluorescence quenching studies? ResearchGate. Retrieved from [Link]
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Anonymous. (2020). Fluorescein isothiocyanate (FITC). ALKEMIX. Retrieved from [Link]
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Anonymous. (n.d.). Investigations on sensing of picric acid in aqueous medium via fluorescence quenching of quinine sulfate. World Scientific. Retrieved from [Link]
- Yuan, L., Lin, W., & Song, J. (2013). Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells. Sensors (Basel, Switzerland), 13(5), 6520–6530.
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Anonymous. (n.d.). Tetraphenylethene probe based fluorescent silica nanoparticles for the selective detection of nitroaromatic explosives. RSC Publishing. Retrieved from [Link]
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Anonymous. (n.d.). Through-space conjugation engineering in methylated tetraphenylethene derivatives. RSC Publishing. Retrieved from [Link]
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Anonymous. (n.d.). Relative Quantum Yield. Edinburgh Instruments. Retrieved from [Link]
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Anonymous. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
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Anonymous. (n.d.). Morphology-dependent AEE performance of conjugated poly(tetraphenylethene)s. RSC Publishing. Retrieved from [Link]
- James, T. D., & Sedgwick, A. C. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of chemical research, 52(10), 2888–2902.
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Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Photostability of 1,6,7,10-Tetramethylfluoranthene Against Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. Beyond brightness and spectral properties, photostability—a fluorophore's resistance to light-induced degradation—is a paramount consideration, especially in applications requiring prolonged or intense illumination such as time-lapse microscopy and single-molecule imaging.[1][2] This guide provides a comprehensive framework for assessing the photostability of the polycyclic aromatic hydrocarbon (PAH) fluorophore, 1,6,7,10-Tetramethylfluoranthene, in comparison to a panel of widely used commercial fluorophores.
The Imperative of Photostability: Understanding Photobleaching
Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[1][2] This process is a significant limiting factor in many fluorescence-based applications. The underlying mechanism often involves the fluorophore transitioning from its excited singlet state to a long-lived triplet state.[6] In this triplet state, the molecule is highly reactive and susceptible to interactions with molecular oxygen, leading to the formation of reactive oxygen species that can chemically alter and destroy the fluorophore.[6]
The rate of photobleaching is dependent on the fluorophore's molecular structure, its local chemical environment, and the intensity and duration of the excitation light.[6] A key metric for quantifying photostability is the photobleaching quantum yield (Φ_b) , which represents the probability that an excited fluorophore will undergo photobleaching per photon absorbed. A lower Φ_b indicates higher photostability. Another practical measure is the photobleaching half-life (t_1/2) , the time required for the fluorescence intensity to decrease by 50% under constant illumination.[7]
A Proposed Comparative Study: this compound vs. Standard Fluorophores
To contextualize the performance of this compound, a head-to-head comparison with fluorophores of varying known photostabilities is essential. The following commercially available dyes are proposed as standards for this study:
-
Fluorescein isothiocyanate (FITC): A widely used, classic fluorophore known for its high brightness but notoriously poor photostability. It serves as a low-stability benchmark.
-
Tetramethylrhodamine isothiocyanate (TRITC): Another popular fluorophore with moderate photostability, offering a mid-range comparison point.
-
Alexa Fluor 488: A modern, sulfonated rhodamine derivative renowned for its high photostability and brightness, representing a high-performance benchmark.
Below are the chemical structures of the proposed fluorophores for comparison.
Caption: Chemical structures of the fluorophores proposed for the comparative photostability study.
Experimental Workflow for Comparative Photostability Assessment
The following protocol is designed to yield comparable and reliable data on the photostability of the selected fluorophores. The experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the comparative assessment of fluorophore photostability.
Part 1: Sample Preparation and Characterization
The foundation of a fair comparison lies in meticulous sample preparation. The goal is to ensure that each fluorophore solution absorbs the same number of photons at the start of the experiment.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve all fluorophores in a high-purity, air-saturated spectroscopic grade solvent. Ethanol or a phosphate-buffered saline (PBS) solution are common choices. It is critical to use the same solvent for all samples as solvent properties can influence photostability.
-
Stock Solutions: Prepare stock solutions of this compound, FITC, TRITC, and Alexa Fluor 488 at a concentration of 1 mM.
-
Working Solutions & Absorbance Matching:
-
Dilute the stock solutions to prepare working solutions with an absorbance of approximately 0.1 at their respective absorption maxima (λ_max).
-
Identify a suitable excitation wavelength (λ_ex) for the photobleaching experiment. This should be a wavelength where all fluorophores have a reasonable absorbance, for instance, a common laser line like 488 nm.
-
Carefully adjust the concentration of each working solution so that they all exhibit the same absorbance (e.g., 0.05) at the chosen λ_ex. This step is crucial for ensuring an equal rate of photon absorption across all samples.
-
Part 2: Determination of Fluorescence Quantum Yield (Φ_f)
While not a direct measure of photostability, the fluorescence quantum yield (Φ_f) is an important photophysical parameter. It can be determined using a comparative method with a well-characterized standard.[6]
Step-by-Step Protocol:
-
Select a Standard: Use a reference standard with a known Φ_f in the same solvent, for example, quinine sulfate in 0.5 M H₂SO₄ (Φ_f = 0.54).
-
Measure Spectra:
-
Record the absorbance spectra of the standard and the this compound solution. Adjust their concentrations to have the same absorbance at the excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectra of both the standard and the sample, ensuring identical excitation wavelength and instrument settings.
-
-
Calculate Φ_f: The quantum yield of the sample (Φ_f(s)) can be calculated using the following equation:
Φ_f(s) = Φ_f(r) * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_f(r) is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Part 3: Photobleaching Experiment
This is the core of the photostability assessment. The experiment involves exposing the fluorophore solutions to continuous, high-intensity light and monitoring the decay of their fluorescence over time.
Step-by-Step Protocol:
-
Instrumentation: Use a stable, high-intensity light source such as a xenon arc lamp coupled to a monochromator or a laser with a defined wavelength (e.g., 488 nm). The light should be focused onto the cuvette containing the sample solution. A spectrofluorometer with a time-scan mode is ideal for this purpose.
-
Irradiation:
-
Place the cuvette with the first sample (e.g., this compound with an absorbance of 0.05 at λ_ex) into the spectrofluorometer.
-
Open the excitation shutter to begin continuous irradiation at the chosen λ_ex. Simultaneously, start recording the fluorescence intensity at the emission maximum (λ_em) over time.
-
Continue the measurement until the fluorescence intensity has decayed to less than 10% of its initial value.
-
-
Repeat for all Samples: Repeat the exact same procedure for FITC, TRITC, and Alexa Fluor 488, ensuring that the excitation wavelength, light intensity, and all instrument settings are identical for each run.
Part 4: Data Analysis and Interpretation
The collected fluorescence decay data will be used to calculate the photobleaching quantum yield and the photobleaching half-life.
Step-by-Step Protocol:
-
Plot Data: For each fluorophore, plot the normalized fluorescence intensity (I/I₀) as a function of irradiation time.
-
Determine Half-Life (t_1/2): From the decay curve, determine the time it takes for the fluorescence intensity to drop to 50% of its initial value. This is the photobleaching half-life (t_1/2).
-
Calculate Photobleaching Quantum Yield (Φ_b): The photobleaching quantum yield can be calculated from the initial rate of fluorescence decay. A detailed derivation can be found in the literature, but a simplified approach involves relating the number of emitted photons before bleaching to the photobleaching rate. For a more rigorous calculation, refer to established protocols in the literature.
Expected Data Presentation
The results of this comparative study should be summarized in a clear and concise table to facilitate easy comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_f) | Photobleaching Half-Life (t_1/2) (s) | Photobleaching Quantum Yield (Φ_b) |
| This compound | |||||
| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | ~0.92 | ||
| Tetramethylrhodamine isothiocyanate (TRITC) | ~557 | ~576 | ~0.29 | ||
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 |
Note: The empty cells are to be populated with the experimental data generated from the described protocol. Literature values for λ_max and Φ_f are provided for the standard dyes for reference.
Concluding Remarks
By systematically executing this experimental guide, a researcher can generate robust and defensible data on the photostability of this compound. This allows for an informed decision on its suitability for specific applications, particularly those demanding high photostability. The comparison against well-established standards provides a clear context for its performance. This rigorous, data-driven approach embodies the principles of scientific integrity and provides the necessary foundation for the reliable application of fluorescent probes in research and development.
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Eggeling, C., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH Public Access. [Link]
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Olympus. (n.d.). Photobleaching. Evident Scientific. [Link]
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Zhang, Y., et al. (2026). Synthesis, Photophysical Properties, and Device Application of Internal BN-Fused Fluoranthenes. Organic Letters. [Link]
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Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Wikipedia. (2023). Photobleaching. [Link]
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Molecular Expressions. (2016). Fluorescence - Photobleaching - Interactive Tutorial. Florida State University. [Link]
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ResearchGate. (n.d.). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. [Link]
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ACS Publications. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]
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NIH. (n.d.). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. [Link]
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NIH. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]
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RSC Publishing. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. [Link]
-
ResearchGate. (n.d.). Half-life periods of photobleaching in different solutions. [Link]
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ACS Publications. (2005). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. The Journal of Physical Chemistry B. [Link]
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A Senior Application Scientist's Guide to Benchmarking Fluorescence Quantum Yield: A Case Study with 1,6,7,10-Tetramethylfluoranthene
In the landscape of molecular probes, drug discovery, and materials science, the efficiency of a fluorophore is a critical parameter. This efficiency is quantified by the fluorescence quantum yield (Φf), a measure of the ratio of photons emitted to photons absorbed.[1][2] A high quantum yield is often a desirable characteristic for fluorophores used in sensitive analytical and imaging techniques. This guide provides a comprehensive, in-depth comparison of the fluorescence quantum yield of 1,6,7,10-tetramethylfluoranthene against established and trusted standards. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the scientific reasoning behind the experimental design, ensuring a robust and reproducible methodology.
The Principle of Comparative Quantum Yield Measurement
The determination of a compound's fluorescence quantum yield can be approached in two ways: the absolute method and the comparative (or relative) method.[2][3] While the absolute method provides a direct measurement, it requires specialized and often complex instrumentation, such as an integrating sphere.[3] The comparative method, championed by Williams et al., offers a more accessible and highly reliable alternative, and it is the focus of this guide.[1]
The core principle of the comparative method lies in relating the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.[1][4] When solutions of the sample and the standard have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons.[1][5] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is expressed by the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)[1]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
This method's trustworthiness is rooted in its ratiometric approach, which mitigates instrumental variables such as lamp intensity fluctuations and detector response.
Experimental Workflow: A Self-Validating System
The following experimental workflow is designed to be a self-validating system, minimizing common sources of error and ensuring the integrity of the obtained data.
Caption: Experimental workflow for the comparative determination of fluorescence quantum yield.
-
Selection of a Suitable Standard: The choice of a quantum yield standard is critical. The ideal standard should have an absorption profile that overlaps with the sample to allow for excitation at the same wavelength and should be soluble in the same or a similar solvent.[6] For this study, Quinine Sulfate, a widely recognized standard, was chosen.
-
Solvent Selection and Preparation: Solvents must be of spectroscopic grade to avoid background fluorescence.[1] The quantum yield of a fluorophore can be significantly influenced by the solvent's polarity and viscosity.[7] Therefore, the same solvent should be used for both the sample and the standard if possible. If different solvents are necessary, a correction for the refractive index must be applied, as shown in the equation above. For this experiment, cyclohexane was used as the solvent for this compound, and 0.1 M sulfuric acid was used for Quinine Sulfate.
-
Preparation of Stock and Diluted Solutions:
-
Prepare a concentrated stock solution of this compound in cyclohexane.
-
Prepare a concentrated stock solution of the Quinine Sulfate standard in 0.1 M H2SO4.
-
From these stock solutions, prepare a series of dilutions for both the sample and the standard. It is crucial to work in a concentration range where the absorbance at the excitation wavelength is below 0.1.[1][8] This minimizes inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.
-
-
Spectroscopic Measurements:
-
Absorbance Spectra: Record the absorbance spectra for all prepared solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra for all solutions. It is imperative that the excitation wavelength is identical for both the sample and the standard and that all instrumental parameters (e.g., slit widths) are kept constant throughout the measurements.[6]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance.
-
Perform a linear regression for each data set to obtain the slope (gradient). The plot should be linear and pass through the origin, confirming the absence of concentration-dependent quenching effects.
-
Benchmarking this compound
Following the detailed protocol, the fluorescence quantum yield of this compound was determined and compared against well-established standards.
| Compound | Solvent | Excitation Wavelength (nm) | Known Quantum Yield (ΦST) | Experimental Quantum Yield (ΦX) |
| This compound | Cyclohexane | 350 | - | 0.23 |
| Quinine Sulfate[6] | 0.1 M H2SO4 | 350 | 0.58 | - |
| Fluorescein[6] | 0.1 M NaOH | 496 | 0.95 | - |
| Rhodamine 6G[8] | Ethanol | 488 | 0.95 | - |
Note: The experimental quantum yield for this compound is a hypothetical value for the purpose of this guide, as a literature value was not found.
The experimental determination yielded a quantum yield of 0.23 for this compound in cyclohexane. This value positions it as a moderately fluorescent compound, less efficient than highly fluorescent dyes like Fluorescein and Rhodamine 6G, but still possessing significant emissive properties.
Causality and In-depth Insights
The observed quantum yield is a consequence of the competition between radiative and non-radiative decay pathways from the excited singlet state.[7][9] The structure of this compound, a polycyclic aromatic hydrocarbon, provides a rigid framework that can disfavor non-radiative decay processes like vibrational relaxation, thus contributing to its fluorescence. The methyl substituents may also influence the electronic properties and excited-state dynamics.
The choice of a non-polar solvent like cyclohexane is also significant. In polar solvents, fluorophores can exhibit changes in their quantum yield due to solvent relaxation effects and potential specific interactions.[7] Benchmarking in a non-polar solvent provides a baseline measurement of the intrinsic photophysical properties of the molecule with minimal solvent-induced perturbations.
Logical Framework for Comparison
The following diagram illustrates the logical flow of comparing the unknown sample to the established standards.
Caption: Logical relationship for benchmarking the quantum yield of the test compound.
Conclusion
This guide has detailed a robust and scientifically sound methodology for benchmarking the fluorescence quantum yield of this compound against established standards. By adhering to the principles of the comparative method and implementing a self-validating experimental workflow, a reliable quantum yield value can be determined. The hypothetical experimental value of 0.23 positions this compound as a moderately fluorescent molecule, and this guide provides the framework for its empirical validation and comparison within the broader context of fluorescent probes. The presented protocols and insights are intended to empower researchers, scientists, and drug development professionals to confidently and accurately characterize the photophysical properties of novel compounds.
References
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Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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-
Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Rhodamine 6G. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Methylated Polycyclic Aromatic Hydrocarbon Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of methylated Polycyclic Aromatic Hydrocarbons (Me-PAHs) is critical. These compounds, often more carcinogenic and persistent than their parent PAHs, present unique analytical challenges that necessitate robust and harmonized measurement methodologies.[1][2] This guide provides an in-depth technical overview of designing and participating in an inter-laboratory comparison (ILC) for Me-PAH analysis, ensuring data reliability and comparability across different facilities.
The Imperative for Inter-laboratory Comparisons in Me-PAH Analysis
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical chemistry.[1][3] They serve to:
-
Validate Analytical Methods: Demonstrate that a particular method is fit for purpose and can be successfully transferred and performed by different laboratories.
-
Assess Laboratory Performance: Provide an objective measure of a laboratory's competence and the accuracy of its results compared to a consensus value.
-
Identify and Rectify Methodological Bias: Uncover systematic errors in laboratory procedures or instrumentation that may not be apparent through internal quality control alone.
-
Harmonize Data Across Studies: Ensure that data generated by different organizations can be reliably compared and integrated, which is crucial for large-scale environmental monitoring and clinical studies.
For Me-PAHs, the need for ILCs is amplified due to the inherent analytical complexities. The vast number of isomers, often with similar mass spectra and chromatographic retention times, makes accurate identification and quantification a significant hurdle.[4] An ILC can help establish best practices for overcoming these challenges.
Analytical Challenges in Methylated PAH Determination
The primary challenge in Me-PAH analysis lies in the differentiation and quantification of their numerous isomers.[4] For instance, methylanthracene and methylphenanthrene have multiple positional isomers, all with the same molecular weight. This leads to several analytical difficulties:
-
Co-elution: In gas chromatography (GC), isomers with similar physicochemical properties often co-elute, making it impossible to distinguish them based on retention time alone.
-
Identical Mass Spectra: Electron ionization mass spectrometry (EI-MS), the most common detection method, often produces nearly identical fragmentation patterns for isomers, hindering their individual identification.
-
Lack of Commercial Standards: The availability of certified reference materials (CRMs) for all Me-PAH isomers is limited, complicating accurate calibration and quantification.
To address these challenges, high-resolution capillary GC columns with specialized stationary phases are essential for achieving the best possible chromatographic separation.[4] Furthermore, advanced techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity for specific isomers.
Designing an Inter-laboratory Comparison for Me-PAH Analysis
A well-designed ILC is crucial for obtaining meaningful and actionable results. The following sections outline the key steps and considerations.
Workflow for an Inter-laboratory Comparison of Me-PAH Analysis
Caption: Workflow of an inter-laboratory comparison study for Me-PAH analysis.
Step 1: Preparation of the Test Material
The foundation of a successful ILC is a homogenous and stable test material. The choice of matrix should be relevant to the intended application (e.g., soil, sediment, fish tissue, or a standard solution).
Protocol for Test Material Preparation (Example: Spiked Soil)
-
Matrix Selection: Choose a well-characterized soil with low background levels of PAHs and Me-PAHs. Sieve the soil to ensure a uniform particle size.
-
Spiking Solution: Prepare a concentrated solution of the target Me-PAHs in a suitable solvent (e.g., acetone or toluene). Include a mix of isomers where possible to challenge the laboratories' separation capabilities.
-
Spiking Procedure:
-
Weigh a large batch of the selected soil into a stainless-steel mixer.
-
Slowly add the spiking solution while continuously mixing to ensure even distribution.
-
Continue mixing for a prolonged period (e.g., several hours) to allow for solvent evaporation and analyte equilibration with the soil matrix.
-
-
Homogeneity and Stability Testing:
-
Take multiple random subsamples from the bulk spiked soil and analyze them for the target Me-PAHs. The relative standard deviation (RSD) of the results should be within an acceptable range (typically <10-15%) to confirm homogeneity.
-
Store the material under controlled conditions and re-analyze subsamples at regular intervals to assess the stability of the Me-PAHs over time.
-
-
Packaging and Distribution: Once homogeneity and stability are confirmed, package the test material in individual, pre-cleaned amber glass jars and distribute them to the participating laboratories.
Step 2: Analytical Methodology
While participating laboratories may use their in-house methods, it is crucial to provide a detailed reference method to ensure a baseline of comparability. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and recommended technique.[4]
Reference GC-MS Method for Me-PAH Analysis in Soil
-
Sample Extraction (Soxhlet Extraction):
-
Accurately weigh approximately 10 g of the soil sample into a pre-cleaned extraction thimble.
-
Add a known amount of a surrogate standard solution (e.g., deuterated PAHs) to each sample to monitor extraction efficiency.
-
Extract the sample with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) for 16-24 hours.[5]
-
-
Extract Cleanup (Solid-Phase Extraction - SPE):
-
Concentrate the extract to a small volume.
-
Pass the concentrated extract through a silica gel or Florisil SPE cartridge to remove polar interferences.
-
Elute the Me-PAHs with a non-polar solvent (e.g., hexane or dichloromethane).
-
-
GC-MS Analysis:
-
Concentrate the cleaned extract and add an internal standard (e.g., a deuterated PAH not present in the surrogate mix).
-
Inject an aliquot into a GC-MS system equipped with a high-resolution capillary column (e.g., DB-5ms or equivalent).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target Me-PAHs.
-
Challenges in Isomeric Differentiation
Caption: The challenge of differentiating Me-PAH isomers by GC-MS.
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data is a critical step in an ILC. The goal is to determine the consensus value for each analyte and to evaluate the performance of each laboratory against this value.
Statistical Approach
-
Data Screening: The coordinating laboratory should first screen the submitted data for any obvious blunders or transcription errors.
-
Outlier Identification: Statistical tests, such as Cochran's and Grubbs' tests, should be applied to identify and potentially remove outlier data points that may unduly influence the consensus value.
-
Calculation of Consensus Values: The consensus mean and standard deviation are calculated from the remaining data.
-
Performance Scoring (z-scores): The performance of each laboratory is typically expressed as a z-score, calculated as follows:
z = (x - X) / σ
Where:
-
z is the z-score
-
x is the result reported by the laboratory
-
X is the consensus mean
-
σ is the consensus standard deviation
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
-
Table 1: Hypothetical Inter-laboratory Comparison Results for 2-Methylnaphthalene in Soil (µg/kg)
| Laboratory | Result 1 | Result 2 | Mean | z-score | Performance |
| Lab A | 45.2 | 46.8 | 46.0 | -0.63 | Satisfactory |
| Lab B | 52.1 | 53.5 | 52.8 | 1.10 | Satisfactory |
| Lab C | 48.9 | 49.5 | 49.2 | 0.13 | Satisfactory |
| Lab D | 38.5 | 39.1 | 38.8 | -2.48 | Questionable |
| Lab E | 55.6 | 56.2 | 55.9 | 1.93 | Satisfactory |
| Lab F | 47.1 | 48.3 | 47.7 | -0.18 | Satisfactory |
| Consensus Mean | 48.6 | ||||
| Consensus SD | 4.1 |
Quality Assurance and Quality Control (QA/QC)
Rigorous QA/QC procedures are essential for ensuring the integrity of the data generated in an ILC.
Table 2: Key QA/QC Parameters and Acceptance Criteria
| QC Parameter | Description | Frequency | Acceptance Criteria |
| Method Blank | An analyte-free matrix processed alongside the samples. | One per batch | Below the limit of quantification (LOQ). |
| Matrix Spike | A sample fortified with a known amount of the target analytes. | One per batch | Recovery within 70-130% (analyte and matrix dependent). |
| Surrogate Standards | Compounds similar to the analytes added to every sample before extraction. | Every sample | Recovery within 60-140% (analyte and matrix dependent). |
| Certified Reference Material (CRM) | A material with a certified concentration of the target analytes. | One per batch | Measured value within the certified range. |
| Instrument Calibration | A multi-point calibration curve to establish the instrument's response. | Daily | Correlation coefficient (r²) > 0.995. |
Conclusion and Future Directions
Inter-laboratory comparisons are indispensable for advancing the field of Me-PAH analysis. They provide a framework for method validation, laboratory proficiency assessment, and data harmonization. As new analytical techniques emerge and the list of Me-PAHs of concern expands, ongoing ILCs will be crucial for ensuring that the scientific community can generate reliable and comparable data to protect human health and the environment. Future proficiency testing schemes should aim to include a wider range of methylated and alkylated PAHs to better reflect real-world contamination scenarios.[6]
References
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U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Washington, D.C. [Link]
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HELCOM. (2021). Guidelines for the determination of polycyclic aromatic hydrocarbons Pahs in Marine Biota. [Link]
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Lundstedt, S. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. Diva-Portal.org. [Link]
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Gao, Y., et al. (2024). Differential Occupational Health Risks between Methylated PAHs and PAHs: Monitoring 126 PAHs and 6 Oxidative Stress Markers in Paired Serum–Urine Samples. Environmental Science & Technology. [Link]
- Wenzl, T., et al. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry, 25(7), 716-725.
-
British Columbia Ministry of Environment & Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. [Link]
- ISO. (2006). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons.
- ISO. (2018). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories.
-
Vanderford, B. J., et al. (2014). Results of an interlaboratory comparison of analytical methods for contaminants of emerging concern in water. Analytical Chemistry, 86(3), 1657-1665. [Link]
-
Food and Agriculture Organization of the United Nations. (2021). Proficiency Tests and Interlaboratory Comparisons. [Link]
-
IFA-Tulln. (2024). Proficiency Testing Scheme – Annual Programme 2025. [Link]
-
European Commission. (2014). Report: M/424 --- CEN-Inter Laboratory Trial for validation (PAH) / prEN 16691:2014. [Link]
-
Sykes, M., et al. (2013). Proficiency test results for PAH analysis are not method-dependent. Analytical Methods, 5(19), 5345-5350. [Link]
- U.S. Environmental Protection Agency. (1998).
- Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.
-
DGUV. (2024). Proficiency testing scheme for higher molecular weight polycyclic aromatic hydrocarbons (PAHs). [Link]
Sources
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 1,6,7,10-Tetramethylfluoranthene
For researchers, scientists, and drug development professionals, the accurate and precise quantification of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives is paramount for environmental monitoring, toxicology studies, and ensuring the purity of pharmaceutical products. 1,6,7,10-Tetramethylfluoranthene, a member of this extensive class of compounds, presents unique analytical challenges due to its specific structure and the potential for isomeric interferences. This guide provides an in-depth comparison of the two most prevalent and powerful analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
This document moves beyond a simple recitation of procedural steps. It delves into the causality behind experimental choices, equipping you with the understanding to not only replicate these methods but to adapt and troubleshoot them effectively in your own laboratory settings.
The Analytical Imperative: Why Method Selection Matters
The choice between GC-MS and HPLC-FLD for the quantification of this compound is not arbitrary. It is dictated by a confluence of factors including the sample matrix, required sensitivity, and the need for structural confirmation. While both techniques are capable of delivering high-quality quantitative data, their underlying principles of separation and detection give rise to distinct advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels in providing high chromatographic resolution and definitive compound identification through mass spectral data. This is particularly crucial for distinguishing between isomers of methylated PAHs, which can be a significant challenge.[1][2]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers exceptional sensitivity for fluorescent compounds like this compound. By optimizing excitation and emission wavelengths, extremely low detection limits can be achieved.[3][4]
This guide will dissect both methodologies, providing you with the technical insights to make an informed decision based on your specific analytical requirements.
Comparative Performance Metrics
The following table summarizes the expected performance characteristics of GC-MS and HPLC-FLD for the quantification of this compound. These values are derived from published data for similar alkylated PAHs and serve as a benchmark for what can be achieved with a well-optimized and validated method.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.01 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg | 0.05 - 3 µg/kg |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (Recovery) | 80 - 110% | 85 - 115% |
| Precision (RSD) | < 15% | < 10% |
In-Depth Analysis of Quantification Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of complex mixtures of semi-volatile organic compounds like PAHs. The high efficiency of modern capillary columns allows for the separation of closely related isomers, a critical capability when dealing with alkylated PAHs.[2]
Caption: GC-MS analytical workflow for this compound.
-
Sample Extraction:
-
For solid samples (e.g., soil, sediment), utilize Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a non-polar solvent like hexane or a dichloromethane/hexane mixture.
-
For liquid samples (e.g., water), perform liquid-liquid extraction with a suitable organic solvent.
-
Spike the sample with a deuterated PAH surrogate standard (e.g., fluoranthene-d10) prior to extraction to monitor method efficiency.
-
-
Extract Cleanup:
-
Pass the crude extract through a solid-phase extraction (SPE) cartridge containing silica gel or Florisil to remove polar interferences.
-
Elute the PAH fraction with a non-polar solvent.
-
-
Concentration and Internal Standard Addition:
-
Carefully concentrate the purified extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Add a deuterated internal standard (e.g., chrysene-d12) for accurate quantification.
-
-
Instrumental Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless injection at 300°C.
-
Oven Program: 80°C (hold 2 min), ramp to 320°C at 8°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977 Series MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the molecular ion and at least two characteristic fragment ions for this compound.
-
-
Quantification:
-
Generate a multi-point calibration curve using certified standards of this compound.
-
Calculate the concentration based on the relative response factor to the internal standard.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective technique for the analysis of fluorescent PAHs. The specificity of fluorescence detection, where both excitation and emission wavelengths are controlled, significantly reduces background noise and enhances sensitivity.[5]
Caption: HPLC-FLD analytical workflow for this compound.
-
Sample Extraction:
-
For complex matrices like edible oils or fatty tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is highly effective.[3]
-
For aqueous samples, liquid-liquid extraction or solid-phase extraction can be employed.
-
Spike the sample with a suitable surrogate standard (e.g., fluoranthene) before extraction.
-
-
Extract Cleanup:
-
Utilize SPE with a C18 or Florisil sorbent to remove interfering compounds.
-
-
Solvent Exchange:
-
Evaporate the extraction solvent and reconstitute the residue in a mobile phase compatible solvent, typically acetonitrile.
-
-
Instrumental Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse PAH column (100 x 4.6 mm, 1.8 µm) or equivalent.
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
FLD Detector: Agilent 1260 Infinity II FLD or equivalent.
-
Wavelengths: Optimize the excitation and emission wavelengths for this compound. A good starting point would be an excitation wavelength around 290 nm and an emission wavelength around 430 nm, but this should be empirically determined.
-
-
Quantification:
-
Prepare a multi-point calibration curve using certified standards.
-
Quantify based on the peak area of the analyte. The use of an internal standard is recommended for improved precision.
-
Ensuring Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your quantitative data, a robust method validation protocol is essential.[6] This should encompass the following key parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Demonstrating that the analytical procedure provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies with spiked samples.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By rigorously evaluating these parameters, you can establish a self-validating system that provides confidence in every result generated.
Conclusion: Selecting the Optimal Method
Both GC-MS and HPLC-FLD are powerful and reliable techniques for the quantification of this compound. The choice of method ultimately depends on the specific requirements of your analysis.
-
Choose GC-MS when:
-
Definitive identification of the analyte is required.
-
The sample matrix is complex and contains numerous potential interferences.
-
Separation of isomers is a primary concern.
-
-
Choose HPLC-FLD when:
-
The highest sensitivity is needed.
-
The analyte is known to be fluorescent.
-
A simpler and often faster analytical workflow is desired.
-
By carefully considering the principles, performance characteristics, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for the accurate and precise quantification of this compound, ensuring the integrity and reliability of their scientific findings.
References
-
Identification and quantification of methylated PAHs in sediment by two-dimensional gas chromatography/mass spectrometry. ResearchGate. [Link]
-
The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. PMC - NIH. [Link]
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent. [Link]
-
Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing. SpringerLink. [Link]
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Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent. [Link]
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The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. ResearchGate. [Link]
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Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. Diva-Portal.org. [Link]
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Determination of Polycyclic Aromatic Hydrocarbons and Their Methylated Derivatives in Sewage Sludge from Northeastern China: Occurrence, Profiles and Toxicity Evaluation. MDPI. [Link]
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Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. Diva-Portal.org. [Link]
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Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). AKJournals. [Link]
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Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). AKJournals. [Link]
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Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA. [Link]
-
Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. ResearchGate. [Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC - PubMed Central. [Link]
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Development of a methodology for accurate quantitation of alkylated polycyclic aromatic hydrocarbons in petroleum and oil contaminated environmental samples. ResearchGate. [Link]
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Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. FDA. [Link]
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Method 1654, Revision A: PAH Content of Oil by HPLC/UV. EPA. [Link]
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Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. PMC - NIH. [Link]
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comparing the performance of 1,6,7,10-Tetramethylfluoranthene in OLEDs with other emitters
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the emitter layer is the heart of the device, dictating its efficiency, color purity, and operational stability. While significant research has focused on phosphorescent and thermally activated delayed fluorescence (TADF) emitters, traditional fluorescent emitters and their derivatives continue to be of great interest due to their potential for high stability and deep blue emission. This guide provides a comparative analysis of the performance of fluoranthene-based fluorescent emitters, with a focus on understanding their potential in the context of other leading emitter technologies.
Due to the limited availability of specific performance data for 1,6,7,10-tetramethylfluoranthene in peer-reviewed literature, this guide will consider it as a representative of the broader class of fluoranthene-based fluorescent emitters. The analysis will, therefore, compare the general performance characteristics of this class of materials against state-of-the-art phosphorescent and TADF emitters.
The Landscape of OLED Emitters: A Primer
The internal quantum efficiency (IQE) of an OLED is fundamentally limited by the spin statistics of exciton formation. Upon electrical excitation, both singlet (S1) and triplet (T1) excitons are generated in a 1:3 ratio. The mechanism by which an emitter material converts these excitons into light defines its class and theoretical efficiency limit.
-
Fluorescent Emitters: Conventional fluorescent materials only harvest the singlet excitons for light emission, leading to a theoretical maximum IQE of 25%. While this appears to be a significant limitation, advancements in molecular design, including the development of fluoranthene derivatives, aim to enhance their performance and stability.[1][2]
-
Phosphorescent Emitters (PHOLEDs): These emitters utilize heavy metal atoms to facilitate intersystem crossing (ISC), allowing for the harvesting of both singlet and triplet excitons. This leads to a theoretical IQE of 100%, resulting in significantly higher device efficiencies.[1][2]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF emitters are designed to have a very small energy gap between their singlet and triplet states (ΔEST). This allows triplet excitons to be converted to singlet excitons through reverse intersystem crossing (RISC), which is a thermally activated process. Consequently, TADF emitters can also achieve a theoretical IQE of 100%.[3][4]
Figure 1: Exciton harvesting mechanisms in different OLED emitter types.
Performance Comparison: Fluoranthene Derivatives vs. Other Emitters
The performance of an OLED emitter is a multifactorial equation involving efficiency, color purity, and operational lifetime. The following table provides a comparative overview of these key metrics for fluoranthene-based fluorescent emitters against phosphorescent and TADF emitters.
| Performance Metric | Fluoranthene-Based Fluorescent Emitters (Expected) | Phosphorescent Emitters | TADF Emitters |
| Max. External Quantum Efficiency (EQE) | 5-10% | Up to 30% | Up to 40%[5] |
| Color Purity (FWHM) | Narrow (e.g., 37-40 nm for some blue emitters)[6] | Can be broad, especially for deep blue | Generally broader than fluorescence |
| Operational Lifetime | Potentially very high, especially for blue | Can be limited, particularly for blue emitters[7][8] | Improving, but can be a challenge |
| Cost | Generally lower (no precious metals) | Higher (often contain Iridium or Platinum) | Moderate (metal-free, but complex synthesis) |
| Color Coordinates (CIEy) | Can achieve deep blue (e.g., < 0.1)[6] | Wide range of colors available | Full color spectrum demonstrated[9] |
In-Depth Analysis
External Quantum Efficiency (EQE)
While the theoretical limit for conventional fluorescence is 25% IQE, leading to a much lower EQE, advanced mechanisms like triplet-triplet annihilation can push this limit higher in some fluorescent systems.[6] However, phosphorescent and TADF emitters consistently demonstrate significantly higher EQEs due to their ability to harvest triplet excitons.[1][3] For instance, some TADF-OLEDs have shown remarkable EQEs, with some reports indicating values as high as 23.0% and even approaching 40%.[5] Phosphorescent OLEDs also exhibit high efficiencies, with reports of current efficiencies of 23.9 cd/A for orange emitters.[10]
Color Purity and Deep Blue Emission
A significant advantage of some fluorescent emitters, including certain pyrene and anthracene derivatives, is their ability to achieve deep blue emission with high color purity, characterized by a narrow full width at half maximum (FWHM) of the emission spectrum.[6][11][12] This is a critical aspect for display applications, where achieving the BT.2020 color standard is a key objective. While phosphorescent and TADF emitters are available across the visible spectrum, achieving stable and efficient deep blue emission remains a challenge.[7][8][13]
Operational Lifetime
Fluorescent emitters are generally known for their excellent operational stability.[7] This is a major reason why they are still widely used for blue emission in commercial OLED displays, despite their lower efficiency. The stability of phosphorescent and TADF emitters, particularly for blue, can be a limiting factor.[7][8] However, significant progress has been made in improving the lifetime of these high-efficiency emitters. For example, a tetradentate Au(III) TADF emitter has demonstrated an impressive LT95 of 5,280 hours at a luminance of 100 cd/m².[14]
Experimental Protocols
OLED Fabrication: A General Workflow
The fabrication of an OLED is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.
Figure 2: General workflow for OLED device fabrication.
Step-by-Step Methodology:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The EML is typically co-evaporated from a host material and the emitter (e.g., a fluoranthene derivative).
-
Cathode Deposition: A metal cathode, such as a thin layer of lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack without breaking the vacuum.
-
Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.
Characterization of OLED Performance
The performance of the fabricated OLEDs is evaluated using a set of standard characterization techniques.[15]
Key Measurements:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and color coordinates (CIE).
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The device is operated at a constant current, and the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50 or LT95) is measured.
Conclusion
While this compound and other fluoranthene-based fluorescent emitters may not reach the high efficiencies of phosphorescent and TADF materials, they offer significant advantages in terms of stability and the potential for achieving deep blue emission with high color purity. The choice of emitter technology ultimately depends on the specific application requirements. For applications where lifetime and color purity are paramount, advanced fluorescent emitters remain a compelling option. Conversely, for applications demanding the highest possible energy efficiency, phosphorescent and TADF emitters are the clear frontrunners. The ongoing research and development in all three classes of emitters promise a future with even more vibrant, efficient, and durable OLED displays and lighting solutions.
References
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EL performance of the multi-layer OLED devices incorporating fluorine-phosphole derivative as emissive layer (se Fig. 4) - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics - MDPI. (2023, November 8). Retrieved January 23, 2026, from [Link]
-
Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent advances in phosphorescent OLEDs for small- and large-area-display sizes. (2025, August 7). Retrieved January 23, 2026, from [Link]
-
Single-layer blue Hyperfluoresence emitters found to be efficient and stable - OLED-Info. (2025, July 26). Retrieved January 23, 2026, from [Link]
-
Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs - NIH. (2023, September 8). Retrieved January 23, 2026, from [Link]
-
The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation | Chemical Reviews - ACS Publications. (2024, December 12). Retrieved January 23, 2026, from [Link]
-
Brief history of OLEDs and TADF materials for OLEDs - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Blue high-efficiency TADF emitters for OLED lighting. (2018, January 30). Retrieved January 23, 2026, from [Link]
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Fluorene-substituted pyrenes—Novel pyrene derivatives as emitters in nondoped blue OLEDs | Request PDF - ResearchGate. (2025, August 7). Retrieved January 23, 2026, from [Link]
-
Review of organic light-emitting diodes with thermally activated delayed fluorescence emitters for energy-efficient sustainable light sources and displays - SPIE Digital Library. (2016, April 25). Retrieved January 23, 2026, from [Link]
-
High efficiency and low operating voltage yellow phosphorescent organic light-emitting diodes with a simple doping-free structure - RSC Publishing. (2022, August 9). Retrieved January 23, 2026, from [Link]
-
(PDF) Advances in High-Efficiency Blue OLED Materials - ResearchGate. (2024, September 5). Retrieved January 23, 2026, from [Link]
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Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes - Frontiers. (2020, July 30). Retrieved January 23, 2026, from [Link]
-
Full article: Effects of the phosphorescent sensitizer on charge dynamics in deep blue phosphor-sensitized-fluorescent organic light-emitting diodes - Taylor & Francis. (2021, November 13). Retrieved January 23, 2026, from [Link]
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Environmental Persistence of 1,6,7,10-Tetramethylfluoranthene and Other Polycyclic Aromatic Hydrocarbons
This guide provides a comprehensive evaluation of the environmental persistence of 1,6,7,10-tetramethylfluoranthene, a member of the alkylated polycyclic aromatic hydrocarbon (PAH) family. Due to the limited direct experimental data on this specific compound, this guide synthesizes information on the parent compound, fluoranthene, and other relevant PAHs to provide a scientifically grounded assessment for researchers, scientists, and drug development professionals. The persistence of these compounds in the environment is a critical factor in assessing their potential for long-term ecological and health impacts.
Introduction: The Significance of PAH Persistence
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their toxic, mutagenic, and carcinogenic properties.[1] Their persistence in various environmental compartments—soil, sediment, and water—determines the duration of their potential impact. Alkylated PAHs, which are often found in higher abundance at contaminated sites than their parent compounds, are predicted to be more persistent.[2] Understanding the relative persistence of specific PAHs, such as this compound, is crucial for accurate risk assessment and the development of effective remediation strategies.
Factors Influencing the Environmental Persistence of PAHs
The environmental longevity of a PAH is governed by a combination of its intrinsic chemical properties and the characteristics of the surrounding environment. Key processes that determine the fate of PAHs include biodegradation, photodegradation, and sorption to soil and sediment.
Molecular Structure: The number of aromatic rings and the degree of alkylation are primary determinants of a PAH's persistence. Generally, as the number of rings increases, the compound's hydrophobicity and resistance to degradation also increase.[3] Alkylation, the presence of alkyl groups attached to the aromatic rings, further enhances persistence by increasing hydrophobicity and sterically hindering microbial attack.[4]
Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of microbial populations significantly influence the rate of PAH degradation.[5] Microbial degradation is a major pathway for the removal of PAHs from the environment.[5]
Sorption: The tendency of PAHs to adsorb to organic matter in soil and sediment can reduce their bioavailability to microorganisms, thereby increasing their persistence.[6] This sequestration into the solid phase makes them less accessible for degradation.
Comparative Analysis of PAH Persistence
Biodegradation
Microbial degradation is a key process in the natural attenuation of PAHs. The rate of biodegradation is highly dependent on the PAH's structure and the specific microbial communities present.
General Principles: Lower molecular weight PAHs are generally more susceptible to microbial degradation than their higher molecular weight counterparts.[7] Alkylation tends to decrease the rate of biodegradation.[4]
Comparative Data: The following table summarizes reported half-lives for several PAHs in soil, illustrating the range of persistence.
| Polycyclic Aromatic Hydrocarbon | Number of Rings | Half-life in Soil (Days) | Reference(s) |
| Naphthalene | 2 | 0.3 - 129 | [8] |
| Phenanthrene | 3 | 16 - 126 | [9] |
| Fluoranthene | 4 | 180 - 540 | [9] |
| Pyrene | 4 | 270 - >1000 | [9] |
| Benzo[a]pyrene | 5 | 229 - 309 | [10] |
Expected Persistence of this compound: Based on the increased persistence observed with alkylation, it is anticipated that the biodegradation half-life of this compound in soil would be considerably longer than that of its parent compound, fluoranthene.
Photodegradation
Photodegradation, the breakdown of compounds by light, is another important environmental fate process for PAHs, particularly in aquatic systems and on surfaces exposed to sunlight.
General Principles: The efficiency of photodegradation is influenced by the PAH's ability to absorb UV radiation and the presence of other substances in the environment that can act as photosensitizers or quenchers.[11]
Comparative Data:
| Polycyclic Aromatic Hydrocarbon | Environmental Matrix | Photodegradation Half-life | Reference(s) |
| Phenanthrene | Soil Surface | 2.5 - 3.1 hours | [12] |
| Benzo[a]pyrene | Water | < 1 - 8 hours | [13] |
| Benzo[a]pyrene | Atmosphere (adsorbed to particles) | < 1 - 6 days | [13] |
Expected Persistence of this compound: While specific data is lacking, the addition of alkyl groups can alter the light-absorbing properties of the PAH molecule, potentially affecting its photodegradation rate.
Sorption
The partitioning of PAHs between water and solid phases (soil, sediment) is a critical factor controlling their mobility and bioavailability. The organic carbon-water partition coefficient (Koc) is a key parameter used to describe this behavior.
General Principles: PAHs are hydrophobic and tend to sorb strongly to organic matter in soil and sediment.[14] Higher molecular weight and increased alkylation generally lead to stronger sorption (higher Koc values).
Expected Sorption of this compound: Due to the presence of four methyl groups, this compound is expected to have a higher Koc value than fluoranthene, indicating stronger sorption to soil and sediment and, consequently, lower mobility and bioavailability.
Experimental Protocols for Assessing Environmental Persistence
Standardized methods are essential for generating reliable and comparable data on the environmental fate of chemicals. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (US EPA) have established a suite of guidelines for testing the biodegradability and transformation of substances in various environmental compartments.
Biodegradation in Soil
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.[15]
Methodology:
-
Test System: Soil samples are typically incubated in the dark at a controlled temperature.
-
Test Substance: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil.
-
Incubation: The soil is incubated for a defined period, with periodic sampling.
-
Analysis: Samples are analyzed to determine the concentration of the parent compound and the formation of transformation products and mineralization to ¹⁴CO₂.
-
Data Evaluation: The rate of degradation (half-life) is calculated.
Caption: Workflow for OECD 307 Soil Biodegradation Study.
Biodegradation in Aquatic Sediment Systems
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
This guideline evaluates the biodegradation of substances in aquatic systems, considering both the water and sediment phases.[11]
Methodology:
-
Test System: Intact water-sediment cores are collected and placed in incubation vessels.
-
Test Substance: The radiolabeled test substance is applied to the water phase.
-
Incubation: The systems are incubated under aerobic or anaerobic conditions with a gentle flow of air or nitrogen.
-
Analysis: Water and sediment are sampled at various time points and analyzed for the parent compound and transformation products. Volatile products and ¹⁴CO₂ are trapped and quantified.
-
Data Evaluation: Degradation half-lives in the water, sediment, and total system are calculated.
Caption: Workflow for OECD 308 Aquatic Sediment Biodegradation Study.
Conclusion: Evaluating the Persistence of this compound
In the absence of direct experimental data, a scientifically sound evaluation of the environmental persistence of this compound must be based on established principles of PAH chemistry and environmental fate. The presence of four methyl groups on the fluoranthene backbone strongly suggests that this compound will exhibit significantly greater persistence than its parent compound. This increased persistence is anticipated across all major environmental degradation pathways:
-
Biodegradation: The alkyl groups are expected to sterically hinder enzymatic attack by microorganisms, leading to a substantially longer half-life in soil and sediment compared to fluoranthene.
-
Photodegradation: While the effect of alkylation on photodegradation is less predictable without specific data, the overall persistence is likely to remain high.
-
Sorption: Increased hydrophobicity due to the methyl groups will lead to stronger binding to soil and sediment organic matter, reducing its mobility and bioavailability for degradation.
Therefore, this compound should be considered a highly persistent organic pollutant. Further experimental studies following standardized protocols, such as OECD 307 and 308, are crucial to definitively quantify its environmental half-life and to refine risk assessments associated with its presence in the environment.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,6,7,10-Tetramethylfluoranthene for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,6,7,10-tetramethylfluoranthene, a polycyclic aromatic hydrocarbon (PAH). The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and environmental responsibility. As a suspected carcinogen and environmental hazard, strict adherence to these protocols is imperative.
Hazard Identification and Risk Assessment
Anticipated Hazard Profile:
| Hazard Classification | Description | Authoritative Source |
| Carcinogenicity | Many PAHs are classified as known or suspected carcinogens. | U.S. EPA[1] |
| Toxicity | Can be harmful if ingested, inhaled, or absorbed through the skin. | U.S. EPA[2] |
| Environmental Hazard | Poses a significant risk to aquatic ecosystems with long-lasting effects. | Sigma-Aldrich |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound and its associated waste.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent dermal absorption, a primary route of exposure for PAHs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of solutions containing the compound. |
| Lab Coat | A standard, buttoned lab coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. For bulk quantities or potential aerosolization, a risk assessment should be performed to determine the need for a respirator. | To prevent inhalation of airborne particles.[3] |
Waste Segregation and Containment: A Critical Step
Proper segregation of waste streams is fundamental to safe and compliant disposal.
Waste Categories:
-
Solid Waste: This category includes unused this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any absorbent material used for spill cleanup.
-
Liquid Waste: This includes any solutions containing dissolved this compound.
Containment Protocol:
-
Solid Waste:
-
Place all solid waste into a dedicated, robust, and clearly labeled hazardous waste container.
-
The container must have a secure, tight-fitting lid to prevent the release of particulates.
-
The container should be made of a material chemically resistant to PAHs, such as glass or high-density polyethylene.
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is properly vented if there is a potential for gas evolution, although this is unlikely for this compound under normal laboratory conditions.
-
Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Carcinogen").
Decontamination Procedures: Ensuring a Safe Workspace
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.
Step-by-Step Decontamination Protocol:
-
Initial Gross Decontamination: Using disposable towels lightly dampened with a solvent known to dissolve PAHs (e.g., isopropanol, acetone, or toluene), carefully wipe down all contaminated surfaces. This initial step helps to remove the bulk of the chemical residue. All used towels must be disposed of as solid hazardous waste.
-
Detergent Wash: Prepare a warm solution of a laboratory-grade detergent. Thoroughly wash all contaminated surfaces and equipment with this solution.
-
Rinsing: Rinse all surfaces and equipment multiple times with deionized water to remove any residual detergent and chemical.
-
Final Solvent Rinse: For non-porous surfaces and glassware, a final rinse with a volatile solvent like acetone or ethanol can aid in drying and remove any remaining trace organic residues.
-
Drying: Allow all equipment and surfaces to air dry completely within a fume hood or well-ventilated area.
Disposal Pathway: From the Lab to Final Disposition
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
Disposal Workflow:
Caption: The workflow for the proper disposal of this compound waste.
Recommended Disposal Method:
The primary and most effective method for the final disposal of PAHs is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[4] This process ensures the complete destruction of the hazardous compound.
For small laboratory quantities, chemical degradation through oxidation may be an option, but this should only be performed by highly trained personnel following a validated and approved institutional protocol.[4]
Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its proper management from "cradle to grave." While a specific EPA waste code for this compound is not listed, it would likely be classified as a D001 (ignitable waste if in a flammable solvent) or fall under the toxicity characteristic, or be managed as a state-regulated hazardous waste.[2] Consult your institution's EHS department for specific guidance on waste coding.
References
-
National Center for Biotechnology Information. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Sigma-Aldrich. (2023). Safety Data Sheet.
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
- 3M. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Technical Bulletin. Retrieved from a representative technical document on PPE for PAHs.
-
U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
